molecular formula C10H15NO3 B047928 Pvp-VA CAS No. 25086-89-9

Pvp-VA

Cat. No.: B047928
CAS No.: 25086-89-9
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
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Description

Pvp-VA (Polyvinylpyrrolidone-Vinyl Acetate copolymer) is a water-soluble synthetic polymer excipient valued for its superior film-forming, adhesion, and solubility-enhancing properties. Its research value lies in its tunable physicochemical characteristics, dictated by the monomer ratio, which influences its hygroscopicity, glass transition temperature (Tg), and solubility profile. The primary mechanism of action involves the formation of amorphous solid dispersions, where the polymer inhibits drug crystallization by acting as a precipitation inhibitor and increasing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs) through molecular-level interactions. This makes it a critical component in the development of solid oral dosage forms, such as tablets and capsules, where it improves bioavailability. Furthermore, this compound is extensively utilized in cosmetic research for its ability to form flexible, non-irritating films in hairsprays, mousses, and skincare products, providing excellent hold and conditioning. Its role as a binder, stabilizer, and dispersing agent in various industrial and research applications underscores its versatility and utility across scientific disciplines.

Properties

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3
Source PubChem
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InChI Key

FYUWIEKAVLOHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15NO3
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Related CAS

733045-73-3, 25086-89-9, 116219-49-9
Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock
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Record name Vinyl acetate-vinylpyrrolidone copolymer
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Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block
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Molecular Weight

197.23 g/mol
Source PubChem
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CAS No.

25086-89-9
Record name PVP/VA Copolymer
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Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone
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Foundational & Exploratory

PVP-VA copolymer synthesis and characterization for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of PVP-VA Copolymers for Research Applications

Polyvinylpyrrolidone-vinyl acetate (B1210297) (this compound), also known as copovidone, is a synthetic, linear, and random copolymer derived from the free-radical polymerization of N-vinylpyrrolidone (NVP) and vinyl acetate (VA) monomers.[1] This versatile polymer has established a significant role across pharmaceutical, cosmetic, and industrial sectors due to its exceptional film-forming, binding, and stabilizing properties.[2][3]

In the pharmaceutical industry, this compound is a highly valued excipient.[4] Its utility spans various applications, including acting as a binder in tablet manufacturing for wet granulation, dry granulation, and direct compression methods, ensuring the mechanical integrity of the dosage form.[5][6] Furthermore, it serves as a film-forming agent in tablet coatings, which can mask tastes, protect sensitive active pharmaceutical ingredients (APIs), and facilitate the development of modified-release systems.[2] One of its most critical applications is as a polymer matrix in amorphous solid dispersions (ASDs), where it enhances the solubility and bioavailability of poorly water-soluble drugs by stabilizing the API in its amorphous state and preventing recrystallization.[7][8]

The properties of this compound copolymers can be precisely tailored by adjusting the ratio of the hydrophilic NVP monomer to the more hydrophobic VA monomer.[2] An increase in the VA content generally leads to reduced hygroscopicity and a lower glass transition temperature (Tg) compared to PVP homopolymers of similar molecular weight. This adaptability allows researchers and formulation scientists to select a specific grade of this compound to achieve desired performance characteristics, such as adhesion, flexibility, and dissolution profiles.[3]

Synthesis of this compound Copolymers

The synthesis of this compound is predominantly achieved through free-radical polymerization. This method involves the reaction of N-vinylpyrrolidone and vinyl acetate monomers in a specified ratio, initiated by a free-radical-generating compound. The process is typically carried out in a solvent such as ethanol, isopropanol, or water.[1]

Synthesis Workflow

The general workflow for synthesizing this compound copolymers via solution polymerization involves dissolving the monomers and initiator in a suitable solvent, followed by heating to initiate the reaction. The process concludes with purification and drying of the resulting polymer.

Synthesis_Workflow General Synthesis Workflow for this compound Copolymer Monomers Monomer Preparation (NVP and VA) Reaction Polymerization Reaction (Controlled Temperature) Monomers->Reaction Monomer Feed Solvent Solvent Selection (e.g., Isopropanol) Solvent->Reaction Initiator Initiator Addition (e.g., t-BPP) Initiator->Reaction Purification Purification (e.g., Distillation) Reaction->Purification Crude Polymer Drying Drying (Vacuum Oven) Purification->Drying FinalProduct This compound Copolymer (White Powder) Drying->FinalProduct

Caption: A flowchart illustrating the key stages of this compound copolymer synthesis.

Detailed Experimental Protocol: Solution Polymerization

This protocol provides a representative method for synthesizing a this compound copolymer. Caution: This procedure should be performed in a well-ventilated fume hood by personnel trained in handling chemicals, following all appropriate safety precautions.

Materials:

  • N-vinylpyrrolidone (NVP), inhibitor-free

  • Vinyl acetate (VA), inhibitor-free

  • Isopropyl alcohol (IPA) or Ethanol

  • tert-Butyl peroxypivalate (t-BPP) or other suitable free-radical initiator[9]

  • Nitrogen gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure all joints are sealed. Begin purging the system with nitrogen to create an inert atmosphere.

  • Charge Monomers and Solvent: Charge the desired amounts of NVP, VA (e.g., for a 60:40 VP/VA ratio), and the solvent (e.g., isopropyl alcohol) into the reaction vessel.[9]

  • Inerting: Stir the mixture gently under a continuous nitrogen purge for 30-60 minutes to remove any dissolved oxygen, which can inhibit polymerization.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 50°C and 80°C, depending on the initiator).[9]

  • Initiation: Once the temperature has stabilized, add the free-radical initiator (e.g., t-Butyl peroxypivalate) to the mixture. The initiator can be added neat or as a solution in the reaction solvent.

  • Polymerization: Maintain the reaction at a constant temperature with continuous stirring. The reaction is exothermic, so cooling may be necessary to control the temperature. The polymerization is typically run for several hours until the desired conversion is achieved.

  • Purification: After the reaction is complete, the solvent and any unreacted monomers can be removed. For an alcohol-based solvent, this is often achieved by azeotropic distillation with water.[9]

  • Drying: The resulting polymer solution can be dried to yield a solid powder. This is commonly done using techniques like spray drying or drying in a vacuum oven until a constant weight is achieved. The final product is a white, free-flowing powder.

Characterization of this compound Copolymers

Thorough characterization is essential to ensure the synthesized this compound copolymer meets the required specifications for its intended application. Key properties include molecular weight, copolymer composition, and thermal characteristics.

Characterization Workflow

A systematic approach is taken to analyze the synthesized polymer, starting from its fundamental composition and moving to its physical and thermal properties.

Characterization_Workflow This compound Copolymer Characterization Workflow Start Synthesized This compound Copolymer Composition Copolymer Composition (VP:VA Ratio) Start->Composition MolecularWeight Molecular Weight (Mw, Mn, PDI) Start->MolecularWeight Thermal Thermal Properties (Glass Transition, Tg) Start->Thermal FTIR_NMR FTIR / NMR Spectroscopy Composition->FTIR_NMR GPC_SEC GPC / SEC MolecularWeight->GPC_SEC DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Result1 Confirm Functional Groups Determine Monomer Ratio FTIR_NMR->Result1 Result2 Determine Mw, Mn and Polydispersity Index GPC_SEC->Result2 Result3 Identify Tg Assess Amorphous Nature DSC->Result3

Caption: A workflow outlining the primary techniques for this compound characterization.

Methodologies and Data

Technique: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).[10]

Protocol:

  • Solvent Preparation: Prepare a suitable mobile phase (e.g., water, tetrahydrofuran) containing a salt (e.g., LiBr) to suppress ionic interactions. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound copolymer in the mobile phase to create a dilute solution (e.g., 1-5 mg/mL). Filter the solution through a syringe filter (e.g., 0.22 µm) to remove particulates.

  • Calibration: Run a series of polymer standards with known molecular weights (e.g., polyethylene (B3416737) oxide or polystyrene standards) to generate a calibration curve.

  • Analysis: Inject the prepared sample solution into the GPC/SEC system.

  • Data Processing: Use the calibration curve to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the sample.[10]

PropertyDescriptionTypical Values for this compound 64
Weight-Average MW (Mw) The average molecular weight considering the weight of the polymer chains.45,000 - 70,000 g/mol [11]
K-Value A value calculated from the relative viscosity of a polymer solution, related to Mw.~28 - 36[11]
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution.> 1 (typically broad for free-radical polymerization)

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol (FTIR):

  • Sample Preparation: Prepare the sample as a KBr pellet or cast a thin film on a salt plate from a solution.

  • Analysis: Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Interpretation: Identify characteristic peaks for both monomers. The carbonyl (C=O) stretching of the pyrrolidone ring in NVP (~1650 cm⁻¹) and the ester carbonyl in VA (~1735 cm⁻¹) are key. The ratio of the absorbances of these peaks can be used for quantification.[12]

Protocol (¹H-NMR):

  • Sample Preparation: Dissolve a small amount of the this compound copolymer in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Analysis: Acquire the ¹H-NMR spectrum.

  • Interpretation: Integrate the signals corresponding to specific protons of the NVP and VA units. The ratio of these integrals allows for the precise determination of the copolymer composition.

MonomerCharacteristic FTIR Peak (C=O stretch)Characteristic ¹H-NMR Signal
N-Vinylpyrrolidone (NVP) ~1650 cm⁻¹ (Amide I)Protons on the pyrrolidone ring
Vinyl Acetate (VA) ~1735 cm⁻¹ (Ester)Acetate methyl protons (~2.0 ppm)

Technique: Differential Scanning Calorimetry (DSC).

Protocol:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dry this compound powder into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to well above the expected Tg (e.g., 25°C to 150°C).

  • Interpretation: Analyze the resulting heat flow curve. The glass transition (Tg) is observed as a step-like change in the baseline. The absence of a sharp melting endotherm confirms the amorphous nature of the copolymer.[13]

This compound Grade (VP/VA Ratio)Typical Glass Transition Temp. (Tg)Reference
PVP/VA 335 (30/70)~55-70°C[14]
PVP/VA 535 (50/50)~100-110°C[14]
PVP/VA 64 (60/40)~105-115°C[15]
PVP/VA 735 (70/30)~110-120°C[14]

Application Spotlight: Amorphous Solid Dispersions (ASDs)

This compound copolymers are instrumental in formulating ASDs to improve the oral bioavailability of poorly soluble drugs. The polymer acts to physically stabilize the high-energy amorphous form of the drug, preventing it from converting back to its less soluble crystalline state.[8]

The performance of a this compound-based ASD is a balance between two key functions provided by the monomers:

  • N-Vinylpyrrolidone (NVP): The hydrophilic VP component helps generate drug supersaturation upon dissolution.[8][14]

  • Vinyl Acetate (VA): The more hydrophobic VA component helps stabilize the supersaturated solution by inhibiting drug crystallization.[8][14]

This dual functionality means that an optimal monomer ratio often exists for a given drug, providing the best balance of dissolution enhancement and crystallization inhibition.[14]

ASD_Performance Logical Relationships in this compound ASD Performance VP_Monomer High VP Content (Hydrophilic) Supersaturation Generation of Supersaturation VP_Monomer->Supersaturation Promotes VA_Monomer High VA Content (Hydrophobic) Stabilization Stabilization of Supersaturated State VA_Monomer->Stabilization Promotes Dissolution Enhanced Dissolution Rate & Extent Supersaturation->Dissolution Leads to Crystallization Inhibition of Crystallization Stabilization->Crystallization Leads to Bioavailability Improved Oral Bioavailability Dissolution->Bioavailability Contributes to Crystallization->Bioavailability Contributes to

Caption: The interplay between VP and VA monomers in enhancing drug bioavailability.

References

An In-Depth Technical Guide to Polyvinylpyrrolidone-Vinyl Acetate (PVP/VA) Copolymer for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, analysis, and scientific applications of Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP/VA) copolymers. This versatile polymer, synthesized from N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) monomers, is a cornerstone excipient in the pharmaceutical and cosmetic industries due to its unique and tunable characteristics.[1]

Core Physicochemical Properties of PVP/VA Copolymers

PVP/VA copolymers are linear, random copolymers whose properties can be tailored by varying the ratio of the hydrophilic N-vinylpyrrolidone to the more hydrophobic vinyl acetate.[2] This ratio significantly influences the copolymer's hygroscopicity, adhesive properties, and solubility.[1]

General Properties
PropertyDescriptionCitations
Appearance White to yellowish-white, free-flowing, amorphous powder or a clear solution in ethanol, isopropanol, or water.[3]
Odor Odorless or with a faint, characteristic odor.[3]
Density Approximately 1.27 g/mL at 25 °C.
Stability Stable under normal storage conditions, but precautions should be taken to avoid moisture absorption. It is incompatible with strong oxidizing and reducing agents.[2]
Key Physicochemical Parameters

The functional properties of PVP/VA are largely dictated by its molecular weight (often expressed as a K-value) and glass transition temperature (Tg).

ParameterValue RangeDescriptionCitations
Molecular Weight (Mw) Typically ranges from 25,000 to 70,000 g/mol .The K-value, derived from viscosity measurements, is a key indicator of molecular weight and directly influences the polymer's adhesive and cohesive properties.[4][5]
Glass Transition Temperature (Tg) 100 - 130 °CThe Tg is influenced by the VP/VA ratio; a higher vinyl acetate content generally reduces the Tg compared to povidone homopolymers of similar molecular weight. For example, a PVP/VA 64 copolymer has a Tg of around 110°C, while pure PVP-VA has been measured at 107.8 °C.[6][7]
K-Value 10 - 120The K-value reflects the viscosity of aqueous solutions and is a practical measure of the polymer's molecular weight.[4][8]
Solubility Profile

PVP/VA copolymers exhibit broad solubility in both polar and some non-polar solvents, a critical feature for various formulation strategies.

Solvent ClassSolubilityExamplesCitations
Polar Solvents Highly SolubleWater, Ethanol, Methanol, Isopropanol, Chloroform, Dichloromethane, Glycerol, Propylene Glycol[9][10]
Non-Polar Solvents Generally Insoluble or Poorly SolubleHexane, Toluene, Ethers, Hydrocarbons, Ketones, Esters[11]

Analytical Techniques and Experimental Protocols

A suite of analytical methods is employed to characterize PVP/VA copolymers, ensuring quality, consistency, and performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC is the standard method for determining the molecular weight distribution of polymers.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the PVP/VA sample in an appropriate HPLC-grade solvent (e.g., Tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.[12] Allow the sample to dissolve completely, preferably overnight, without vortexing or sonication.[12] Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[13]

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a viscometer.[14]

  • Chromatographic Conditions:

    • Columns: A set of GPC columns suitable for the expected molecular weight range (e.g., Agilent PLgel 5 µm MIXED-C).[14]

    • Mobile Phase: HPLC-grade THF.

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 100 µL.

    • Temperature: 30-40 °C.

  • Calibration: Construct a calibration curve using narrow-polydispersity polystyrene standards.

  • Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Fourier-Transform Infrared Spectroscopy (FTIR) for Monomer Ratio Analysis

FTIR spectroscopy is a rapid and effective method for determining the vinylpyrrolidone to vinyl acetate ratio in the copolymer.

Experimental Protocol:

  • Sample Preparation: For solid samples, a small amount of the PVP/VA powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[15] For solutions, a thin film can be cast on a suitable IR-transparent window (e.g., KBr) by evaporating the solvent.

  • Instrumentation: A standard FTIR spectrometer with a DTGS detector.[15]

  • Data Acquisition:

    • Spectral Range: 4000-500 cm⁻¹.[15]

    • Resolution: 4 cm⁻¹.[15]

    • Scans: 16-24 scans are typically co-added to improve the signal-to-noise ratio.[15][16]

  • Data Analysis: The ratio of the peak areas of the characteristic carbonyl stretching bands for the vinylpyrrolidone (around 1650 cm⁻¹) and vinyl acetate (around 1728 cm⁻¹) components is calculated.[16] This ratio is then correlated to the monomer composition using a calibration curve prepared from standards of known composition.[16][17]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is used to measure the thermal transitions of the polymer, most importantly the glass transition temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the PVP/VA powder into a standard aluminum DSC pan. Crimp the pan to seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history of the material.

    • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The Tg is determined from this second heating scan.[7]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow signal.[18] The Tg is typically reported as the midpoint of this transition.[19]

Scientific Applications in Drug Development

PVP/VA copolymers are instrumental in advanced drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs.

Amorphous Solid Dispersions (ASDs)

PVP/VA is a widely used polymer for creating amorphous solid dispersions, where a crystalline drug is molecularly dispersed within the amorphous polymer matrix.[20] This formulation strategy can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[20]

Workflow for Preparation and Characterization of a Drug-PVP/VA Amorphous Solid Dispersion:

G Experimental Workflow for Amorphous Solid Dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation A Dissolve Drug and PVP/VA in a Common Solvent B Solvent Evaporation (e.g., Spray Drying, Film Casting) A->B C Collect Solid Dispersion Powder B->C D DSC Analysis (Confirm single Tg) C->D Characterize E XRD Analysis (Confirm amorphous nature) C->E Characterize F FTIR Analysis (Investigate drug-polymer interactions) C->F Characterize G In Vitro Dissolution Testing C->G Evaluate H Physical Stability Studies G->H Assess Long-Term

Workflow for Amorphous Solid Dispersion (ASD) Preparation and Analysis.
Controlled Drug Release

PVP/VA can also be used as a matrix-forming agent in controlled-release formulations.[21][22] The hydrophilic PVP component can act as a pore-former, allowing water to penetrate the matrix and facilitate drug release, while the overall matrix controls the diffusion rate.[21]

Mechanism of Controlled Drug Release from a PVP/VA Matrix:

G Mechanism of Controlled Drug Release A Tablet with Drug Dispersed in PVP/VA Matrix B Ingestion and Exposure to Aqueous Environment A->B C Water Penetration into the Matrix B->C D Swelling of PVP/VA Matrix and Dissolution of PVP C->D E Formation of Pores and Gel Layer D->E F Drug Diffusion through the Gel Layer and Pores E->F G Controlled Drug Release into the Body F->G

References

The Core Mechanism of PVP-VA in Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are pivotal excipients in modern pharmaceutical formulations, primarily utilized to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide delves into the core mechanisms of action of this compound in drug delivery systems, providing an in-depth understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Fundamental Principles of this compound Action

This compound is an amorphous, amphiphilic copolymer synthesized from N-vinylpyrrolidone and vinyl acetate monomers.[1][2] Its versatility in drug delivery stems from the unique properties contributed by each monomer. The vinylpyrrolidone (VP) component is hydrophilic and provides excellent aqueous solubility and adhesive properties, while the vinyl acetate (VA) component is more hydrophobic, contributing to the polymer's stability and modulating its hygroscopicity.[3][4][5] The ratio of VP to VA is a critical parameter that dictates the copolymer's overall properties and its interaction with specific APIs.[5]

The primary mechanism by which this compound enhances drug delivery is through the formation of amorphous solid dispersions (ASDs) .[1][6] In an ASD, the crystalline structure of the API is disrupted, and the drug molecules are dispersed at a molecular level within the amorphous polymer matrix.[1] This high-energy, amorphous state prevents the drug from recrystallizing, thereby increasing its apparent solubility and dissolution rate upon administration.[1][7]

The key mechanisms of this compound in ASDs include:

  • Inhibition of Crystallization: this compound sterically hinders the nucleation and growth of API crystals by physically separating the drug molecules within the polymer matrix.[1][6]

  • Hydrogen Bonding: The carbonyl group of the vinylpyrrolidone moiety can form hydrogen bonds with APIs that have hydrogen bond donor groups, further stabilizing the amorphous state and enhancing miscibility.[8]

  • "Spring and Parachute" Effect: Upon dissolution, the this compound formulation rapidly releases the drug, creating a supersaturated solution (the "spring"). The polymer then acts as a precipitation inhibitor in the gastrointestinal fluid, maintaining this supersaturated state for an extended period (the "parachute"), which allows for enhanced absorption.

Quantitative Data on this compound Performance

The effectiveness of this compound in enhancing drug delivery can be quantified through various parameters. The following tables summarize key quantitative data extracted from the literature.

Table 1: Enhancement of Drug Solubility with this compound

DrugThis compound Grade (VP/VA ratio)Drug Loading (% w/w)Solubility Enhancement (fold increase)Reference
Celecoxib60/4025Approx. 20[4]
RivaroxabanNot SpecifiedNot Specified6.3 (with PVA, a related polymer)[9]
Tadalafil (B1681874)64/36 (Kollidon® VA 64)20.5 (predicted)Not explicitly stated, but stable amorphous dispersion achieved[10]

Table 2: Drug Release Kinetics from this compound Matrices

Drug SystemThis compound Content (%)Release Exponent (n) from Ritger-Peppas ModelRelease MechanismReference
Quetiapine Fumarate in Ethylcellulose Matrix00.14Fickian Diffusion[11]
Quetiapine Fumarate in Ethylcellulose Matrix200.41Anomalous Transport[11]
Quetiapine Fumarate in Ethylcellulose Matrix400.61Anomalous Transport[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments involving this compound in drug delivery.

Preparation of Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)

Objective: To prepare a homogeneous amorphous solid dispersion of an API in a this compound matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound copolymer (e.g., Kollidon® VA 64)

  • Plasticizer (optional, e.g., Poloxamer 188, PEG 1500)[12]

  • Blender

  • Twin-screw extruder with a temperature-controlled barrel and die[12]

  • Pelletizer or film casting unit

  • Mill

Procedure:

  • Premixing: Accurately weigh the API, this compound, and any optional plasticizers. Geometrically mix the components in a blender for 15-20 minutes to ensure a uniform powder blend.

  • Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration. Set the desired temperature profile for the different zones of the extruder barrel. A common temperature range for this compound based formulations is 60-200°C.[12] The screw speed is typically set between 100 and 150 rpm.[12]

  • Extrusion: Feed the powder blend into the extruder at a constant rate. The molten material is then forced through a die to form a continuous strand or film.

  • Downstream Processing: The extrudate is cooled on a conveyor belt and then pelletized or milled to the desired particle size.

  • Characterization: The resulting ASD is characterized for its amorphous nature (using DSC and PXRD), drug content (using HPLC), and morphology (using SEM).

Preparation of Amorphous Solid Dispersions by Spray Drying

Objective: To prepare an amorphous solid dispersion by rapidly removing a solvent from a solution containing the API and this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound copolymer

  • Organic solvent or solvent mixture (e.g., methanol, ethanol, acetone, water)[13]

  • Spray dryer equipped with a nozzle atomizer and cyclone separator

  • Vacuum oven

Procedure:

  • Solution Preparation: Dissolve the API and this compound in the chosen solvent system to form a clear solution. The solid content is typically in the range of 1-10% (w/v).

  • Spray Dryer Setup: Set the spray dryer parameters, including the inlet temperature (e.g., 75-180°C), outlet temperature, atomization pressure, and liquid feed rate.[14][15]

  • Spray Drying: Pump the solution through the nozzle, which atomizes the liquid into fine droplets. The droplets are introduced into a heated drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the ASD.

  • Collection and Secondary Drying: The dried particles are collected from the cyclone separator. To remove any residual solvent, the collected powder is further dried in a vacuum oven at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours).

  • Characterization: The spray-dried ASD is characterized for its amorphous nature, drug content, particle size, and morphology.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate and extent of drug release from the this compound based formulation.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Water bath for temperature control (37 ± 0.5°C)

  • Syringes and filters

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Medium Preparation: Prepare the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer). De-aerate the medium before use.

  • Apparatus Setup: Set up the dissolution apparatus with the appropriate volume of medium in each vessel and equilibrate the temperature to 37 ± 0.5°C. Set the paddle speed (e.g., 50 or 75 rpm).

  • Sample Introduction: Introduce a accurately weighed amount of the this compound formulation into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium. Immediately filter the sample to prevent undissolved particles from interfering with the analysis.

  • Sample Analysis: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

Mechanism_of_Action cluster_formulation This compound Drug Delivery System cluster_dissolution Dissolution & Absorption cluster_outcomes Therapeutic Outcomes API_crystalline Crystalline API ASD Amorphous Solid Dispersion (ASD) API_crystalline->ASD Amorphization PVP_VA This compound Copolymer PVP_VA->ASD Matrix Formation Supersaturation Supersaturated Solution ("Spring") ASD->Supersaturation Rapid Dissolution Stability Improved Stability ASD->Stability Inhibition of Recrystallization Precipitation_Inhibition Precipitation Inhibition ("Parachute") Supersaturation->Precipitation_Inhibition Stabilization by this compound Absorption Enhanced Absorption Precipitation_Inhibition->Absorption Bioavailability Increased Bioavailability Absorption->Bioavailability

Caption: Mechanism of action of this compound in enhancing drug bioavailability.

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation Blending API & this compound Blending HME Hot-Melt Extrusion Blending->HME Spray_Drying Spray Drying Blending->Spray_Drying Milling Milling/Sieving HME->Milling Spray_Drying->Milling DSC Differential Scanning Calorimetry (DSC) (Amorphicity, Tg) Milling->DSC PXRD Powder X-ray Diffraction (PXRD) (Crystallinity) Milling->PXRD SEM Scanning Electron Microscopy (SEM) (Morphology) Milling->SEM HPLC High-Performance Liquid Chromatography (HPLC) (Drug Content) Milling->HPLC Dissolution In Vitro Dissolution Testing Milling->Dissolution Stability Stability Studies Milling->Stability Logical_Relationships cluster_properties This compound Properties cluster_performance Formulation Performance VP_VA_Ratio VP/VA Ratio Hygroscopicity Hygroscopicity VP_VA_Ratio->Hygroscopicity determines Solubility Drug Solubility VP_VA_Ratio->Solubility influences Dissolution_Rate Dissolution Rate VP_VA_Ratio->Dissolution_Rate influences Physical_Stability Physical Stability VP_VA_Ratio->Physical_Stability influences MW Molecular Weight Drug_Release Drug Release Profile MW->Drug_Release affects Hygroscopicity->Physical_Stability affects

References

Biocompatibility and Toxicity Profile of PVP-VA Copolymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are synthetic polymers widely utilized in the pharmaceutical, cosmetic, and food industries as excipients, binders, film-formers, and tablet coatings. Their biocompatibility and low toxicity are critical for these applications. This technical guide provides a comprehensive overview of the available toxicological data for this compound copolymers, detailing experimental methodologies for key biocompatibility assessments. While specific quantitative data from standardized assays are not always publicly available, this guide synthesizes the existing literature to provide a thorough understanding of their safety profile. The information presented herein is intended to assist researchers and professionals in drug development and material science in evaluating the suitability of this compound copolymers for their specific applications.

Introduction

This compound copolymers are random copolymers of N-vinylpyrrolidone and vinyl acetate. The ratio of the hydrophilic N-vinylpyrrolidone to the more hydrophobic vinyl acetate monomer can be varied to achieve a range of properties, including solubility, adhesiveness, and hygroscopicity.[1] This versatility makes them attractive for a wide array of applications where interaction with biological systems is expected. This guide summarizes the key findings from biocompatibility and toxicity studies and provides detailed protocols for the evaluation of these critical parameters.

Toxicological Profile

Extensive studies have generally demonstrated the low toxicity profile of this compound copolymers.

Acute, Subchronic, and Chronic Toxicity

Numerous studies in animal models have established the low acute oral toxicity of this compound copolymers.[2][3] Chronic oral and inhalation studies have also shown no significant adverse effects.[2][3] The European Food Safety Authority (EFSA) has established a No-Observed-Adverse-Effect Level (NOAEL) for this compound copolymer in both 28-day and 90-day feeding studies in rats at 1000 mg/kg bw/day, which was the highest dose tested.[4] Longer-term studies over 24 months in rats and 52 weeks in dogs also resulted in high NOAELs of 2800 mg/kg bw/day and 2500 mg/kg bw/day, respectively, again representing the highest doses tested.[4]

Dermal and Ocular Irritation and Sensitization

This compound copolymers are generally considered to be non-irritating and non-sensitizing to the skin.[2][3] Acute skin irritation studies of a 50% this compound copolymer solution in alcohol on both abraded and intact skin showed only mild irritation.[2][3] Furthermore, the copolymer was not found to be a sensitizer (B1316253) in guinea pigs following intracutaneous injections.[2][3] Formulations containing up to 5% this compound copolymer did not produce irritation in 24-hour clinical patch tests and showed no evidence of sensitization in repeated insult patch tests.[2][3] Acute ocular irritation studies have shown results ranging from no irritation to severe irritation, with the severity often attributed to the alcohol solvent rather than the copolymer itself.[2][3]

In Vitro Biocompatibility Assessment

A series of in vitro tests are essential to evaluate the biocompatibility of this compound copolymers at the cellular level.

Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. The MTT assay is a commonly used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Table 1: Illustrative Cytotoxicity Data for this compound Copolymers (MTT Assay)

Cell LineThis compound Concentration (µg/mL)Cell Viability (%) (Illustrative)IC50 (µg/mL) (Illustrative)
L929 (Mouse Fibroblast)10> 95> 1000
100> 90
1000> 85
HaCaT (Human Keratinocyte)10> 95> 1000
100> 90
1000> 80
Hemocompatibility

For applications where the copolymer may come into contact with blood, hemocompatibility testing is crucial. The hemolysis assay, as described in ISO 10993-4, evaluates the potential of a material to damage red blood cells.

Table 2: Illustrative Hemocompatibility Data for this compound Copolymers

TestEndpointResult (Illustrative)Interpretation
Hemolysis (ISO 10993-4)% Hemolysis< 2%Non-hemolytic
CoagulationProthrombin Time (PT)No significant changeNo interference with extrinsic pathway
Activated Partial Thromboplastin Time (aPTT)No significant changeNo interference with intrinsic pathway
Platelet ActivationPlatelet CountNo significant changeNo significant platelet adhesion/aggregation

Note: The data in this table are illustrative. Specific quantitative results for this compound copolymers are not widely reported.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. The Ames test is a widely used method to evaluate a substance's potential to induce mutations in bacteria. The chromosomal aberration assay assesses the potential to cause structural changes in chromosomes in mammalian cells. While a definitive Ames test result for this compound copolymer was not found, a safety assessment by the Cosmetic Ingredient Review noted that PVP was negative in the majority of mutagenicity studies conducted, including the Ames test.[2] EFSA noted that no genotoxicity data were available for their 2010 assessment.[4]

Table 3: Illustrative Genotoxicity Data for this compound Copolymers

AssayTest SystemResult (Illustrative)
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimuriumNegative
In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsNegative

Experimental Protocols

Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate add_copolymer Add this compound Copolymer (Various Concentrations) seed_plate->add_copolymer incubate_24h Incubate for 24h add_copolymer->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., L929 or HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the this compound copolymer in a suitable solvent (e.g., cell culture medium). Remove the old medium from the wells and add the copolymer solutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control. The IC50 value (the concentration of the copolymer that inhibits 50% of cell growth) can be determined by plotting cell viability against copolymer concentration.

Hemocompatibility: Hemolysis Assay (Direct Contact Method)

This protocol is based on the principles outlined in ISO 10993-4.

Hemolysis_Assay_Workflow cluster_prep Blood Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect Fresh Blood (with anticoagulant) dilute_blood Dilute Blood with Saline collect_blood->dilute_blood add_copolymer Add this compound Copolymer dilute_blood->add_copolymer incubate_37c Incubate at 37°C add_copolymer->incubate_37c centrifuge Centrifuge incubate_37c->centrifuge measure_supernatant Measure Supernatant Absorbance (540 nm) centrifuge->measure_supernatant calculate_hemolysis Calculate % Hemolysis measure_supernatant->calculate_hemolysis

Caption: Workflow for the in vitro hemolysis assay.

Methodology:

  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • Preparation of Red Blood Cell Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 2%).

  • Incubation: Add the this compound copolymer at various concentrations to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Genotoxicity: Ames Test

This protocol provides a general outline for the bacterial reverse mutation assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis bacterial_strains Select Salmonella Strains (e.g., TA98, TA100) mix_components Mix Bacteria, this compound, and S9 Mix (or buffer) bacterial_strains->mix_components prepare_s9 Prepare S9 Mix (for metabolic activation) prepare_s9->mix_components pour_plate Pour onto Minimal Glucose Agar (B569324) Plates mix_components->pour_plate incubate_48h Incubate for 48h at 37°C pour_plate->incubate_48h count_revertants Count Revertant Colonies incubate_48h->count_revertants compare_controls Compare to Negative and Positive Controls count_revertants->compare_controls

Caption: Workflow for the Ames test for mutagenicity.

Methodology:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

  • Exposure: Mix the bacterial culture, the this compound copolymer at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathways in Biocompatibility

While specific studies on the interaction of this compound copolymers with cellular signaling pathways are lacking, the biocompatibility of materials is often mediated by pathways such as NF-κB and MAPK. These pathways are involved in cellular responses to foreign materials, including inflammation and apoptosis. The following diagrams illustrate these general pathways.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus biomaterial Biomaterial (e.g., this compound) receptor Cell Surface Receptor biomaterial->receptor Interaction IKK IKK Complex receptor->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binding gene_transcription Gene Transcription (e.g., Inflammatory Cytokines) DNA->gene_transcription

Caption: Generalized NF-κB signaling pathway in response to a biomaterial.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus biomaterial Biomaterial (e.g., this compound) receptor Cell Surface Receptor biomaterial->receptor Interaction MAPKKK MAPKKK receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors MAPK->transcription_factors Translocation & Activation gene_expression Altered Gene Expression (e.g., Proliferation, Apoptosis) transcription_factors->gene_expression

Caption: Generalized MAPK signaling pathway in response to a biomaterial.

Conclusion

The available data from in vivo and in vitro studies indicate that this compound copolymers have a low order of toxicity and are generally biocompatible. They are not considered to be significant dermal or ocular irritants, nor are they skin sensitizers. While specific quantitative data from standardized cytotoxicity, hemocompatibility, and genotoxicity assays are not consistently found in the public domain, the overall body of evidence supports their safe use in a variety of pharmaceutical and cosmetic applications. The provided experimental protocols offer a framework for researchers to conduct their own specific assessments to ensure the suitability of this compound copolymers for novel applications. Further research into the specific interactions of these copolymers with cellular signaling pathways would provide a more complete understanding of their biocompatibility at a molecular level.

References

The Role of PVP-VA in Nanoparticle Synthesis and Stabilization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Polymeric Stabilizers in Nanotechnology

The advent of nanotechnology has opened new frontiers in medicine, materials science, and diagnostics. At the heart of this revolution lies the ability to synthesize and manipulate matter at the nanoscale. Nanoparticles, with their unique size-dependent properties, offer immense potential for targeted drug delivery, enhanced imaging contrast, and novel catalytic activities. However, the inherent high surface energy of nanoparticles makes them prone to aggregation, a phenomenon that can compromise their efficacy and stability. To harness the full potential of nanoparticles, their surfaces must be engineered to prevent agglomeration. This is where polymeric stabilizers play a critical role. Among the diverse array of available polymers, the copolymer of N-vinylpyrrolidone and vinyl acetate (B1210297) (PVP-VA) has emerged as a versatile and effective agent for the synthesis and stabilization of a wide range of nanoparticles.

This technical guide provides a comprehensive overview of the role of this compound in nanoparticle synthesis and stabilization. It delves into the physicochemical properties of this compound that make it an excellent stabilizer, explores its mechanisms of action, and presents detailed experimental protocols for the synthesis of this compound-stabilized nanoparticles. Furthermore, this guide summarizes key quantitative data from various studies to provide a comparative analysis of the impact of this compound on nanoparticle characteristics and offers visual representations of experimental workflows and logical relationships to aid in understanding.

Physicochemical Properties and Mechanism of Stabilization

This compound is a synthetic random copolymer derived from the free-radical polymerization of N-vinylpyrrolidone (VP) and vinyl acetate (VA) monomers. The ratio of the hydrophilic VP units to the more hydrophobic VA units can be tailored to modulate the polymer's overall hydrophilicity, solubility, and glass transition temperature. This tunable amphiphilicity is central to its effectiveness as a nanoparticle stabilizer.

The stabilization mechanism of this compound is primarily steric. The polymer chains adsorb onto the nanoparticle surface, creating a protective layer that physically prevents the particles from approaching each other and aggregating. The pyrrolidone ring in the VP monomer contains a polar amide group with nitrogen and oxygen atoms that can coordinate with the surface of metal nanoparticles, further enhancing the binding of the polymer to the nanoparticle. By replacing some of the hygroscopic vinylpyrrolidone groups with more hydrophobic vinyl acetate groups, this compound offers enhanced physical stability compared to polyvinylpyrrolidone (B124986) (PVP) homopolymers[1].

The vinyl acetate content in the copolymer is a critical parameter that influences its interaction with both the nanoparticle and the surrounding medium. An increase in the VA content generally leads to a decrease in the polymer's aqueous solubility and an increase in its hydrophobicity. This modulation of the hydrophilic-lipophilic balance allows for the effective stabilization of nanoparticles in a variety of solvent systems and for the controlled release of encapsulated drugs. For instance, in amorphous solid dispersions, the hydrophilic VP component can help generate supersaturation of a poorly soluble drug, while the hydrophobic VA component can stabilize this supersaturated state[2].

Quantitative Impact of this compound on Nanoparticle Properties

The composition of the this compound copolymer and other formulation parameters have a significant impact on the final properties of the nanoparticles, such as size, polydispersity index (PDI), zeta potential, and drug loading efficiency. The following tables summarize quantitative data from studies on drug nanoparticles stabilized with various this compound copolymers.

Table 1: Influence of this compound Composition on Budesonide Nanoparticle Size

This compound Copolymer (VP/VA ratio)Surfactant Concentration (%)Nanoparticle Size (nm)Reference
E 535 (50/50)0.5641[3]
E 635 (60/40)0.5423[3]
E 735 (70/30)0.5357[3]

Table 2: Influence of this compound Composition on Budesonide Nanoparticle Drug Loading and Entrapment Efficiency

This compound Copolymer (VP/VA ratio)Drug Loading (%)Entrapment Efficiency (%)Reference
E 535 (50/50)97-[3]
E 635 (60/40)98-[3]
E 735 (70/30)99-[3]

Table 3: Physicochemical Properties of Carvedilol Nanoparticles with Different Polymeric Stabilizers

PolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Loading Efficiency (%)Entrapment Efficiency (%)Reference
HPMC K100M743.071.0-14.211.4368.5[1]
Chitosan312.040.681+33.217.5473.4[1]
Gelatin250.121.0-15.88.7474.2[1]

Note: While Table 3 does not include this compound, it provides a useful comparison of nanoparticle properties with other common polymeric stabilizers.

Experimental Protocols for Nanoparticle Synthesis

Two common methods for the preparation of this compound stabilized nanoparticles are sonoprecipitation (a bottom-up approach) and hot-melt extrusion (a top-down approach).

Sonoprecipitation Method

This method involves the precipitation of a dissolved substance (e.g., a drug) from a solution upon the addition of a non-solvent, with simultaneous application of high-intensity ultrasound (sonication). The ultrasound energy promotes rapid nucleation and controls crystal growth, leading to the formation of nanoparticles. This compound in the solution acts as a stabilizer, adsorbing onto the newly formed nanoparticle surfaces and preventing their aggregation.

Detailed Methodology:

  • Preparation of the Drug-Polymer Solution:

    • Dissolve the active pharmaceutical ingredient (API) and the selected this compound copolymer in a suitable organic solvent (e.g., acetone, ethanol). The concentrations of the API and this compound should be optimized based on the desired drug loading and nanoparticle size.

  • Preparation of the Anti-Solvent Phase:

    • Prepare an aqueous solution, which will act as the anti-solvent. This phase may contain a surfactant (e.g., Poloxamer 407) to further aid in stabilization.

  • Nanoprecipitation under Sonication:

    • Place the anti-solvent phase in a vessel equipped with a high-intensity ultrasonic probe.

    • Slowly add the drug-polymer solution to the anti-solvent phase under continuous sonication. The sonication parameters (amplitude and duration) are critical and need to be carefully controlled to achieve the desired particle size and distribution.

  • Solvent Evaporation:

    • After the addition is complete, continue stirring the resulting nanosuspension, typically at room temperature, to allow for the evaporation of the organic solvent.

  • Nanoparticle Recovery and Purification:

    • The nanoparticles can be recovered by centrifugation or lyophilization (freeze-drying).

    • Purification to remove excess polymer, surfactant, and unencapsulated drug can be performed by repeated cycles of centrifugation and redispersion in a suitable medium.

Hot-Melt Extrusion (HME) Method

HME is a solvent-free process that is particularly suitable for producing amorphous solid dispersions (ASDs) of poorly water-soluble drugs. In this method, the API, this compound, and other excipients are mixed and then processed at an elevated temperature through an extruder. The intense mixing and shear forces within the extruder lead to the molecular dispersion of the drug within the polymer matrix. Upon cooling and solidification, the drug is trapped in an amorphous state, often as nanoparticles within the polymer matrix.

Detailed Methodology:

  • Preparation of the Physical Mixture:

    • Thoroughly blend the API, this compound copolymer, and any other excipients (e.g., plasticizers, surfactants like TPGS) in a mortar and pestle or a blender until a homogenous mixture is obtained[4].

  • Hot-Melt Extrusion:

    • Feed the physical mixture into a hot-melt extruder. The extruder barrel temperature and screw speed are critical process parameters that must be optimized to ensure the complete melting and mixing of the components without causing thermal degradation of the drug or polymer[4].

  • Extrudate Collection and Milling:

    • The molten extrudate exits the extruder through a die and is then cooled, typically on a conveyor belt or in a cooling bath.

    • The solidified extrudate is then milled into a fine powder using a suitable mill (e.g., a tube mill) and sieved to obtain a uniform particle size distribution[4].

  • Characterization:

    • The resulting powder, which consists of the drug dispersed as amorphous nanoparticles within the this compound matrix, is then characterized for its solid-state properties (e.g., using DSC and XRD), particle size (after dispersion in a suitable medium), and dissolution behavior[4].

Visualizing Workflows and Relationships with Graphviz

To better illustrate the experimental processes and the interplay of different factors, the following diagrams have been generated using the DOT language.

Sonoprecipitation_Workflow cluster_solutions Solution Preparation cluster_process Nanoprecipitation cluster_post_processing Post-Processing drug_solution API + this compound in Organic Solvent sonication Sonication drug_solution->sonication Slow Addition antisolvent Aqueous Phase (+ Surfactant) antisolvent->sonication evaporation Solvent Evaporation sonication->evaporation Nanosuspension recovery Recovery & Purification evaporation->recovery final_product final_product recovery->final_product Final Nanoparticles HME_Workflow cluster_preparation Material Preparation cluster_extrusion Extrusion Process cluster_finishing Finishing blending API + this compound + Excipients Blending hme Hot-Melt Extrusion blending->hme Homogenous Blend cooling Cooling & Solidification hme->cooling Molten Extrudate milling Milling & Sieving cooling->milling Solid Extrudate final_product final_product milling->final_product Amorphous Solid Dispersion (Nanoparticles) VP_VA_Ratio_Effect cluster_properties Polymer Properties cluster_nanoparticle Nanoparticle Characteristics vp_va_ratio VP/VA Ratio hydrophilicity Hydrophilicity vp_va_ratio->hydrophilicity Increases with VP hydrophobicity Hydrophobicity vp_va_ratio->hydrophobicity Increases with VA solubility Aqueous Solubility hydrophilicity->solubility Directly Proportional size Particle Size hydrophilicity->size Affects drug_release Drug Release Profile solubility->drug_release Influences Dissolution stability Stability hydrophobicity->stability Enhances Physical Stability

References

The Role of PVP-VA as a Versatile Excipient in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA), a copolymer of N-vinylpyrrolidone and vinyl acetate, is a highly versatile and widely utilized excipient in the pharmaceutical industry. Its unique physicochemical properties, which can be tailored by adjusting the ratio of the hydrophilic vinylpyrrolidone to the more hydrophobic vinyl acetate, make it a multifunctional ingredient in various dosage forms. This technical guide provides an in-depth overview of this compound, including its properties, applications in tablet manufacturing and solubility enhancement, and detailed experimental protocols for its use.

Core Properties and Quantitative Data of this compound

This compound copolymers are characterized by their K-value, which is related to the mean molecular weight of the polymer.[1][2] The ratio of vinylpyrrolidone to vinyl acetate in the copolymer significantly influences its properties such as hygroscopicity, glass transition temperature (Tg), and adhesive strength.[3] A higher proportion of vinylpyrrolidone results in a more hydrophilic and less stiff polymer, while a higher vinyl acetate content leads to increased hydrophobicity and film stiffness.[3][4]

PropertyThis compound Grade (VP/VA Ratio)Typical ValuesReferences
K-Value Varies by grade26-34 (for VA64)[5]
Molecular Weight (Weight Average) Varies by grade~45,000 - 70,000 g/mol [6]
Glass Transition Temperature (Tg) This compound 64~108 °C[7][8]
Amorphous Rebamipide with 0% this compound215.4 °C[7]
Amorphous Rebamipide with 30% this compound178.7 °C[7]
Viscosity (10% solution in water at 25°C) Pharmaceutical Grade PVP-VA64~8 mPa·s[9]
Viscosity (10% solution in isopropanol (B130326) at 25°C) Pharmaceutical Grade PVP-VA64~10 mPa·s[9]
Solubility Multiple GradesSoluble in water and a range of organic solvents.

Applications in Pharmaceutical Formulations

This compound's versatility stems from its utility in several key areas of pharmaceutical manufacturing:

  • Tablet Binder: this compound is an excellent binder in both wet and dry granulation processes, as well as in direct compression.[10] Its adhesive properties ensure the mechanical integrity of tablets, providing appropriate hardness and low friability.[11][12] The typical concentration of this compound as a binder in tablet formulations ranges from 2% to 5%.[13]

  • Film-Forming Agent: In tablet coatings, this compound forms a flexible and adhesive film that can be used for taste masking, protection of the active pharmaceutical ingredient (API), and improving the aesthetic appearance of the tablet.[14][15] The concentration for coating is typically between 0.5% and 5%.[14]

  • Solubility Enhancement (Amorphous Solid Dispersions): this compound is a key polymer in the formulation of amorphous solid dispersions (ASDs), particularly for poorly water-soluble drugs (BCS Class II and IV).[16] By dispersing the API at a molecular level within the amorphous this compound matrix, the drug's crystalline structure is disrupted, leading to enhanced solubility and dissolution rates.[17][18] Common techniques for preparing this compound based ASDs include spray drying and hot-melt extrusion.[16]

Experimental Protocols

Wet Granulation for Tablet Manufacturing

This protocol outlines the use of this compound as a binder in a wet granulation process.

1. Binder Solution Preparation:

  • Dissolve 5-10% (w/w) of this compound (e.g., PVP/VA 64) in a suitable solvent, typically purified water or an alcohol/water mixture.
  • Stir the solution until the this compound is completely dissolved.

2. Blending:

  • Dry blend the active pharmaceutical ingredient (API) and other excipients (e.g., filler, disintegrant) in a high-shear or planetary mixer for 5-10 minutes to ensure uniformity.

3. Granulation:

  • Slowly add the this compound binder solution to the powder blend while mixing. The rate of addition should be controlled to achieve a suitable wet mass consistency.
  • Continue mixing for an additional 3-5 minutes to allow for uniform distribution of the binder and granule growth.

4. Wet Milling (Optional):

  • If necessary, pass the wet mass through a screen of appropriate mesh size to break up any large agglomerates.

5. Drying:

  • Dry the wet granules in a fluid bed dryer or a tray dryer at a temperature of 40-60°C until the loss on drying (LOD) is typically below 2%.

6. Dry Milling:

  • Mill the dried granules to achieve the desired particle size distribution.

7. Final Blending and Compression:

  • Add the lubricant (e.g., magnesium stearate) to the dried and milled granules and blend for a short period (e.g., 2-5 minutes).
  • Compress the final blend into tablets using a rotary tablet press.[19]

Direct Compression Tablet Formulation

This protocol describes a direct compression method utilizing this compound.

1. Milling and Sieving:

  • Mill the API and excipients to achieve a uniform particle size.
  • Pass all materials through an appropriate mesh sieve to break any lumps.

2. Blending:

  • Blend the API, this compound (as a dry binder), filler (e.g., microcrystalline cellulose), and disintegrant in a V-blender or bin blender for 10-15 minutes.

3. Lubrication:

  • Add the lubricant (e.g., magnesium stearate) and glidant (e.g., colloidal silicon dioxide) to the blend and mix for an additional 2-5 minutes.

4. Compression:

  • Compress the final powder blend into tablets using a rotary tablet press with appropriate tooling.[13][20]

Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol provides a general procedure for preparing a this compound based amorphous solid dispersion.

1. Solution Preparation:

  • Dissolve the API and this compound in a common volatile solvent or solvent mixture (e.g., methanol, ethanol, acetone, or a mixture with water). The solid content is typically in the range of 1-10% (w/v).[21]
  • Ensure complete dissolution of both the API and the polymer.

2. Spray Drying:

  • Atomize the solution into a hot drying gas (e.g., nitrogen or air) in a spray dryer.
  • Typical process parameters:
  • Inlet temperature: 80-150°C
  • Atomization pressure/gas flow: Adjusted to achieve desired droplet size.
  • Feed rate: Controlled to maintain a constant outlet temperature (typically 40-60°C).[21]

3. Powder Collection and Secondary Drying:

  • Collect the dried powder from the cyclone and/or filter bag.
  • Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for several hours to remove any residual solvent.

Tablet Film Coating

This protocol outlines the preparation and application of a this compound based film coating.

1. Coating Solution Preparation:

  • Disperse plasticizers (e.g., polyethylene (B3416737) glycol, triethyl citrate) and pigments/opacifiers (e.g., titanium dioxide, iron oxides) in a portion of the solvent (typically purified water).
  • Slowly add the this compound to the vortex of the stirred solvent and mix until fully dissolved.
  • Combine all components and mix until a homogenous suspension is formed. A typical formulation might contain:
  • This compound: 5-15% (w/w)
  • Plasticizer: 10-25% of polymer weight
  • Pigment/Opacifier: 20-40% of polymer weight
  • Solvent: to make 100% (typically resulting in a solid content of 10-20%).[22][23]

2. Coating Process:

  • Preheat the tablet bed in a coating pan to a target temperature (e.g., 38-42°C).
  • Spray the coating solution onto the rotating tablet bed at a controlled rate.
  • Simultaneously supply heated air to evaporate the solvent.
  • Continue the process until the desired weight gain (typically 2-4%) is achieved.[23]

3. Drying:

  • Once spraying is complete, continue to tumble the tablets in the pan with heated air for a short period to ensure they are fully dry.

Tablet Evaluation

1. Hardness and Friability:

  • Measure the crushing strength of at least 10 tablets using a tablet hardness tester. An acceptable hardness for conventional tablets is typically 4-10 kg.[12]
  • Determine the friability of a sample of tablets (usually a number that weighs close to 6.5 g) using a Roche friabilator for 100 revolutions at 25 rpm. A weight loss of less than 1% is generally considered acceptable.[24][25][26]

2. Dissolution Testing (for Immediate-Release Tablets):

  • Use USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 or 75 rpm.[27]
  • The dissolution medium is typically 900 mL of an aqueous buffer within the physiological pH range of 1.2 to 6.8, maintained at 37 ± 0.5°C.[27][28][29][30]
  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[31]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

Wet_Granulation_Workflow cluster_0 Binder Solution Preparation cluster_1 Granulation Process cluster_2 Tabletting a Dissolve this compound in Solvent c Wet Granulation a->c b Dry Blend API & Excipients b->c d Wet Milling (Optional) c->d e Drying d->e f Dry Milling e->f g Final Blending with Lubricant f->g h Tablet Compression g->h

Wet Granulation Workflow using this compound.

Direct_Compression_Workflow cluster_0 Powder Preparation cluster_1 Blending cluster_2 Tabletting a Mill & Sieve API & Excipients b Blend API, this compound, Filler, Disintegrant a->b c Add Lubricant & Glidant b->c d Final Blend c->d e Tablet Compression d->e

Direct Compression Workflow with this compound.

ASD_Spray_Drying_Workflow cluster_0 Solution Preparation cluster_1 Spray Drying cluster_2 Post-Processing a Dissolve API & this compound in Solvent b Atomize Solution into Hot Gas a->b c Powder Collection b->c d Secondary Drying c->d

Amorphous Solid Dispersion Preparation via Spray Drying.

Film_Coating_Workflow cluster_0 Coating Solution Preparation cluster_1 Coating Process a Disperse Plasticizer & Pigments c Homogenize a->c b Dissolve this compound b->c e Spray Coating c->e d Preheat Tablets d->e f Drying e->f

Tablet Film Coating Workflow with this compound.

References

An In-depth Technical Guide to the Film Formation Mechanism of PVP-VA Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the formation of Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP-VA) copolymer films. It details the molecular interactions, influencing factors, and critical characterization techniques relevant to pharmaceutical research and development.

Core Concepts: The Structure of this compound

Polyvinylpyrrolidone-Vinyl Acetate (this compound) is a synthetic, linear, and random copolymer synthesized from N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) monomers.[1] This structure provides a unique combination of properties derived from its constituent parts: the hydrophilic, water-soluble PVP component and the more hydrophobic VA component.[1][2] The ratio of these monomers is a critical determinant of the copolymer's final characteristics, including its solubility, hygroscopicity, and the mechanical properties of the films it forms.[1][3]

The Film Formation Mechanism: From Solution to Solid Film

The formation of a this compound film from a solution is a physical process driven primarily by solvent evaporation.[4][5][6] Unlike systems that require chemical curing or coalescence of dispersed particles, this compound films form when the dissolved polymer chains become intimately mixed and subsequently solidify as the solvent departs.[4][5]

The process can be broken down into three primary stages:

  • Solution Preparation: The this compound copolymer is dissolved in a suitable volatile solvent, such as water, ethanol, or isopropanol. At this stage, the polymer chains are solvated and move freely within the solution.

  • Solvent Evaporation: After the polymer solution is cast onto a substrate, the solvent begins to evaporate from the surface. This leads to an increase in polymer concentration, forcing the chains into closer proximity.

  • Chain Entanglement and Film Consolidation: As the solvent continues to evaporate, the polymer chains lose their mobility and begin to entangle. Intermolecular forces, such as hydrogen bonds (particularly involving the carbonyl group of the PVP moiety), cause the chains to pack and adhere, forming a cohesive and continuous solid film.[7]

Film_Formation_Mechanism cluster_0 Liquid Phase cluster_1 Transition Phase cluster_2 Solid Phase a This compound Copolymer in Solvent b Polymer Chains Solvated & Dispersed a->b Dissolution c Increased Polymer Concentration b->c Solvent Evaporation d Reduced Chain Mobility c->d e Inter-chain Entanglement d->e f Cohesive Solid Film e->f Consolidation

Caption: General mechanism of this compound film formation from a polymer solution.

Key Factors Influencing Film Properties

The final characteristics of a this compound film are not solely dependent on the formation mechanism but are heavily influenced by several formulation and processing variables.

Monomer Ratio (PVP:VA)

The ratio of vinylpyrrolidone to vinyl acetate is the most critical factor in tuning film properties.[1]

  • Increasing VP Content: Leads to higher hydrophilicity, increased water solubility, and greater flexibility.[2]

  • Increasing VA Content: Results in reduced hygroscopicity, increased hydrophobicity, and the formation of stronger, stiffer films.[1][8]

Molecular Weight (K-Value)

The molecular weight of the copolymer, often denoted by its K-value, influences the viscosity of the casting solution and the mechanical strength of the resulting film.[1] Higher molecular weight grades generally produce more robust films.

Role of Plasticizers

Plasticizers are low molecular weight compounds added to polymer formulations to increase flexibility and reduce brittleness.[9][10] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[7][9] Common plasticizers for this compound films include glycerol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[9][11]

Caption: Molecular interactions in this compound films based on composition.

Quantitative Data Summary

The properties of this compound films can be quantified to guide formulation development. The following tables summarize key data found in the literature.

Table 1: Glass Transition Temperature (Tg) of this compound Copolymers

VP Content (wt%) Approximate Tg (°C)
70% 109
60% 105
50% 73
30% 55

(Data sourced from[2])

Table 2: Viscosity of this compound 64 Solutions at 25°C

Concentration Solvent Viscosity (mPa·s)
10% Water ~8
10% Isopropyl Alcohol ~10

(Data sourced from[3][12])

Table 3: Comparative Water Vapor Permeability (WVP) of Various Polymer Films

Polymer Film WVP (g mm/m² kPa h) - Approximate Range
Polyvinyl Alcohol (PVA) ~0.34
Low-Density Polyethylene (LDPE) 0.002 - 0.004
Ethylene-Vinyl Acetate (EVA) 0.003 - 0.007
Polyamide (Nylon) 0.003 - 0.04

(Data presented is for comparative purposes. Actual this compound WVP will depend on the specific VP/VA ratio, plasticizers, and film thickness. Sourced from[13])

Experimental Protocols for Film Characterization

Thorough characterization is essential to ensure film quality and performance. Below are detailed protocols for key analytical techniques.

Film Preparation: Solvent Casting Method
  • Dissolution: Accurately weigh and dissolve the this compound copolymer, active pharmaceutical ingredient (API), and any plasticizers in a suitable volatile solvent (e.g., 80:20 ethanol:water). Stir using a magnetic stirrer until a clear, homogenous solution is obtained.

  • Degassing: Place the solution in an ultrasonic bath for 10-15 minutes to remove any dissolved air bubbles, which can cause defects in the final film.

  • Casting: Carefully pour a predetermined volume of the solution into a level, non-stick petri dish or onto a flat glass substrate.

  • Drying: Place the cast solution in a controlled environment (e.g., a level-ventilated oven at 40°C) for 24 hours or until the solvent has completely evaporated.

  • Removal and Storage: Gently peel the dried film from the substrate. Cut the film into standardized shapes for subsequent testing and store in a desiccator to prevent moisture absorption.

Fourier Transform Infrared Spectroscopy (FTIR)
  • Objective: To identify functional groups, confirm the presence of components, and investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and polymer.[14][15][16]

  • Methodology:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place a small section of the this compound film directly onto the ATR diamond crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically over a range of 4000 to 500 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-24 scans.[14][17]

    • Analyze the resulting spectrum for characteristic peaks (e.g., C=O stretching of PVP and VA) and any shifts that may indicate interactions.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the film and assess the physical state (amorphous vs. crystalline) of the incorporated drug.[16] A single Tg for the blend indicates good miscibility.

  • Methodology:

    • Accurately weigh 5-10 mg of the film into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • The temperature range should be wide enough to encompass the expected Tg and any melting endotherms of the crystalline drug.

    • Analyze the heat flow curve to identify the midpoint of the step change corresponding to the Tg.

Mechanical Property Analysis
  • Objective: To quantify the film's strength and flexibility by measuring its tensile strength and percent elongation at break.[18]

  • Methodology:

    • Cut the film into dumbbell or rectangular shapes of standardized dimensions using a die cutter.

    • Measure the thickness of the film at multiple points using a digital micrometer and calculate the average.

    • Mount the film specimen into the grips of a universal testing machine (tensile tester).

    • Apply a constant rate of extension (e.g., 5 mm/min) until the film breaks.

    • The instrument software will record the force and displacement to calculate tensile strength (MPa) and percent elongation.

Experimental_Workflow cluster_prep Film Preparation cluster_char Film Characterization cluster_data Data Analysis prep1 Weigh & Dissolve (this compound, API, Plasticizer) prep2 Solvent Casting prep1->prep2 prep3 Controlled Drying prep2->prep3 char1 FTIR Analysis (Chemical Interaction) prep3->char1 char2 DSC Analysis (Glass Transition, Miscibility) prep3->char2 char3 Mechanical Testing (Tensile Strength, Elongation) prep3->char3 char4 SEM Imaging (Surface Morphology) prep3->char4 char5 WVP Testing (Moisture Barrier) prep3->char5 data1 Interpret Spectra & Thermograms char1->data1 char2->data1 data2 Calculate Mechanical & Barrier Properties char3->data2 char5->data2 data3 Correlate Formulation with Performance data1->data3 data2->data3

References

An In-depth Technical Guide to Polyvinylpyrrolidone-Vinyl Acetate (PVP-VA) Hydrogel Formulation and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation, properties, and characterization of Polyvinylpyrrolidone-Vinyl Acetate (PVP-VA) hydrogels. This class of hydrogels, formed from the blending of polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA), offers a versatile platform for various biomedical applications, including drug delivery, wound dressings, and tissue engineering.[1][2] Their popularity stems from the biocompatible, biodegradable, and non-toxic nature of the constituent polymers.[2] This document outlines key formulation parameters and their impact on the physicochemical properties of the resulting hydrogels, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Formulation and Synthesis

This compound hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[2] The intermolecular hydrogen bonding between the hydroxyl groups of PVA and the carbonyl groups of PVP is crucial for the formation of a stable, crosslinked structure.[1][3] The properties of these hydrogels can be tailored by modulating the ratio of PVP to PVA, the concentration of the polymers, and the crosslinking method.[4]

Common synthesis methods for this compound hydrogels include physical crosslinking techniques like freeze-thaw cycling and chemical crosslinking induced by irradiation (e.g., gamma or electron beam).[1][2][4] The freeze-thaw method induces physical crosslinking through the formation of crystalline regions within the PVA chains, resulting in a porous and elastic hydrogel.[4][5] Irradiation, on the other hand, generates free radicals on the polymer chains, leading to the formation of covalent crosslinks.[2][6]

Table 1: Formulation Parameters of this compound Hydrogels
Formulation CodePVA Conc. (% w/v)PVP Conc. (% w/v)PVA:PVP RatioCrosslinking MethodReference
HPP1100100:0Freeze-Thaw[7]
HPP29190:10Freeze-Thaw[7]
HPP38280:20Freeze-Thaw[7]
HPP47370:30Freeze-Thaw[7]
HPP56460:40Freeze-Thaw[7]
PVA/PVP/CA66-Microwave Irradiation[8]
PVA/PVP/HP-331.23:1.2-[1]

Physicochemical Properties

The performance of this compound hydrogels in biomedical applications is dictated by their physicochemical properties, primarily their swelling behavior and mechanical strength.

Swelling Properties

The swelling ratio, a measure of the hydrogel's ability to absorb water, is a critical parameter for applications such as wound dressings and drug delivery.[7] It is influenced by the polymer composition, crosslinking density, and the surrounding environment (e.g., pH, temperature).[8][9] Generally, an increase in the hydrophilic PVP content leads to a higher swelling degree.[2][10] Conversely, a higher degree of crosslinking restricts the polymer network's expansion, resulting in a lower swelling ratio.[10]

Table 2: Swelling Properties of this compound Hydrogels
Formulation CodeSwelling Ratio (%)Test ConditionsReference
HPP2259.83PBS solution[7]
HPP3-PBS solution[7]
HPP4-PBS solution[7]
HPP5347.89PBS solution[7]
15% PVA / 8% PVP~600Room Temperature[11]
KPS Crosslinked>1400Water, pH 7, 25°C[8][9]
Mechanical Properties

The mechanical integrity of hydrogels is essential for their handling and stability in physiological environments. Key mechanical properties include tensile strength and elongation at break. The blending of PVA with PVP has been shown to improve the mechanical properties of the resulting hydrogel.[12] This enhancement is attributed to the formation of strong hydrogen bonds between the two polymers.[12]

Table 3: Mechanical Properties of this compound Hydrogels
Formulation CodeTensile Strength (MPa)Elongation at Break (%)Reference
15% PVA / 10% PVP0.82-[11]
KPS Crosslinked (1.1x10⁻⁵ M)0.89 - 0.98 (90.8-10.0 Kg/cm²)~60[8][9]
25:75 PVP:PVABest among tested ratios-[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound hydrogels.

Hydrogel Synthesis (Freeze-Thaw Method)

This protocol describes a common physical crosslinking method for preparing this compound hydrogels.

G cluster_prep Solution Preparation cluster_cycle Freeze-Thaw Cycling cluster_final Final Product prep_pva Dissolve PVA in distilled water (e.g., 90°C) prep_pvp Add PVP to cooled PVA solution (e.g., 70°C) and stir prep_pva->prep_pvp freezing Freeze precursor solution (e.g., -25°C for 20 hours) prep_pvp->freezing thawing Thaw at controlled temperature (e.g., 37°C for 4 hours) freezing->thawing repeat Repeat for multiple cycles (e.g., 6 cycles) thawing->repeat hydrogel This compound Hydrogel thawing->hydrogel repeat->freezing

Caption: Experimental workflow for this compound hydrogel synthesis via the freeze-thaw method.

Methodology:

  • Polymer Dissolution: A predetermined amount of Polyvinyl Alcohol (PVA) is dissolved in distilled water with continuous stirring at an elevated temperature (e.g., 90°C) until a clear solution is obtained.[1]

  • Blending: The PVA solution is cooled to a specific temperature (e.g., 70°C), and a predetermined amount of Polyvinylpyrrolidone (PVP) is added. The mixture is stirred until the PVP is completely dissolved.[1]

  • Casting: The resulting this compound solution is poured into molds of a desired shape and size.

  • Freeze-Thaw Cycling: The molds containing the solution are subjected to multiple freeze-thaw cycles. A typical cycle involves freezing at a low temperature (e.g., -25°C for 20 hours) followed by thawing at a higher temperature (e.g., 37°C for 4 hours).[7] The number of cycles can be varied to control the degree of crosslinking.[4]

Swelling Ratio Determination

This protocol outlines the procedure for measuring the water absorption capacity of the hydrogels.

G cluster_prep Sample Preparation cluster_swell Swelling Process cluster_measure Measurement cluster_calc Calculation prep_sample Prepare dried hydrogel samples of known weight (Wd) immersion Immerse samples in swelling medium (e.g., PBS, deionized water) prep_sample->immersion incubation Incubate at a specific temperature (e.g., room temperature) immersion->incubation weighing Periodically remove samples, blot excess water, and weigh (Ws) incubation->weighing equilibrium Continue until equilibrium swelling is reached (constant weight) weighing->equilibrium formula Calculate Swelling Ratio (%): ((Ws - Wd) / Wd) * 100 equilibrium->formula

Caption: Workflow for determining the swelling ratio of this compound hydrogels.

Methodology:

  • Sample Preparation: Dried hydrogel samples of a specific size are weighed to determine their initial dry weight (Wd).

  • Immersion: The samples are immersed in a swelling medium, such as phosphate-buffered saline (PBS) or deionized water, at a controlled temperature.[1][7]

  • Weighing: At regular time intervals, the hydrogel samples are removed from the medium, gently blotted with filter paper to remove excess surface water, and weighed to determine the swollen weight (Ws).

  • Equilibrium: The process is continued until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Mechanical Property Testing (Tensile Strength)

This protocol details the evaluation of the hydrogel's mechanical strength.

G cluster_prep Sample Preparation cluster_test Tensile Testing cluster_data Data Acquisition cluster_analysis Data Analysis prep_sample Prepare dumbbell-shaped hydrogel samples of defined dimensions mounting Mount the sample in the grips of a universal testing machine prep_sample->mounting stretching Apply a uniaxial tensile force at a constant crosshead speed mounting->stretching record Record the force (load) and displacement (elongation) until fracture stretching->record stress_strain Generate a stress-strain curve record->stress_strain tensile Determine Tensile Strength (maximum stress) stress_strain->tensile elongation Determine Elongation at Break (strain at fracture) stress_strain->elongation

Caption: Workflow for the mechanical testing of this compound hydrogels.

Methodology:

  • Sample Preparation: Hydrogel samples are cut into a specific geometry, typically a dumbbell shape, according to standard testing methods (e.g., ASTM D638).

  • Testing: The sample is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of extension until the sample fractures.

  • Data Recording: The force and displacement are continuously recorded throughout the test.

  • Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength (the maximum stress the material can withstand) and the elongation at break (the maximum strain at fracture) are determined.

Biocompatibility and Drug Delivery Applications

This compound hydrogels are generally considered biocompatible due to the well-established safety profiles of their constituent polymers.[2][13] They have been investigated for various biomedical applications, including as wound dressings and drug delivery vehicles.[1][14] The porous structure of these hydrogels allows for the encapsulation and controlled release of therapeutic agents.[1] For instance, this compound hydrogels have been successfully used to encapsulate and control the release of hydrogen peroxide for antibacterial applications in wound healing.[1]

The release of drugs from this compound hydrogels is primarily governed by diffusion through the swollen polymer network.[4] The release kinetics can be modulated by altering the hydrogel's swelling ratio and crosslinking density. A higher swelling ratio generally leads to faster drug release, while a denser crosslinked network can sustain the release over a longer period.

Conclusion

This compound hydrogels represent a highly adaptable and promising class of biomaterials. By carefully controlling the formulation parameters and synthesis conditions, their physicochemical properties can be tailored to meet the demands of a wide range of biomedical applications. This guide provides a foundational understanding of the formulation-property relationships of this compound hydrogels, along with standardized protocols for their synthesis and characterization, to aid researchers and professionals in the development of novel hydrogel-based technologies.

References

The Role of PVP-VA in Enhancing Drug Solubility: An In-depth Technical Guide on Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The challenge of poor aqueous solubility remains a significant hurdle in the development of new pharmaceutical products, with a substantial portion of newly discovered active pharmaceutical ingredients (APIs) exhibiting this characteristic. Amorphous solid dispersions (ASDs) have emerged as a leading strategy to address this issue, and among the various polymers utilized, the copolymer of vinylpyrrolidone and vinyl acetate (B1210297) (PVP-VA or copovidone) has proven to be a versatile and effective choice. This technical guide provides a comprehensive overview of the core principles, formulation strategies, and characterization techniques related to the use of this compound in ASDs for solubility enhancement.

Physicochemical Properties and Mechanism of Action of this compound

Polyvinylpyrrolidone-vinyl acetate is a synthetic, random copolymer comprised of N-vinylpyrrolidone (VP) and vinyl acetate (VA) monomers.[1] The ratio of these two monomers is a critical determinant of the polymer's properties and its performance in an ASD. The hydrophilic VP moiety contains a lactam ring capable of acting as a hydrogen bond acceptor, which can form intermolecular interactions with APIs.[2] In contrast, the VA component is more hydrophobic, which can reduce the overall hygroscopicity of the polymer compared to pure polyvinylpyrrolidone (B124986) (PVP).[2][3] This tunable hydrophilicity allows for the selection of a this compound grade that can be optimized for a specific API.[3]

The primary mechanism by which this compound enhances drug solubility is by stabilizing the API in a high-energy, amorphous state.[1][4] In an ASD, the API is molecularly dispersed within the polymer matrix, preventing its crystallization into a more stable, less soluble form.[1] This is achieved through a combination of factors:

  • Inhibition of Nucleation and Crystal Growth: this compound creates a physical barrier to the molecular mobility of the API, thereby hindering the processes of nucleation and crystal growth.[2]

  • Intermolecular Interactions: The formation of hydrogen bonds between the VP component of the polymer and functional groups on the API can further stabilize the amorphous state.[2]

  • Maintenance of Supersaturation: Upon dissolution, the this compound helps to maintain a state of supersaturation of the API in the aqueous medium, which can enhance its absorption.[5]

The selection of an appropriate this compound copolymer often involves a trade-off between its ability to interact with the drug and its hygroscopicity. A higher VP content generally leads to stronger drug-polymer interactions and greater solubility enhancement, but also increases water sorption, which can potentially lead to plasticization of the ASD and subsequent drug crystallization.[2][3]

cluster_ASD Amorphous Solid Dispersion (ASD) cluster_Dissolution Aqueous Environment (Dissolution) API API Molecules (Amorphous) Supersaturated Supersaturated Solution (High Apparent Solubility) API->Supersaturated Rapid Dissolution PVPVA This compound Polymer Matrix PVPVA->Supersaturated Maintains Supersaturation Crystal Crystalline API (Low Solubility) Supersaturated->Crystal Crystallization (Inhibited by this compound)

Mechanism of Solubility Enhancement by this compound ASDs.

Formulation of this compound Amorphous Solid Dispersions

The two most common industrial methods for preparing this compound ASDs are spray drying and hot-melt extrusion (HME). The choice between these methods depends on the physicochemical properties of the API, such as its thermal stability and solubility in organic solvents.

Spray Drying

Spray drying involves dissolving the API and this compound in a common solvent and then rapidly evaporating the solvent by atomizing the solution into a hot drying gas.[6][7] This rapid removal of the solvent kinetically traps the API in an amorphous state within the polymer matrix.[7][8]

cluster_Prep Solution Preparation cluster_Process Spray Drying Process cluster_Characterization Characterization API_sol API Solution Feed Solution API_sol->Solution PVPVA_sol This compound PVPVA_sol->Solution Solvent Common Solvent Solvent->Solution Atomizer Atomization (Nozzle) Solution->Atomizer DryingChamber Drying Chamber (Hot Gas) Atomizer->DryingChamber Cyclone Cyclone Separation DryingChamber->Cyclone ASD_Powder ASD Powder Cyclone->ASD_Powder DSC DSC ASD_Powder->DSC PXRD PXRD ASD_Powder->PXRD Dissolution Dissolution Testing ASD_Powder->Dissolution

Experimental Workflow for ASD Development.
Hot-Melt Extrusion (HME)

HME is a solvent-free process where a blend of the API and this compound is heated and mixed by co-rotating screws in an extruder barrel.[9][10] The molten mixture is then forced through a die to produce an extrudate, which upon cooling, solidifies into the ASD.[10][11] This method is particularly suitable for thermally stable APIs.[10]

Characterization of this compound Amorphous Solid Dispersions

Thorough characterization is essential to ensure the quality and performance of this compound ASDs. The primary goals are to confirm the amorphous nature of the API, assess the physical stability of the dispersion, and evaluate the enhancement in dissolution rate.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature.[12][13] For an ASD, a single glass transition temperature (Tg) is indicative of a miscible system.[12] The absence of a melting endotherm for the API confirms its amorphous state.[13]

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for determining the presence or absence of crystallinity.[14] A crystalline material will produce a characteristic pattern of sharp Bragg peaks, whereas an amorphous material will exhibit a broad, diffuse halo.[14] The absence of sharp peaks corresponding to the crystalline API confirms the formation of an amorphous dispersion.[14]

In Vitro Dissolution Testing

Dissolution testing is a critical performance test that measures the rate and extent to which the API is released from the ASD.[15] Standard methods, such as the USP Apparatus 2 (paddle apparatus), are commonly employed.[15] The dissolution medium can range from simple buffers to more complex biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the conditions of the gastrointestinal tract.[1]

Quantitative Data on Solubility Enhancement

The effectiveness of this compound in enhancing the solubility and dissolution of various poorly water-soluble drugs has been demonstrated in numerous studies. The following tables summarize the quantitative data for select APIs.

Table 1: Solubility Enhancement of Celecoxib with this compound ASDs

FormulationDrug:Polymer RatioMethodSolubility Enhancement (fold)Reference
Celecoxib-PVP1:4 (w/w)Not Specified~4.5[16]
Celecoxib-Na-Soluplus ASSDNot SpecifiedSpray Drying332.82[3]

Table 2: Dissolution Performance of Ritonavir-PVPVA ASDs

Drug LoadingMethodDissolution MediumKey FindingReference
≤ 25% (w/w)Solvent EvaporationNot SpecifiedRapid, complete, and congruent release of drug and polymer.[4][8]
> 25% (w/w)Solvent EvaporationNot SpecifiedSlower, incongruent release with polymer dissolving faster than the drug.[4][8]
1:4 (Drug:Gelucire)Solvent Evaporation0.1 N HClEnhanced dissolution rate compared to pure drug.[1]

Table 3: Dissolution Enhancement of Ketoprofen (B1673614) with this compound ASDs

PolymerDrug:Polymer RatioMethodDissolution Medium% Drug Released after 30 minReference
PVP K-301:3 (w/w) with Tween 80Solvent EvaporationNot Specified95.0%[17]
PVP/PVPVAVariousElectrospraying/Spray DryingpH 1.2No significant difference in dissolution rate between the two methods.[18]

Table 4: Solubility Enhancement of Rebamipide (B173939) with this compound ASDs

FormulationDrug:Polymer:Alkalizer RatioMethodSolubility Enhancement (fold)Reference
RBM-SD1:2:2 (RBM:Sodium Alginate:Sodium Carbonate)Spray Drying~200[19]
RBM-TPGS1:15 (w/w)Solvent Evaporation36.4[11][20][21]
RBM-Solid Dispersion1:1 (Drug:Polymer)Solvent Evaporation>14,000 (18.66 mg/mL vs 1.3 µg/mL)[22]

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of this compound ASDs. The following sections provide generalized protocols for the key experimental techniques.

Protocol for Spray Drying
  • Solution Preparation: Dissolve the API and this compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture thereof) to a final solids concentration typically ranging from 2-10% (w/v).[8][23] Ensure complete dissolution of both components.[8]

  • Spray Dryer Setup: Set the inlet temperature (e.g., 100-180°C), drying gas flow rate (e.g., 30-35 m³/h), and atomization gas flow rate/pressure (e.g., 670 L/min).[23][24] The outlet temperature is a result of these parameters and the feed rate, and is typically controlled to be well above the boiling point of the solvent but below the Tg of the ASD.[24]

  • Atomization and Drying: Pump the feed solution through the atomizer nozzle into the drying chamber.[7]

  • Powder Collection: Collect the dried ASD powder from the cyclone separator.[7]

  • Secondary Drying: Perform secondary drying in a vacuum oven at a temperature below the Tg of the ASD (e.g., 30-40°C) for an extended period (e.g., 12-24 hours) to remove residual solvent.[8]

Protocol for Hot-Melt Extrusion
  • Blending: Prepare a physical blend of the API and this compound at the desired ratio.

  • Extruder Setup: Utilize a co-rotating twin-screw extruder. Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to ensure the melting and mixing of the components but low enough to prevent thermal degradation of the API and polymer.[9]

  • Extrusion: Feed the physical blend into the extruder at a controlled rate. The screw speed (e.g., 50-200 rpm) should be optimized to ensure adequate mixing and residence time.[25]

  • Extrudate Collection: Collect the extrudate as it exits the die. The extrudate can be pelletized or milled for further processing.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-10 mg of the ASD powder into an aluminum DSC pan and seal it hermetically.[26] Prepare an empty, sealed pan as a reference.[26]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg and any potential melting points.

  • Data Analysis: Analyze the resulting thermogram to identify the glass transition (Tg) and any endothermic or exothermic events.

Protocol for Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Place a sufficient amount of the ASD powder onto a sample holder. Ensure the surface is flat and level.

  • Instrument Setup: Mount the sample holder in the diffractometer. Set the X-ray source (e.g., Cu Kα radiation), voltage, and current.[14]

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 3-50°) at a specified scan speed and step size.[24]

  • Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a halo pattern (amorphous).[14]

Protocol for In Vitro Dissolution Testing (USP Apparatus 2)
  • Apparatus Setup: Assemble the USP Apparatus 2 (paddle apparatus). Set the temperature of the dissolution medium in the vessels to 37 ± 0.5°C and the paddle rotation speed (e.g., 50-100 rpm).[1][3]

  • Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl, phosphate (B84403) buffer pH 6.8, or biorelevant media).[1][3]

  • Sample Introduction: Introduce a precisely weighed amount of the ASD (or a dosage form containing the ASD) into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.[1]

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

cluster_VP High VP Content cluster_VA High VA Content cluster_Outcome Formulation Outcome Strong_Interaction Stronger H-Bonding with API High_Solubility Greater Solubility Enhancement Strong_Interaction->High_Solubility High_Performance High Performance High_Solubility->High_Performance High_Hygroscopicity Higher Hygroscopicity High_Hygroscopicity->High_Performance Potential for Instability Weaker_Interaction Weaker H-Bonding with API Lower_Solubility Lesser Solubility Enhancement Weaker_Interaction->Lower_Solubility High_Stability High Physical Stability Lower_Solubility->High_Stability May Limit Enhancement Low_Hygroscopicity Lower Hygroscopicity Low_Hygroscopicity->High_Stability

Logical Relationship in this compound Copolymer Selection.

Conclusion

This compound copolymers are highly valuable excipients for the formulation of amorphous solid dispersions to enhance the solubility and dissolution rate of poorly water-soluble drugs. The tunability of the VP/VA ratio allows for the optimization of drug-polymer interactions and hygroscopicity, which are critical factors for both performance and stability. A thorough understanding of the formulation processes, such as spray drying and hot-melt extrusion, coupled with comprehensive physicochemical characterization, is essential for the successful development of robust and effective this compound ASDs. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals in the field of pharmaceutical development.

References

An In-Depth Technical Guide to the Tunable Properties of Polyvinylpyrrolidone-Vinyl Acetate (PVP-VA) for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The field of tissue engineering continually seeks versatile biomaterials with tunable properties to mimic the complex microenvironments of native tissues. Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers have emerged as a promising class of synthetic polymers due to their excellent biocompatibility, tunable mechanical properties, and controlled degradation kinetics. This technical guide provides a comprehensive overview of the tunable characteristics of this compound, detailing its application in creating scaffolds for tissue regeneration, and offers standardized protocols for its fabrication and evaluation.

Tunable Mechanical Properties of this compound Scaffolds

The mechanical integrity of a tissue engineering scaffold is paramount to its success, providing the necessary support for cell growth and tissue formation. The mechanical properties of this compound can be precisely controlled by modulating the ratio of the hydrophilic polyvinylpyrrolidone (B124986) (PVP) to the more hydrophobic vinyl acetate (VA), as well as by blending with other polymers like polyvinyl alcohol (PVA).

Blending PVP with PVA has been shown to mitigate the weak mechanical strength of PVP in aqueous environments. The miscibility and strong hydrogen bonding between PVA and PVP result in a stable blended polymer scaffold.[1] The addition of plasticizers and nanoparticles can further enhance the mechanical robustness of these scaffolds. For instance, the incorporation of nano-hydroxyapatite (nHAP) and zinc oxide (ZnO) nanoparticles into a PVA-PVP blend has been demonstrated to increase the tensile strength, making the composite more suitable for bone tissue engineering applications.[1]

Scaffold CompositionFabrication MethodTensile Strength (MPa)Elongation at Break (%)Young's Modulus (kPa)Application
PVA:PVP with 0.3% plasticizer (dry)Solution Casting6 - 23> 250-Cardiac Tissue Engineering
PVA:PVP hydrogel (hydrated)Solution Casting1.3 - 3.0--Cardiac Tissue Engineering
PVA-PVP-nHAP-ZnOSolution CastingIncreased with nHAP-ZnO--Bone Tissue Engineering
PVA-10Gelatin3D Bioprinting--~4500General Tissue Engineering
PVA-12Gelatin3D Bioprinting--~7372General Tissue Engineering

Table 1: Summary of the mechanical properties of various this compound (in combination with PVA) based scaffolds. The data illustrates the tunability of mechanical characteristics through the addition of plasticizers, nanoparticles, and blending with other polymers.

Controlled Degradation and Swelling Behavior

The degradation profile of a scaffold must be tailored to match the rate of new tissue formation, providing support during the initial stages of healing and gradually resorbing as the tissue matures. The degradation rate of this compound scaffolds can be tuned by altering the copolymer composition and by incorporating other materials.

PVP is highly hydrophilic, leading to rapid degradation, while the presence of the more hydrophobic VA can slow this process. Blending with other polymers and the inclusion of nanoparticles can also significantly affect the degradation kinetics. For example, a plain PVA-PVP scaffold can degrade by approximately 97% within 24 days, whereas the addition of nHAP and ZnO can extend the degradation period, with only 74% degradation observed after 54 days.[1] This controlled degradation is crucial for long-term tissue regeneration applications.

The swelling behavior of hydrogels is critical for nutrient and waste transport to and from the encapsulated cells. The hydrophilic nature of PVP contributes to a high degree of swelling. The swelling properties can be modulated by the PVP/VA ratio and the incorporation of cross-linking agents and other polymers.

Scaffold CompositionDegradation ProfileSwelling Ratio (%)Key Findings
PVA-PVP~97% degradation in 24 days-Rapid degradation suitable for short-term applications.[1]
PVA-PVP-nHAP~86% degradation in 40 days-nHAP incorporation slows down the degradation rate.[1]
PVA-PVP-nHAP-ZnO~74% degradation in 54 days-Further reduction in degradation rate with ZnO, enhancing stability.[1]
PVPA-ESM/1 wt% rGOIncreased degradation with 2 wt% rGO1235%rGO can modulate both swelling and degradation.[2]

Table 2: Degradation and swelling characteristics of this compound based scaffolds, highlighting the influence of composition on these key properties.

Biocompatibility and Cell-Material Interactions

Biocompatibility is a non-negotiable requirement for any material intended for tissue engineering. This compound copolymers are widely recognized for their excellent biocompatibility.[1] PVP, in particular, is known to enhance cell adhesion and support cell proliferation.[1]

Cell viability assays, such as the MTT assay, are commonly used to quantify the cytocompatibility of scaffolds. Studies have consistently shown high cell viability on this compound based scaffolds. For instance, PVA-PVP-nHAP-ZnO scaffolds have demonstrated up to 84% cell viability, confirming their high biocompatibility.[1] Furthermore, the incorporation of bioactive molecules and modifications to the scaffold architecture can actively promote specific cellular responses, such as osteogenic differentiation.

Scaffold CompositionCell TypeViability/ProliferationOutcome
PVA-PVP-nHAP-ZnOSaOS-2 (osteoblast-like)84% viabilityHigh biocompatibility and supports osteogenesis.[1]
2.5% w/v PVP Bio-inkHuman Foreskin Fibroblasts>90% viability post-printingExcellent for 3D bioprinting applications.[3][4]
PVPA-ESM/1 wt% rGOPC12 cellsEnhanced viabilityrGO incorporation can improve cell response.[2]

Table 3: Summary of biocompatibility studies on this compound based materials, demonstrating their suitability for supporting various cell types.

Experimental Protocols

A. Protocol for Electrospinning of this compound Nanofibrous Scaffolds

This protocol describes the fabrication of PVP-based nanofibers using electrospinning. The parameters can be adjusted to tune fiber diameter and morphology.

1. Solution Preparation:

  • Prepare a 20% (w/w) PVP solution by dissolving 2g of PVP powder (MW ~1,300,000 g/mol ) in 10 mL of a solvent mixture. A common solvent system is a blend of absolute ethanol (B145695) and deionized water.[5] The ratio of ethanol to water can be varied (e.g., 100/0, 75/25, 50/50, 25/75, 0/100 %v/v) to influence fiber morphology.[5]

  • Stir the solution magnetically for 1 hour at room temperature until the PVP is completely dissolved.[5]

2. Electrospinning Process:

  • Load the prepared PVP solution into a 25-mL syringe fitted with a metallic needle.

  • Set up the electrospinning apparatus with a high-voltage power supply and a grounded collector (e.g., aluminum foil).

  • Processing Parameters:

    • Applied Voltage: 10 - 16 kV (positive polarity is often preferred for smaller fiber diameters).[5]

    • Flow Rate: 1.2 mL/h.[5]

    • Needle-to-Collector Distance: 10 cm.[5]

  • Initiate the electrospinning process and collect the nanofibers on the collector for a desired duration.

3. Characterization:

  • Dry the collected nanofiber mat.

  • Observe the fiber morphology, diameter, and uniformity using a Scanning Electron Microscope (SEM).

B. Protocol for 3D Printing of this compound Scaffolds

This protocol outlines the general steps for fabricating scaffolds using a 3D bioprinter with a PVP-based bio-ink.

1. Bio-ink Formulation:

  • Prepare a sterile PVP-based bio-ink. A typical formulation consists of dissolving PVP in a cell culture medium to a final concentration of 0% to 3% (w/v).[3][4]

  • Suspend the desired cell type (e.g., human foreskin fibroblasts) in the bio-ink at a suitable concentration (e.g., 0.5–2.5 million cells/mL).[4]

2. 3D Bioprinting:

  • Load the cell-laden bio-ink into a sterile syringe for the bioprinter.

  • Design the scaffold architecture using CAD software and convert it to a format readable by the bioprinter.

  • Printing Parameters:

    • Printing Pressure: A low pressure, such as 0.25 bar, is recommended to minimize shear stress on the cells.[3]

    • Nozzle Diameter: Dependent on the desired resolution and cell type.

    • Printing Speed and Layer Height: Optimized based on the bio-ink viscosity and desired scaffold geometry.

  • Print the scaffold layer-by-layer onto a sterile substrate.

3. Post-Printing and Culturing:

  • Crosslink the printed scaffold if necessary (e.g., using UV light if a photoinitiator is included in the bio-ink).

  • Culture the cell-laden scaffold in an appropriate growth medium, changing the medium regularly.

C. Protocol for MTT Cell Viability Assay on Scaffolds

This protocol details the steps to assess the viability of cells cultured on a this compound scaffold using the MTT assay.

1. Sample Preparation:

  • Sterilize the scaffold samples (e.g., with 70% ethanol followed by PBS washes).

  • Place the sterile scaffolds into the wells of a multi-well culture plate.

  • Seed cells onto the scaffolds at a predetermined density and culture for the desired time period (e.g., 1, 3, 7 days).

2. MTT Assay Procedure:

  • Prepare a 1 mg/mL MTT reagent solution in phenol (B47542) red-free cell culture medium and filter-sterilize it.[6]

  • Remove the culture medium from the wells and wash the scaffolds with PBS.

  • Add 1 mL of the MTT reagent to each well containing a scaffold. Include a negative control well with a scaffold but no cells.[6]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours, protected from light.[6]

  • Prepare a solubilization solution (e.g., acidified isopropanol: 1 µL concentrated HCl per 1 mL isopropanol).[6]

  • Aspirate the MTT solution and add 1 mL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

  • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[6]

3. Data Acquisition:

  • Transfer an aliquot (e.g., 200 µL) of the solution from each well to a 96-well plate.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability relative to a control group (e.g., cells cultured on tissue culture plastic).

Visualizations: Signaling Pathways and Experimental Workflows

The interaction of cells with a scaffold is not merely physical; the material properties can influence intracellular signaling pathways that govern cell fate. For bone tissue engineering, the Wnt/β-catenin and TGF-β signaling pathways are particularly crucial for osteogenic differentiation.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta Ligand TGF-beta Ligand Type II Receptor Type II Receptor TGF-beta Ligand->Type II Receptor Binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruits & Phosphorylates SMAD2/3 SMAD2/3 Type I Receptor->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Transcription Factors Transcription Factors SMAD2/3/4 Complex->Transcription Factors Translocates & Binds Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Osteogenesis Osteogenesis Gene Expression->Osteogenesis

Caption: TGF-β signaling pathway in osteogenesis.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Binds Dishevelled Dishevelled Frizzled Receptor->Dishevelled Activates LRP5/6 LRP5/6 LRP5/6->Dishevelled Axin/APC Complex Axin/APC Complex Dishevelled->Axin/APC Complex Inhibits GSK-3b GSK-3b beta-catenin beta-catenin GSK-3b->beta-catenin Axin/APC Complex->beta-catenin Phosphorylates for Degradation Degradation beta-catenin->Degradation beta-catenin_nuc beta-catenin beta-catenin->beta-catenin_nuc Accumulates & Translocates TCF/LEF TCF/LEF beta-catenin_nuc->TCF/LEF Binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Cell Proliferation & Differentiation Cell Proliferation & Differentiation Gene Transcription->Cell Proliferation & Differentiation

Caption: Canonical Wnt/β-catenin signaling pathway.

experimental_workflow cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis & Optimization This compound Formulation This compound Formulation Fabrication Method Fabrication Method This compound Formulation->Fabrication Method Electrospinning Electrospinning Fabrication Method->Electrospinning 3D Printing 3D Printing Fabrication Method->3D Printing This compound Scaffold This compound Scaffold Electrospinning->this compound Scaffold 3D Printing->this compound Scaffold Physical Characterization Physical Characterization This compound Scaffold->Physical Characterization Cell Seeding Cell Seeding This compound Scaffold->Cell Seeding Mechanical Testing Mechanical Testing Physical Characterization->Mechanical Testing Degradation Assay Degradation Assay Physical Characterization->Degradation Assay Swelling Assay Swelling Assay Physical Characterization->Swelling Assay Data Analysis Data Analysis Mechanical Testing->Data Analysis Degradation Assay->Data Analysis Swelling Assay->Data Analysis Biocompatibility Assay Biocompatibility Assay Cell Seeding->Biocompatibility Assay Cell Differentiation Study Cell Differentiation Study Cell Seeding->Cell Differentiation Study MTT Assay MTT Assay Biocompatibility Assay->MTT Assay MTT Assay->Data Analysis Gene Expression Analysis Gene Expression Analysis Cell Differentiation Study->Gene Expression Analysis Gene Expression Analysis->Data Analysis Scaffold Optimization Scaffold Optimization Data Analysis->Scaffold Optimization

Caption: General experimental workflow for this compound scaffolds.

References

Methodological & Application

Application Notes and Protocols: Preparation of PVP-VA Based Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the preparation and characterization of amorphous solid dispersions (ASDs) using polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP-VA). The aim is to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which can limit their oral bioavailability.[1] Amorphous solid dispersions (ASDs) are a proven strategy to overcome this challenge.[2] In an ASD, the crystalline API is converted into a higher-energy amorphous state and molecularly dispersed within a polymer matrix.[3] This amorphous form exhibits higher apparent solubility and can lead to supersaturation upon dissolution, significantly improving the drug's absorption potential.[4]

Polyvinylpyrrolidone/vinyl acetate (this compound), also known as copovidone, is a versatile and widely used hydrophilic polymer for creating stable ASDs.[5] Its high solubility and ability to form hydrogen bonds with APIs make it an excellent carrier for stabilizing the amorphous drug and preventing recrystallization.[1] This document outlines three common manufacturing methods for preparing this compound based ASDs: Spray Drying, Hot-Melt Extrusion, and the Solvent Evaporation method. It also details standard protocols for their characterization.

Preparation Methodologies

The selection of a suitable preparation method depends on the physicochemical properties of the API and the desired characteristics of the final product.[6]

Spray Drying

Spray drying is a continuous process that rapidly converts a solution of the API and this compound into a dry powder. This rapid solvent removal kinetically traps the API in its amorphous state within the polymer matrix.

G cluster_0 Solution Preparation cluster_1 Spray Drying Process cluster_2 Collection & Post-Processing prep_solution Dissolve API and this compound in a common solvent (e.g., methanol, acetone) spray_drying Atomize solution into fine droplets into a heated gas stream prep_solution->spray_drying Feed Solution rapid_evaporation Rapid solvent evaporation spray_drying->rapid_evaporation particle_formation Solid particle formation rapid_evaporation->particle_formation collection Collect dried ASD powder (e.g., via cyclone separator) particle_formation->collection secondary_drying Secondary drying under vacuum to remove residual solvent collection->secondary_drying

Fig 1. Workflow for ASD preparation via spray drying.
  • Solution Preparation:

    • Accurately weigh the API and this compound at the desired ratio (e.g., 1:1 to 1:4 w/w).[7]

    • Dissolve both components in a suitable common volatile solvent (e.g., methanol, acetone, ethanol) to form a clear solution.[8] The total solid concentration is typically in the range of 5-20% (w/v).

  • Spray Dryer Setup:

    • Set up the spray dryer with a two-fluid or three-fluid nozzle.[9]

    • Pre-heat the system to the target inlet temperature (e.g., 80-140°C).[9][10]

    • Adjust the atomizing gas flow, drying gas flow rate, and liquid feed pump rate to achieve the desired outlet temperature (e.g., 45-55°C).[10]

  • Processing:

    • Pump the prepared solution through the nozzle to atomize it into fine droplets inside the drying chamber.

    • The hot drying gas rapidly evaporates the solvent, forming solid particles.

  • Collection and Drying:

    • Collect the resulting powder from the cyclone separator.

    • Perform secondary drying in a vacuum oven (e.g., at 40°C for 24-48 hours) to remove any residual solvent.[8]

    • Store the final ASD powder in a desiccator.

Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that uses heat and mechanical shear to mix the API and polymer at a molecular level.[3][11]

G cluster_0 Material Preparation cluster_1 Extrusion Process cluster_2 Downstream Processing prep_material Create a physical blend of API and this compound powder feeding Feed the blend into the extruder hopper prep_material->feeding melting_mixing Convey, melt, and mix material along heated screw barrels feeding->melting_mixing extrusion Extrude molten strand through a die melting_mixing->extrusion cooling Cool the extrudate (e.g., on a conveyor belt) extrusion->cooling milling Mill or pelletize the extrudate to the desired particle size cooling->milling

Fig 2. Workflow for ASD preparation via hot-melt extrusion.
  • Material Preparation:

    • Accurately weigh and combine the API and this compound polymer at the desired ratio.

    • Create a homogenous physical blend using a suitable blender (e.g., V-blender).

  • Extruder Setup:

    • Set up a co-rotating twin-screw extruder.

    • Define the temperature profile for the different barrel zones. The temperature should be high enough to ensure the API dissolves in the molten polymer but below the degradation temperature of the components (e.g., 140-240°C).[7]

    • Set the screw speed (e.g., 15-100 RPM) and the feed rate to ensure consistent processing.[7]

  • Processing:

    • Calibrate the feeder to deliver the physical blend into the extruder at a constant rate.

    • The material is conveyed, melted, and mixed as it moves through the heated barrels.

    • The molten mass is forced through a die to form a continuous strand or film.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt.

    • Mill the cooled, brittle extrudate into a powder using a suitable mill (e.g., hammer mill, ball mill) or cut it into pellets.

    • Sieve the powder to obtain the desired particle size fraction and store it in a desiccator.

Solvent Evaporation

This is a common lab-scale batch method where the API and polymer are co-dissolved in a solvent, which is then slowly evaporated to form a solid matrix.[12][13]

G cluster_0 Solution Preparation cluster_1 Evaporation Process cluster_2 Post-Processing prep_solution Dissolve API and this compound in a common solvent (e.g., ethanol) evaporation Evaporate the solvent under controlled conditions (e.g., rotary evaporator) prep_solution->evaporation drying Dry the solid mass under vacuum to remove residual solvent evaporation->drying milling_sieving Pulverize, mill, and sieve the resulting solid dispersion drying->milling_sieving

Fig 3. Workflow for ASD preparation via solvent evaporation.
  • Solution Preparation:

    • Dissolve the accurately weighed API and this compound in a suitable common solvent (e.g., ethanol) in a round-bottom flask.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed. The rate of evaporation can impact the physical stability of the ASD.[14]

  • Post-Processing:

    • Further dry the solid mass in a vacuum oven for 24 hours to remove all traces of solvent.

    • Scrape the solid dispersion from the flask.

    • Pulverize the mass using a mortar and pestle, followed by milling if necessary.

    • Pass the powder through a sieve to obtain a uniform particle size and store in a desiccator.

Data Presentation: Process Parameters and Characterization

The following tables summarize typical quantitative data and parameters for the preparation and analysis of this compound based ASDs.

Table 1: Typical Process Parameters for ASD Preparation

ParameterSpray DryingHot-Melt ExtrusionSolvent Evaporation
API:this compound Ratio (w/w) 1:2 - 1:101:1 - 1:4[7]1:1 - 1:10[15]
Solvent Acetone, Methanol, Ethanol[8]N/A (Solvent-free)Ethanol, Chloroform[16]
Inlet/Barrel Temp. (°C) 80 - 140[9][10]140 - 240[7]40 - 50 (Water Bath)
Outlet Temp. (°C) 45 - 55[10]N/AN/A
Feed Rate / Screw Speed 5 - 15 mL/min15 - 100 RPM[7]N/A

Table 2: Key Characterization Data for a Successful ASD

AnalysisParameterTypical Result for ASD
Powder X-Ray Diffraction (PXRD) DiffractogramAbsence of sharp peaks; presence of a "halo" pattern[17]
Differential Scanning Calorimetry (DSC) Glass Transition (Tg)A single Tg value between that of the pure API and this compound[6]
Dissolution (USP App. 2) Drug Release>80% release in 60-120 min[7]
Stability (e.g., 40°C/75% RH) PXRD/DSC after storageRemains amorphous; no significant change in Tg or appearance of crystallinity[18]

Characterization Protocols

Characterization is crucial to confirm the formation of an amorphous system and to evaluate its performance and stability.[19]

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique used to confirm the amorphous nature of the solid dispersion.

  • Protocol:

    • Place a small amount of the ASD powder sample onto a sample holder.

    • Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

    • Analyze the resulting diffractogram. A "halo" pattern with no sharp Bragg peaks indicates an amorphous structure.[17] Compare this with the sharp peaks observed for the crystalline API.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the ASD, which provides insight into the miscibility of the API and polymer.

  • Protocol:

    • Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Perform a heat-cool-heat cycle. For example, heat from 25°C to 200°C (above the expected Tg) at a rate of 10°C/min to erase the thermal history.

    • Cool the sample back to a starting temperature (e.g., 0°C).

    • Perform a second heating scan at 10°C/min over the same temperature range.

    • Determine the single Tg from the second heating scan.[6] A single Tg indicates a homogenous, miscible system.

In Vitro Dissolution Testing

Dissolution testing evaluates the rate and extent of drug release from the ASD, which is a critical performance indicator.[20]

  • Protocol:

    • Apparatus Setup: Use a USP Apparatus 2 (paddle) or Apparatus 1 (basket).[21]

    • Media Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid, or phosphate (B84403) buffer pH 6.8 for simulated intestinal fluid).[21][22] De-aerate the medium and maintain it at 37 ± 0.5°C.

    • Test Execution:

      • Set the paddle speed (e.g., 75 RPM).[22]

      • Add a precisely weighed amount of the ASD powder (equivalent to a specific dose of the API) to each vessel.

      • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

      • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Sample Analysis:

      • Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).

      • Analyze the drug concentration in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Compare the dissolution profile of the ASD with that of the pure crystalline API.

References

Utilizing PVP-VA Copolymers for Controlled Release of Active Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers for the controlled release of active pharmaceutical ingredients (APIs). This document offers detailed experimental protocols and quantitative data to guide researchers in formulating and characterizing this compound-based drug delivery systems.

Introduction

Polyvinylpyrrolidone-vinyl acetate (this compound) is a versatile and widely used copolymer in the pharmaceutical industry.[1] It is synthesized from N-vinylpyrrolidone and vinyl acetate monomers. By varying the ratio of the hydrophilic vinylpyrrolidone to the more hydrophobic vinyl acetate, the physicochemical properties of the copolymer can be tailored to specific applications. This adaptability makes this compound an excellent candidate for developing controlled-release dosage forms. Its functions in pharmaceutical formulations are diverse, acting as a binder in tablets, a film-forming agent for coatings, and a solubilizer for poorly soluble drugs.[1]

This compound is particularly effective in forming solid dispersions, where the API is molecularly dispersed within the polymer matrix. This technique is instrumental in enhancing the dissolution rate and bioavailability of poorly soluble drugs. Furthermore, this compound can be processed using advanced manufacturing techniques like hot-melt extrusion (HME) to produce various dosage forms, including tablets and pellets with tailored drug release profiles.

Key Applications of this compound in Controlled Release

  • Matrix Tablets: this compound can be used to formulate matrix tablets where the drug is uniformly dispersed within the polymer. The release of the drug is controlled by the gradual erosion of the polymer matrix and diffusion of the drug through the hydrated polymer layer.

  • Amorphous Solid Dispersions (ASDs): For poorly water-soluble drugs, this compound is a key excipient in creating ASDs. By converting the crystalline drug into an amorphous state within the polymer, the solubility and dissolution rate can be significantly enhanced.

  • Film Coatings: As a film-forming agent, this compound can be applied as a coating on tablets or pellets to control the release of the API. The addition of pore-formers to the coating can further modulate the release profile.

Quantitative Data on Drug Release from this compound Formulations

The following tables summarize quantitative data from various studies on the controlled release of different APIs from this compound based formulations.

Table 1: Formulation Composition and Dissolution Data for Celecoxib-PVP/VA Amorphous Solid Dispersions

Formulation CodeAPI:Polymer RatioPVP/VA Grade (VP:VA Ratio)Maximum Drug Concentration (µg/mL)In Vitro AUC (µg·h/mL)
CCX:PVP/VA 3351:330:70102.7 ± 3.5260 ± 92
CCX:PVP/VA 5351:350:50694.0 ± 47.645 ± 0
CCX:PVP/VA 6351:360:40254.1 ± 1.0-
CCX:PVP/VA 7351:370:30237.0 ± 7.5-
CCX:PVP K301:3100:0270.3 ± 1.6-

Data adapted from a study on the in vitro performance of Celecoxib-PVP/VA amorphous solid dispersions.[2] The study highlights that the copolymer composition significantly influences the dissolution profile.[2]

Table 2: Formulation Composition and Dissolution Data for Tadalafil Solid Dispersions in this compound

FormulationAPI:Polymer Ratio (w/w)Preparation MethodDissolution after 15 min (%)
Td/PVP-VA1:1Spray Drying> 90%
Td/PVP-VA1:1Ball Milling> 80%

This data, from research on immediate-release tablets of tadalafil, demonstrates the effectiveness of this compound in enhancing the dissolution of a poorly soluble drug.[3] The solid dispersions were amorphous, which contributed to the improved dissolution profiles.[3]

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Matrix Tablets using Hot-Melt Extrusion (HME)

Objective: To prepare a controlled-release matrix tablet containing an API and this compound using HME.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound copolymer (e.g., Kollidon® VA 64)

  • Plasticizer (e.g., triethyl citrate), if required

  • Other excipients as needed (e.g., fillers, lubricants)

Equipment:

  • Hot-melt extruder (twin-screw extruder is recommended for better mixing)

  • Downstream processing equipment (e.g., pelletizer, tablet press)

  • Analytical balance

  • Sieve

Procedure:

  • Pre-blending:

    • Accurately weigh the API, this compound, and other excipients according to the desired formulation.

    • Pass all materials through an appropriate sieve to ensure uniformity.

    • Blend the materials in a suitable blender for 15-20 minutes to achieve a homogenous powder mix.

  • Extruder Setup:

    • Set up the hot-melt extruder with the appropriate screw configuration and die.

    • Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be above the glass transition temperature of the this compound to ensure proper melting and mixing.[4]

    • Set the screw speed.

  • Extrusion:

    • Feed the pre-blended powder into the extruder hopper at a constant feed rate.

    • The molten material will be conveyed through the barrel, where it is mixed and homogenized.

    • The extrudate will exit through the die.

  • Downstream Processing:

    • The extrudate can be pelletized using a pelletizer.

    • The resulting pellets can then be compressed into tablets using a tablet press.

Process Parameters to Optimize:

  • Temperature profile of the extruder barrel

  • Screw speed

  • Feed rate

  • Die design

Protocol 2: In Vitro Dissolution Testing of Controlled-Release Tablets (USP Apparatus 2 - Paddle Method)

Objective: To determine the in vitro drug release profile of the prepared controlled-release tablets.

Materials:

  • Controlled-release tablets

  • Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8, simulated gastric fluid)

  • Deionized water

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Water bath with temperature controller

  • Volumetric flasks

  • Pipettes

  • Syringes with filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC for sample analysis

Procedure:

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with the appropriate vessels and paddles.

    • Fill each vessel with a specified volume (typically 900 mL) of the dissolution medium.

    • Equilibrate the dissolution medium to 37 ± 0.5 °C.[5]

  • Tablet Introduction:

    • Place one tablet in each vessel.[5]

    • Start the paddle rotation at a specified speed (commonly 50 or 75 rpm).[6]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume of the sample from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.[5]

    • Filter the samples immediately through a 0.45 µm filter.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Analyze the filtered samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualization of Key Processes

Drug Release Mechanism from a this compound Hydrophilic Matrix Tablet

The following diagram illustrates the key steps involved in the controlled release of an API from a this compound hydrophilic matrix tablet.

DrugReleaseMechanism cluster_Tablet Tablet Matrix cluster_DissolutionMedium Dissolution Medium cluster_Process Release Process Tablet Initial Tablet (API dispersed in this compound) Hydration Polymer Hydration & Swelling Tablet->Hydration Medium Aqueous Environment Medium->Hydration GelLayer Formation of Gel Layer Hydration->GelLayer Diffusion API Diffusion through Gel Layer GelLayer->Diffusion Erosion Matrix Erosion GelLayer->Erosion Release API Release Diffusion->Release Erosion->Release ExperimentalWorkflow cluster_Formulation Formulation Development cluster_Characterization Characterization cluster_Analysis Data Analysis Blending API & Excipient Blending HME Hot-Melt Extrusion Blending->HME Tableting Tablet Compression HME->Tableting PhysicalTests Physical Tests (Hardness, Friability) Tableting->PhysicalTests Dissolution In Vitro Dissolution Testing Tableting->Dissolution Analysis API Quantification (UV-Vis/HPLC) Dissolution->Analysis Profile Generate Dissolution Profile Analysis->Profile Kinetics Kinetic Modeling Profile->Kinetics

References

Application of PVP-VA in 3D Bioprinting and Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) is a synthetic copolymer with a significant track record in the pharmaceutical and cosmetic industries, valued for its film-forming, binding, and stabilizing properties.[1] While direct, extensive research on the application of this compound copolymers in 3D bioprinting and tissue engineering is limited, the well-documented characteristics of its constituent monomers—polyvinylpyrrolidone (PVP) and polyvinyl acetate (PVAc), from which polyvinyl alcohol (PVA) is derived—offer a strong basis for its potential in this innovative field. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, drawing insights from studies on PVP, PVA, and other vinyl acetate-containing polymers to extrapolate the potential utility of this compound in bio-inks and scaffold fabrication.

The vinyl acetate component in this compound copolymers is known to reduce the hydrophilicity and glass transition temperature compared to PVP homopolymers of similar molecular weight. By adjusting the ratio of vinylpyrrolidone to vinyl acetate, the copolymer's solubility and hygroscopicity can be finely tuned.[1] An increase in vinyl acetate content generally leads to less moisture absorption and the formation of stiffer films compared to pure PVP.[1] These tunable properties are highly desirable for the formulation of bio-inks, where control over viscosity, printability, and scaffold mechanical properties is crucial.

Application Notes

This compound in Bio-ink Formulation

PVP is a known additive in bio-inks to enhance printability by increasing viscosity and stability.[2] The inclusion of PVP has been shown to improve cell viability and homogeneity during the bioprinting process.[3][4] It is hypothesized that PVP mitigates cell adhesion and sedimentation within the printing cartridge.[3] The vinyl acetate component in a this compound copolymer could further modulate the rheological properties and mechanical strength of the resulting hydrogel.

The use of PVP-based bio-inks has been shown to be dependent on the Z value, a parameter that determines printability.[3][4] The viability of printed cells is influenced by this Z value, with a threshold for successful printing without significant cell impairment.[3][4] The addition of PVP alters the Z value, which can lead to a cushioning effect for the printed cells, thereby improving their viability.[3]

Potential for Scaffolds in Tissue Engineering

In tissue engineering, scaffolds provide a temporary structural support for cells to attach, proliferate, and form new tissue. The mechanical properties and degradation rate of these scaffolds are critical parameters. Blends of PVA and PVP have been investigated for tissue engineering applications, demonstrating that their combination can yield materials with desirable tensile strength and biocompatibility.[5] Plasticized PVA-PVP patches have been shown to support the attachment, viability, and proliferation of cardiomyocytes.[5] Given that PVA is derived from polyvinyl acetate, it is plausible that a this compound copolymer could offer similar, if not more precisely tunable, properties for scaffold fabrication.

Ethylene-vinyl acetate (EVA), another vinyl acetate-containing copolymer, has been successfully used in the 3D printing of medical devices and is being explored for bone tissue mimetic scaffolds when compounded with hydroxyapatite.[6][7][8] This indicates the potential of vinyl acetate-containing polymers in creating biocompatible and mechanically stable structures for tissue engineering.

Quantitative Data Summary

The following tables summarize quantitative data from studies on PVP-containing bio-inks and scaffolds. This data can serve as a starting point for developing formulations and printing parameters for this compound-based materials.

Table 1: Properties of PVP-Based Bio-inks and Cell Viability

PVP Concentration (w/v)Z ValueShort-term Cell Viability (%)Long-term Cell ViabilityReference
0%64.3680.1%Lower normalized RFUs[3]
1%17.33Not specifiedLower normalized RFUs[3]
2%9.30Not specifiedSignificantly higher normalized RFUs[3]
2.5%5.7595.4%Significantly higher normalized RFUs[3]
3%3.73Poor printabilityNot applicable[3]

Table 2: Mechanical Properties of PVA-PVP Based Patches for Cardiac Tissue Engineering

PropertyValueConditionsReference
Tensile Strength (Dry)6-23 MPaOptimized molar ratio of PVA:PVP with 0.3% (v/v) plasticizers[5]
Tensile Strength (Hydrogel)1.3-3.0 MPaUpon contact with phosphate-buffered saline[5]
Percentage Elongation at Break>250%Optimized molar ratio of PVA:PVP with 0.3% (v/v) plasticizers[5]
Folding Endurance>300Optimized molar ratio of PVA:PVP with 0.3% (v/v) plasticizers[5]

Experimental Protocols

Protocol 1: Preparation of a PVP-Based Bio-ink

This protocol is adapted from a study on PVP-based bio-inks for drop-on-demand bioprinting.[3]

Materials:

  • Polyvinylpyrrolidone (PVP) powder

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Human Foreskin Fibroblasts (HFF-1)

  • Trypsin/EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture HFF-1 cells in complete growth medium (DMEM with 15% FBS). Passage the cells routinely and harvest them using 0.25% trypsin/EDTA when they reach 90% confluency.

  • Bio-ink Preparation:

    • Prepare different weight/volume percentages (e.g., 0%, 1%, 2%, 2.5%, 3%) of PVP solutions in the complete growth medium.

    • Resuspend the harvested HFF-1 cells in the prepared PVP solutions to achieve the desired cell concentration (e.g., 0.5–2.5 million cells/mL).

  • Printing:

    • Load the cell-laden bio-ink into a bioprinter cartridge.

    • Use a constant printing pressure (e.g., 0.25 bar).

    • Print the bio-ink onto a suitable substrate.

Protocol 2: Assessment of Cell Viability

This protocol describes a general method for assessing the viability of cells within a 3D bioprinted scaffold.

Materials:

  • 3D bioprinted cell-laden scaffolds

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Staining:

    • Wash the bioprinted scaffolds with PBS.

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

    • Incubate the scaffolds in the staining solution for the recommended time (e.g., 30-45 minutes) at room temperature, protected from light.

  • Imaging:

    • Wash the stained scaffolds with PBS to remove excess dye.

    • Image the scaffolds using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantification:

    • Use image analysis software to count the number of live and dead cells to calculate the percentage of viable cells.

Visualizations

Experimental Workflow for Bio-ink Preparation and Printing

experimental_workflow cluster_preparation Bio-ink Preparation cluster_printing 3D Bioprinting cluster_analysis Post-Printing Analysis PVP PVP Powder PVP_Solution PVP Solution PVP->PVP_Solution Medium Cell Culture Medium Medium->PVP_Solution Cells Cultured Cells Bioink Cell-laden Bio-ink Cells->Bioink PVP_Solution->Bioink Printer Bioprinter Bioink->Printer Scaffold Printed Scaffold Printer->Scaffold Viability Cell Viability Assay Scaffold->Viability Mechanical Mechanical Testing Scaffold->Mechanical

Caption: Workflow for preparing and printing a PVP-based bio-ink.

Logical Relationship of this compound in Scaffolds

logical_relationship cluster_properties Tunable Properties cluster_applications Applications in Tissue Engineering PVP_VA This compound Copolymer Solubility Solubility PVP_VA->Solubility Hygroscopicity Hygroscopicity PVP_VA->Hygroscopicity Mechanical_Strength Mechanical Strength PVP_VA->Mechanical_Strength Viscosity Viscosity PVP_VA->Viscosity Bioink_Formulation Bio-ink Formulation Solubility->Bioink_Formulation Scaffold_Fabrication Scaffold Fabrication Hygroscopicity->Scaffold_Fabrication Mechanical_Strength->Scaffold_Fabrication Viscosity->Bioink_Formulation

Caption: Role of this compound's tunable properties in tissue engineering.

References

Application Notes and Protocols for Characterizing Drug-Polymer Interactions in Polyvinylpyrrolidone-Vinyl Acetate (PVP-VA) Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are extensively utilized as carriers in the development of amorphous solid dispersions (ASDs) to enhance the solubility and bioavailability of poorly water-soluble drugs. The efficacy and stability of these formulations are critically dependent on the interactions between the drug and the polymer matrix. A thorough characterization of these interactions is therefore paramount during formulation development.

These application notes provide a detailed overview of the key analytical techniques employed to characterize drug-PVP-VA interactions. For each method, a comprehensive experimental protocol is provided, along with guidance on data interpretation.

Key Characterization Techniques

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of drug-PVP-VA systems. The primary methods include:

  • Thermal Analysis: To investigate miscibility, physical stability, and the amorphous nature of the solid dispersion.

  • Spectroscopic Analysis: To identify specific molecular interactions, such as hydrogen bonding, between the drug and the polymer.

  • X-ray Powder Diffraction (XRPD): To confirm the amorphous state of the drug within the polymer matrix.

  • Microscopy: To visualize the surface morphology and homogeneity of the solid dispersion.

  • Dissolution Testing: To evaluate the in vitro performance and drug release characteristics of the formulation.

The interplay and logical flow of these characterization methods are crucial for a successful formulation strategy.

experimental_workflow cluster_prep Formulation Preparation cluster_solid_state Solid-State Characterization cluster_performance Performance Evaluation Prep Prepare Drug-PVP/VA Solid Dispersion (e.g., Spray Drying, HME) DSC Differential Scanning Calorimetry (DSC) Prep->DSC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Prep->FTIR XRPD X-Ray Powder Diffraction (XRPD) Prep->XRPD SEM Scanning Electron Microscopy (SEM) Prep->SEM Dissolution Dissolution Testing DSC->Dissolution Miscibility Miscibility DSC->Miscibility Assess Miscibility & Amorphous Nature FTIR->Dissolution Interactions Interactions FTIR->Interactions Identify Molecular Interactions XRPD->Dissolution Amorphous Amorphous XRPD->Amorphous Confirm Amorphous State SEM->Dissolution Morphology Morphology SEM->Morphology Visualize Morphology Bioavailability Bioavailability Dissolution->Bioavailability Predict In Vivo Performance

Caption: Experimental workflow for characterizing drug-PVP/VA systems.

Thermal Analysis

Thermal analysis techniques are fundamental in characterizing the physical state and stability of drug-PVP-VA solid dispersions.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for determining the miscibility of a drug and polymer by analyzing the glass transition temperature (Tg) of the solid dispersion.[1][2] A single Tg for the dispersion, intermediate to that of the pure components, indicates miscibility at the molecular level.[3]

Table 1: Example DSC Data for a Drug-PVP/VA Solid Dispersion

SampleDrug Loading (%)Glass Transition Temperature (Tg) (°C)
Pure Drug10045
Pure PVP/VA0105
Physical Mixture2045, 105 (two Tgs)
Solid Dispersion1095
Solid Dispersion2088
Solid Dispersion3080

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Apparatus: Differential Scanning Calorimeter.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to a temperature above the expected Tg and melting point of the drug (e.g., 200°C) at a heating rate of 10°C/min.[4][5]

      • Hold for 2 minutes to erase thermal history.

      • Cool down to 0°C at a rate of 20°C/min.

      • Ramp up again to the final temperature at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The absence of a melting endotherm for the drug indicates its amorphous state within the dispersion.

dsc_workflow cluster_dsc DSC Analysis Workflow SamplePrep Sample Preparation (3-5 mg in Al pan) InstrumentSetup Instrument Setup (N2 purge, temp program) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Heat-Cool-Heat Cycle) InstrumentSetup->DataAcquisition DataAnalysis Data Analysis (Determine Tg, check for melting peak) DataAcquisition->DataAnalysis Result Miscibility & Amorphous State Confirmation DataAnalysis->Result

Caption: Workflow for DSC analysis of drug-PVP/VA solid dispersions.

Spectroscopic Analysis

Spectroscopic techniques provide insights into the molecular-level interactions between the drug and the this compound polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying hydrogen bonding between the drug and the polymer.[6] Shifts in the characteristic vibrational bands of functional groups (e.g., carbonyl, hydroxyl, amine) in the solid dispersion compared to the pure components can indicate the formation of intermolecular interactions.[5][7]

Table 2: Example FTIR Data for a Drug-PVP/VA Solid Dispersion

SampleFunctional GroupWavenumber (cm⁻¹)Interpretation
Pure Drug-OH stretch3450Free hydroxyl group
Pure PVP/VAC=O stretch1670Carbonyl group
Physical Mixture-OH stretch3450No significant shift
Physical MixtureC=O stretch1670No significant shift
Solid Dispersion-OH stretch3380Shift indicates H-bonding
Solid DispersionC=O stretch1660Shift indicates H-bonding

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: If the sample is not a fine powder, gently grind it in a mortar and pestle.[8]

  • Instrument Setup:

    • Apparatus: FTIR spectrometer with an ATR accessory (e.g., diamond crystal).

    • Spectral Range: 4000-400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.[8]

    • Number of Scans: 16-32.[8]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place a small amount of the sample powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Analysis: Compare the spectra of the solid dispersion, the pure drug, the pure polymer, and a physical mixture. Look for shifts, broadening, or disappearance of peaks corresponding to interacting functional groups.

X-ray Powder Diffraction (XRPD)

XRPD is the gold standard for determining the solid-state nature of a material.[9] For amorphous solid dispersions, the absence of sharp Bragg peaks, characteristic of crystalline materials, and the presence of a broad "halo" pattern confirms the amorphous state of the drug.[7][9]

Table 3: Example XRPD Data for a Drug-PVP/VA Solid Dispersion

Sample2θ (degrees)Interpretation
Pure Drug10.5, 15.2, 21.8Crystalline peaks
Pure PVP/VABroad halo centered at ~20Amorphous
Physical Mixture10.5, 15.2, 21.8 and broad haloCrystalline drug present
Solid DispersionBroad halo centered at ~20Drug is amorphous

Protocol: X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Place a sufficient amount of the powder sample onto a sample holder and gently flatten the surface.

  • Instrument Setup:

    • Apparatus: X-ray diffractometer.

    • Radiation Source: Cu Kα radiation.[10]

    • Voltage and Current: Typically 40 kV and 40 mA.[10]

    • Scan Range (2θ): 5° to 40°.[10]

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Acquisition: Run the scan and collect the diffractogram.

  • Data Analysis: Examine the diffractogram for the presence or absence of sharp peaks. A halo pattern indicates an amorphous sample.

Microscopy

Microscopy techniques are used to visualize the morphology and assess the homogeneity of the solid dispersion.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the sample's surface morphology. In a well-prepared solid dispersion, individual drug crystals should not be visible.

Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Mount the powder sample onto an aluminum stub using double-sided carbon tape.[10]

    • Remove any loose powder by gently tapping the stub or using a gentle stream of compressed gas.

    • Sputter-coat the sample with a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[10][11]

  • Instrument Setup:

    • Apparatus: Scanning Electron Microscope.

    • Accelerating Voltage: Typically 5-15 kV.

  • Imaging: Acquire images at various magnifications to assess the surface morphology and look for any evidence of crystalline drug particles.

Dissolution Testing

Dissolution testing is a critical performance evaluation tool that measures the rate and extent of drug release from the solid dispersion.[12][13] For poorly soluble drugs, a significant increase in the dissolution rate and extent is expected from an amorphous solid dispersion compared to the crystalline drug.

Table 4: Example Dissolution Data for a Drug-PVP/VA Solid Dispersion

Time (min)Crystalline Drug (% Dissolved)Solid Dispersion (% Dissolved)
5235
15570
30892
601298
1201599

Protocol: In Vitro Dissolution Testing

  • Apparatus Setup:

    • Apparatus: USP Apparatus 2 (Paddle).[12]

    • Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 1.2, 4.5, or 6.8 phosphate (B84403) buffer).[13]

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50-75 rpm.[12]

  • Procedure:

    • Allow the dissolution medium to equilibrate to the set temperature.

    • Introduce a known amount of the solid dispersion (equivalent to a specific drug dose) into the dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the sample immediately through a suitable filter (e.g., 0.45 µm).

  • Analysis:

    • Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug dissolved at each time point.

  • Data Presentation: Plot the percentage of drug dissolved versus time to generate dissolution profiles.

dissolution_workflow cluster_dissolution Dissolution Testing Workflow ApparatusSetup Apparatus Setup (USP 2, 37°C, 50-75 rpm) SampleIntro Introduce Solid Dispersion ApparatusSetup->SampleIntro Sampling Withdraw & Filter Samples (at time points) SampleIntro->Sampling Analysis Analyze Drug Concentration (HPLC-UV) Sampling->Analysis DataPlotting Plot Dissolution Profile Analysis->DataPlotting Performance In Vitro Performance Evaluation DataPlotting->Performance

Caption: Workflow for dissolution testing of drug-PVP/VA solid dispersions.

Conclusion

The comprehensive characterization of drug-polymer interactions in this compound systems is a critical component of successful amorphous solid dispersion development. By employing a combination of thermal, spectroscopic, diffraction, and microscopic techniques, along with performance evaluation through dissolution testing, researchers can gain a thorough understanding of their formulations. The detailed protocols and application notes provided herein serve as a valuable resource for scientists and professionals in the field of drug development.

References

PVP-VA as a Cryoprotectant for Cells and Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, enabling advancements in cell therapy, drug discovery, and biomedical research. The selection of an appropriate cryoprotectant is critical to minimize cellular damage during the freezing and thawing processes. While dimethyl sulfoxide (B87167) (DMSO) has been the gold standard, its inherent toxicity has driven the search for safer and more effective alternatives. Polyvinylpyrrolidone (B124986) (PVP), a synthetic polymer, has shown promise as a non-penetrating cryoprotectant. This document focuses on the application of Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA), a copolymer of PVP, as a potential cryoprotectant.

Note: Direct research on this compound as a cryoprotectant is limited. The information presented here is largely extrapolated from studies on PVP and the known physicochemical properties of this compound. The vinyl acetate component in this compound increases its hydrophobicity compared to PVP, which may influence its cryoprotective properties. Further research is required to fully elucidate the efficacy and optimal protocols for this compound in cryopreservation.

Mechanism of Action

PVP and its copolymers like this compound are non-penetrating cryoprotectants. Their protective effects are primarily attributed to their actions in the extracellular environment:

  • Dehydration and Viscosity: By remaining outside the cells, these polymers increase the solute concentration of the extracellular medium. This creates an osmotic gradient that draws water out of the cells, reducing the amount of intracellular water available to form damaging ice crystals. The increased viscosity of the extracellular solution also hinders the movement of water molecules, further inhibiting ice crystal growth.

  • Ice Crystal Inhibition: PVP is known to inhibit the recrystallization of ice, a process where small ice crystals grow into larger, more damaging ones during thawing. This property is crucial for maintaining cellular integrity. It is plausible that this compound shares this ice-inhibiting capability.

  • Membrane Stabilization: These polymers can form a protective layer around the cell membrane, helping to stabilize it against the mechanical stresses of ice crystal formation and osmotic shifts.

Applications

Based on studies with PVP, this compound may be a suitable cryoprotectant for a variety of cell types and biological samples, including:

  • Stem Cells: Adipose-derived stem cells (ASCs) have been successfully cryopreserved using PVP, maintaining their viability and differentiation potential.[1][2]

  • Gametes and Embryos: PVP has been used in the vitrification of oocytes and embryos.[2]

  • Red Blood Cells: PVP has demonstrated high recovery rates for cryopreserved red blood cells.

  • Tissue Samples: Studies have explored the use of PVP in the cryopreservation of tissues like the cornea.

Data Presentation: Comparative Viability and Recovery Rates

The following tables summarize quantitative data from studies using PVP as a cryoprotectant, offering a potential baseline for the expected performance of this compound.

Table 1: Post-Thaw Viability of Adipose-Derived Stem Cells (ASCs) with PVP

Cryoprotectant SolutionCell Viability (%)Reference
10% DMSO in DMEM with 80% FCS~83 ± 8[1][2]
10% PVP in DMEM~70 ± 8[1][2]
10% PVP in DMEM with 10% HSSlightly enhanced vs. 10% PVP alone[1][2]
10% PVP in DMEM with 10% FCSSlightly enhanced vs. 10% PVP alone[1][2]

DMEM: Dulbecco's Modified Eagle Medium; FCS: Fetal Calf Serum; HS: Human Serum

Table 2: Survival Rates of Mouse Oocytes with PVP in Vitrification Solution

Vitrification Solution (EG-based)Survival Rate (%)Reference
15% EG without PVP80.5[2]
15% EG with 2% PVP91.4[2]

EG: Ethylene (B1197577) Glycol

Experimental Protocols

The following are detailed, generalized protocols for cell cryopreservation using a PVP-based cryoprotectant. These can be adapted for use with this compound, although optimization of concentrations and incubation times is recommended.

Protocol 1: Cryopreservation of Adherent Cells (e.g., Mesenchymal Stem Cells)

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • Cryoprotectant solution: 10% (w/v) this compound in basal medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS) or Human Serum (HS) (optional)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Harvest:

    • Aspirate the culture medium from a confluent flask of cells.

    • Wash the cell monolayer with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete culture medium.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

  • Preparation of Cryopreservation Medium:

    • Prepare a 2X cryoprotectant solution (e.g., 20% this compound in basal medium).

    • Just before use, mix the 2X cryoprotectant solution 1:1 with the cell suspension in complete medium to achieve a final concentration of 10% this compound and the desired cell density (e.g., 1-5 x 10^6 cells/mL). Serum can be included in the final formulation if desired.

  • Freezing:

    • Aliquot the cell suspension into cryovials (typically 1 mL per vial).

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (overnight is common). This achieves a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

  • Thawing:

    • Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.

    • Agitate the vial gently until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Immediately transfer the cell suspension to a centrifuge tube containing pre-warmed complete culture medium.

    • Centrifuge to pellet the cells and remove the cryoprotectant-containing medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a new culture flask.

    • Incubate under standard culture conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cryopreservation_Workflow cluster_preparation Cell Preparation cluster_freezing Freezing cluster_thawing Thawing & Recovery Harvest Cell Harvest & Counting Resuspend Resuspend in Culture Medium Harvest->Resuspend Add_CPA Add this compound Cryoprotectant Solution Resuspend->Add_CPA Aliquot Aliquot to Cryovials Add_CPA->Aliquot Controlled_Cooling Controlled Cooling (-1°C/min) Aliquot->Controlled_Cooling LN2_Storage Long-term Storage in Liquid Nitrogen Controlled_Cooling->LN2_Storage Rapid_Thaw Rapid Thawing at 37°C LN2_Storage->Rapid_Thaw Remove_CPA Remove Cryoprotectant Rapid_Thaw->Remove_CPA Culture Resuspend in Culture Medium & Culture Remove_CPA->Culture Viability_Test Post-Thaw Viability & Function Assays Culture->Viability_Test

Cryoinjury_and_Protection cluster_stress Cryopreservation Stressors cluster_damage Cellular Damage cluster_protection This compound Protective Mechanisms Ice_Formation Intracellular & Extracellular Ice Formation Membrane_Damage Membrane Damage Ice_Formation->Membrane_Damage Osmotic_Stress Osmotic Stress Osmotic_Stress->Membrane_Damage Apoptosis Apoptosis/Necrosis Osmotic_Stress->Apoptosis Oxidative_Stress Oxidative Stress Oxidative_Stress->Apoptosis Organelle_Damage Organelle Damage Membrane_Damage->Organelle_Damage Apoptosis->Organelle_Damage Dehydration Extracellular Dehydration Dehydration->Ice_Formation Reduces Viscosity_Increase Increased Viscosity Viscosity_Increase->Ice_Formation Hinders Ice_Recrystallization_Inhibition Ice Recrystallization Inhibition Ice_Recrystallization_Inhibition->Ice_Formation Inhibits Membrane_Stabilization Membrane Stabilization Membrane_Stabilization->Membrane_Damage Prevents

Conclusion

This compound holds potential as a cryoprotective agent, likely sharing many of the beneficial properties of PVP, such as its ability to mitigate ice crystal formation and stabilize cell membranes. Its increased hydrophobicity compared to PVP may offer advantages in certain applications, but this requires empirical validation. The provided protocols, based on successful studies with PVP, serve as a starting point for developing optimized cryopreservation methods using this compound. Researchers are encouraged to perform concentration and protocol optimizations for their specific cell types and applications to achieve the best results. Further investigation into the specific effects of this compound on cellular signaling pathways during cryopreservation is warranted to fully understand its mechanism of action and unlock its full potential in the field of biopreservation.

References

Application Notes and Protocols for Formulating Stable Nanoparticle Suspensions Using PVP-VA Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are versatile excipients widely used in the pharmaceutical industry for their film-forming, binding, and stabilizing properties.[1][2] Their amphiphilic nature, arising from the hydrophilic vinylpyrrolidone (VP) and hydrophobic vinyl acetate (VA) monomers, makes them particularly effective stabilizers for nanoparticle suspensions of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] By adsorbing onto the nanoparticle surface, this compound copolymers provide steric hindrance, preventing particle aggregation and Ostwald ripening, thereby enhancing the physical stability of the nanosuspension.[5][6]

The ratio of VP to VA in the copolymer is a critical parameter that influences its physicochemical properties, such as hygroscopicity, glass transition temperature (Tg), and solubility.[1][2][3] An increase in the vinyl acetate content generally leads to reduced hygroscopicity.[1] This tunability allows for the selection of an optimal this compound grade to achieve the desired stability and performance for a specific drug formulation.

These application notes provide a comprehensive guide to formulating stable nanoparticle suspensions using this compound copolymers. They include detailed experimental protocols for the widely used antisolvent precipitation method, guidance on characterization techniques, and a summary of formulation parameters from the literature.

Mechanism of Stabilization

This compound copolymers stabilize nanoparticles primarily through steric stabilization. The polymer chains adsorb onto the surface of the nanoparticles, creating a hydrophilic layer that extends into the surrounding aqueous medium. This layer acts as a physical barrier, preventing the nanoparticles from coming into close contact and aggregating due to van der Waals forces. The vinylpyrrolidone component contributes to the aqueous solubility and steric repulsion, while the vinyl acetate component can enhance the interaction with the hydrophobic drug surface.

Experimental Protocols

The following protocols provide a general framework for the preparation of nanoparticle suspensions using this compound copolymers. The specific parameters may require optimization depending on the physicochemical properties of the API and the desired characteristics of the final suspension.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Poorly water-soluble drug.

  • This compound Copolymer: Various grades with different VP/VA ratios and molecular weights (e.g., Kollidon® VA 64).

  • Organic Solvent: A solvent in which the API is soluble and which is miscible with the antisolvent (e.g., ethanol, acetone, methanol, dichloromethane).

  • Antisolvent: An aqueous medium in which the API is poorly soluble (e.g., deionized water).

  • Magnetic stirrer with stir bar.

  • Syringe pump or burette for controlled addition of the solvent phase.

  • High-shear homogenizer or ultrasonicator (optional, for particle size reduction).

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS).

  • Zeta potential analyzer.

Protocol 1: Antisolvent Precipitation Method

This bottom-up method involves dissolving the drug and the this compound copolymer in an organic solvent and then introducing this solution into an aqueous antisolvent, leading to the precipitation of the drug as nanoparticles.

Step-by-Step Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the API in a suitable organic solvent to a desired concentration (e.g., 1-10 mg/mL).

    • Add the this compound copolymer to the API solution and stir until completely dissolved. The concentration of the this compound copolymer can be varied (e.g., 0.1% - 2.0% w/v) to optimize stabilization. The drug-to-polymer ratio is a critical parameter to investigate (e.g., 1:1, 1:2).

  • Preparation of the Aqueous Phase (Antisolvent):

    • Place a defined volume of the aqueous antisolvent (e.g., 10-50 mL of deionized water) in a beaker.

    • The antisolvent may optionally contain a co-stabilizer or surfactant if required.

  • Nanoprecipitation:

    • Place the beaker with the antisolvent on a magnetic stirrer and adjust the stirring speed (e.g., 500-1500 rpm). The optimal stirring speed needs to be determined experimentally to ensure rapid and uniform mixing.

    • Using a syringe pump or burette, add the organic phase dropwise to the stirred antisolvent at a constant rate (e.g., 0.5-5 mL/min). A slower addition rate generally favors the formation of smaller nanoparticles.

    • The precipitation of nanoparticles should occur instantaneously upon mixing.

  • Solvent Removal and Concentration:

    • Continue stirring the suspension for a defined period (e.g., 2-12 hours) at room temperature to allow for the evaporation of the organic solvent.

    • Optionally, the solvent can be removed more efficiently using a rotary evaporator under reduced pressure.

    • The final volume of the nanosuspension can be adjusted by evaporation or addition of the antisolvent.

Experimental Workflow for Antisolvent Precipitation:

G cluster_prep Preparation cluster_process Nanoprecipitation Process cluster_post Post-Processing prep_api Dissolve API in Organic Solvent prep_pvpva Add and Dissolve This compound Copolymer prep_api->prep_pvpva mixing Controlled Addition of Organic Phase to Stirred Antisolvent prep_pvpva->mixing prep_antisolvent Prepare Aqueous Antisolvent prep_antisolvent->mixing precipitation Spontaneous Formation of Nanoparticles mixing->precipitation solvent_removal Solvent Evaporation precipitation->solvent_removal characterization Characterization (Size, PDI, Zeta Potential) solvent_removal->characterization stability Stability Studies characterization->stability

Caption: Workflow for nanoparticle formulation via antisolvent precipitation.

Characterization of Nanoparticle Suspensions

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanosuspensions.[7][8][9][10][11]

Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter of nanoparticles and the PDI, which indicates the width of the particle size distribution.

  • Procedure: Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a controlled temperature (e.g., 25°C).

  • Interpretation: A smaller particle size generally leads to a higher dissolution rate. A PDI value below 0.3 is typically considered acceptable for a narrow and monodisperse nanoparticle population.[12]

Zeta Potential
  • Technique: Laser Doppler Velocimetry is used to measure the zeta potential, which is an indicator of the surface charge of the nanoparticles and a key predictor of colloidal stability.

  • Procedure: Dilute the nanosuspension in a suitable medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

  • Interpretation: For electrostatically stabilized suspensions, a zeta potential of ±30 mV is generally considered to indicate good stability. For sterically stabilized systems, like those with this compound, a lower zeta potential may still result in a stable suspension.

Particle Morphology
  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.

  • Procedure: A drop of the diluted nanosuspension is placed on a grid, dried, and then imaged.

Long-Term Stability
  • Protocol: Store the nanosuspension at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for an extended period (e.g., 1, 3, 6, and 12 months).[10][13]

  • Analysis: Periodically measure the particle size, PDI, and zeta potential to monitor for any signs of instability, such as particle growth or aggregation.[12] Visual inspection for sedimentation or caking should also be performed.

Logical Relationship of Characterization Parameters:

G cluster_properties Nanoparticle Properties cluster_performance Suspension Performance Size Particle Size Dissolution Dissolution Rate Size->Dissolution influences PDI Polydispersity Index (PDI) Stability Physical Stability PDI->Stability impacts Zeta Zeta Potential Zeta->Stability predicts Morphology Morphology Morphology->Dissolution affects Bioavailability Bioavailability Stability->Bioavailability is crucial for Dissolution->Bioavailability enhances

References

Application Notes and Protocols: PVP-VA for Enhancing the Bioavailability of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PVP-VA in Drug Formulation

Polyvinylpyrrolidone-vinyl acetate (B1210297) (this compound), also known as copovidone, is a versatile copolymer widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3] Many new chemical entities exhibit low aqueous solubility, which is a significant hurdle in drug development as it often leads to poor absorption in the gastrointestinal tract and consequently, limited therapeutic efficacy.[4][5] this compound addresses this challenge by forming amorphous solid dispersions (ASDs) with active pharmaceutical ingredients (APIs).[1][3]

In an ASD, the drug is molecularly dispersed within the polymer matrix in an amorphous, high-energy state.[3] This amorphous form has a lower energetic barrier for dissolution compared to the stable crystalline form, leading to higher apparent solubility and an increased rate of dissolution.[3] this compound is particularly effective as a carrier because it can stabilize the amorphous state of the drug, preventing it from recrystallizing back to its less soluble crystalline form.[1][3] The inclusion of the vinyl acetate (VA) monomer, which is more hydrophobic than the vinylpyrrolidone (VP) monomer, can enhance the stability of the amorphous solid dispersion.[2]

The ratio of VP to VA in the copolymer can significantly influence the dissolution profile and in vivo performance of the formulated drug.[6] this compound is available in various grades with different VP/VA ratios, allowing formulators to select the optimal grade for a specific drug and desired release profile. This document provides an overview of the application of this compound in enhancing drug bioavailability, along with detailed experimental protocols for the preparation and characterization of this compound based solid dispersions.

Mechanism of Bioavailability Enhancement

The primary mechanism by which this compound enhances the bioavailability of poorly soluble drugs is through the formation of a stable amorphous solid dispersion, which leads to supersaturation upon dissolution.

This compound Bioavailability Enhancement cluster_formulation Formulation Process cluster_dissolution Dissolution & Absorption Poorly_Soluble_Drug Poorly Soluble Drug (Crystalline) Solid_Dispersion_Formation Solid Dispersion Formation (e.g., HME, Spray Drying) Poorly_Soluble_Drug->Solid_Dispersion_Formation PVP_VA This compound (Amorphous Polymer) PVP_VA->Solid_Dispersion_Formation Amorphous_Solid_Dispersion Amorphous Solid Dispersion (Drug molecularly dispersed in this compound) Solid_Dispersion_Formation->Amorphous_Solid_Dispersion GI_Fluid Gastrointestinal Fluid Supersaturation Supersaturated Solution (Increased Drug Concentration) Amorphous_Solid_Dispersion->Supersaturation Rapid Dissolution GI_Fluid->Supersaturation Absorption Enhanced Absorption (Increased Bioavailability) Supersaturation->Absorption

Mechanism of this compound in enhancing drug bioavailability.

Data on Bioavailability Enhancement

The use of this compound has demonstrated significant improvements in the dissolution and bioavailability of various poorly soluble drugs. The following tables summarize quantitative data from selected studies.

Table 1: Enhancement of Dissolution Rate

DrugPolymerDrug:Polymer RatioMethodDissolution EnhancementReference
Oleanolic AcidThis compound 64-Hot-Melt Extrusion~90% release in 10 min vs. 37% in 2h for pure drug[7][8]
GriseofulvinPVP1:20Solvent Evaporation11-fold higher disintegration than pure drug[7]
RebamipideThis compound10% (w/w)Continuous-Spray Granulation~10-fold higher solubility than crystalline drug[9]
CelecoxibPVP/VA 635-Melt-QuenchingIncreased dissolution rate compared to crystalline drug[6]

Table 2: Enhancement of In Vivo Bioavailability

DrugPolymerFormulationAnimal ModelBioavailability Enhancement (AUC)Reference
Oleanolic AcidThis compound 64Solid Dispersion-2.4-fold increase in AUC0–24h[7]
CelecoxibPVP/VA 635Amorphous Solid DispersionRatsHigher bioavailability than crystalline drug[6]
FlutamidePoloxamer 407Solid Dispersion-2.3-fold greater AUC0–72h[7]

Experimental Protocols

Detailed methodologies for key experiments involved in the development and characterization of this compound solid dispersions are provided below.

Preparation of Amorphous Solid Dispersions

Several methods can be employed to prepare amorphous solid dispersions of a drug with this compound. The choice of method depends on the physicochemical properties of the drug and polymer.[1]

Protocol 1: Hot-Melt Extrusion (HME)

  • Premixing: Physically mix the poorly soluble drug and this compound powder at the desired ratio (e.g., 1:3, 1:5 w/w).

  • Extrusion: Feed the physical mixture into a hot-melt extruder. The processing temperature should be above the glass transition temperature (Tg) of the polymer and below the degradation temperature of the drug.[10]

  • Cooling and Milling: The extrudate is cooled, typically on a conveyor belt, to solidify the amorphous dispersion. The resulting solid is then milled to obtain a powder of a specific particle size.

Protocol 2: Spray Drying

  • Solution Preparation: Dissolve the drug and this compound in a common volatile solvent (e.g., dichloromethane, ethanol, acetone) to form a clear solution.[11] A typical concentration is 10% (w/w) total solids.[11]

  • Spray Drying: Atomize the solution into a drying chamber where the solvent rapidly evaporates, leaving behind fine particles of the amorphous solid dispersion.[12]

  • Collection: The dried particles are collected, often using a cyclone separator.

Protocol 3: Solvent Evaporation

  • Dissolution: Dissolve the drug and this compound in a suitable organic solvent.[7]

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This process leaves a solid mass or film on the flask wall.[7]

  • Drying and Milling: The solid mass is further dried to remove any residual solvent, then scraped, and milled to the desired particle size.

Experimental_Workflow cluster_prep Preparation of Solid Dispersion cluster_char Characterization Start Drug + this compound HME Hot-Melt Extrusion Start->HME Spray_Drying Spray Drying Start->Spray_Drying Solvent_Evaporation Solvent Evaporation Start->Solvent_Evaporation ASD_Powder Amorphous Solid Dispersion Powder HME->ASD_Powder Spray_Drying->ASD_Powder Solvent_Evaporation->ASD_Powder DSC DSC (Glass Transition, Crystallinity) ASD_Powder->DSC PXRD PXRD (Amorphous Nature) ASD_Powder->PXRD FTIR FTIR (Drug-Polymer Interaction) ASD_Powder->FTIR Dissolution In Vitro Dissolution Testing ASD_Powder->Dissolution Bioavailability In Vivo Bioavailability Study Dissolution->Bioavailability

Workflow for solid dispersion preparation and characterization.
Characterization of Amorphous Solid Dispersions

Characterization is crucial to confirm the amorphous nature of the drug within the polymer and to understand the drug-polymer interactions.

Protocol 4: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan and seal it.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range is from ambient to a temperature above the melting point of the crystalline drug.

  • Data Analysis: The absence of a sharp melting endotherm for the drug indicates its amorphous state. The presence of a single glass transition temperature (Tg) between that of the pure drug and the polymer suggests the formation of a miscible amorphous system.[13]

Protocol 5: Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Place a sufficient amount of the solid dispersion powder on a sample holder.

  • Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: A diffuse halo pattern without any sharp Bragg peaks indicates the amorphous nature of the sample. The presence of sharp peaks would suggest that the drug is at least partially crystalline.[14]

Protocol 6: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Sample Preparation: Prepare a sample by mixing the solid dispersion powder with potassium bromide (KBr) and compressing it into a pellet, or analyze the powder directly using an attenuated total reflectance (ATR) accessory.

  • Spectral Acquisition: Record the infrared spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: Shifts in the characteristic absorption bands of the drug and polymer (e.g., carbonyl stretching) can indicate intermolecular interactions, such as hydrogen bonding, between the drug and this compound.[3]

In Vitro Dissolution Testing

Dissolution testing is performed to evaluate the rate and extent of drug release from the solid dispersion.

Protocol 7: USP Apparatus 2 (Paddle Method)

  • Media Preparation: Prepare the dissolution medium (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8). The volume is typically 900 mL.[14][15]

  • Test Setup: Set the temperature of the dissolution bath to 37 ± 0.5 °C and the paddle speed to 50 or 100 rpm.[9][14]

  • Sample Introduction: Introduce a sample of the solid dispersion (equivalent to a specific dose of the drug) into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.[14]

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][9]

Signaling_Pathway_Placeholder Start Poorly Soluble Drug Step1 Formulation with this compound Start->Step1 Step2 Amorphous Solid Dispersion Step1->Step2 Step3 Enhanced Dissolution Step2->Step3 Step4 Increased Bioavailability Step3->Step4

Logical relationship for bioavailability enhancement.
In Vivo Bioavailability Studies

Animal studies are conducted to determine the pharmacokinetic profile of the drug formulated with this compound.

Protocol 8: Oral Administration in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the study. Fast the animals overnight before dosing.

  • Formulation Preparation: Suspend the solid dispersion powder in an appropriate vehicle (e.g., water, 0.5% carboxymethyl cellulose (B213188) solution).

  • Dosing: Administer the formulation orally to the rats via gavage at a specific dose. A control group receiving the pure crystalline drug should also be included.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software. The relative bioavailability is calculated by comparing the AUC of the solid dispersion formulation to that of the crystalline drug.

Conclusion

This compound is a highly effective polymer for enhancing the oral bioavailability of poorly soluble drugs through the formation of amorphous solid dispersions. The selection of the appropriate this compound grade and preparation method is critical for developing a stable and effective formulation. The protocols provided in these application notes offer a comprehensive guide for researchers and formulation scientists to prepare, characterize, and evaluate this compound based solid dispersions, ultimately accelerating the development of new and improved drug products.

References

Troubleshooting & Optimization

Preventing PVP-VA film cracking and improving film integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PVP-VA (Polyvinylpyrrolidone-Vinyl Acetate) films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to film cracking and to enhance overall film integrity.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and step-by-step guides to address specific challenges encountered during the formulation and processing of this compound films.

FAQ 1: My this compound film is cracking upon drying. What are the primary causes?

Answer:

Film cracking during the drying process is a common issue that can stem from several factors, primarily related to internal stresses that exceed the film's mechanical strength. The most common culprits include:

  • Inadequate Plasticization: Plasticizers are crucial for increasing the flexibility of the polymer chains. Insufficient levels or an inappropriate type of plasticizer can leave the film brittle and prone to cracking as it shrinks during solvent evaporation.

  • Rapid Solvent Evaporation: When the solvent evaporates too quickly, it does not allow sufficient time for the polymer chains to rearrange and relax. This rapid volume reduction leads to the buildup of internal stress, which, if it surpasses the tensile strength of the film, results in cracks.[1][2][3]

  • High Drying Temperature: Elevated drying temperatures accelerate solvent evaporation and can also induce thermal stresses, further contributing to the likelihood of cracking.[4]

  • Excessive Film Thickness: Thicker films have a greater volume-to-surface area ratio, which can lead to differential drying rates between the surface and the interior. The surface may form a rigid "skin" while the bulk of the film is still solvent-rich. As the interior dries and shrinks, the tension on the already-dried surface can cause it to fracture.[3]

  • High Residual Solvent: Incomplete removal of the solvent can act as a plasticizer, but its uneven evaporation during storage can lead to dimensional changes and stress, causing delayed cracking.[5]

Troubleshooting Workflow for Film Cracking During Drying

start Film Cracking Observed During Drying q1 Is a plasticizer being used? start->q1 a1_yes Increase plasticizer concentration or try a more efficient plasticizer (e.g., PEG 400). q1->a1_yes Yes a1_no Incorporate a plasticizer (e.g., Glycerol, PEG 400) at 5-20% w/w of polymer. q1->a1_no No q2 What is the drying temperature? a2_high Decrease drying temperature to allow for slower, more uniform solvent evaporation. q2->a2_high High a2_low Temperature may not be the primary issue. Investigate other factors. q2->a2_low Low/Moderate q3 How thick is the film? a3_thick Reduce film thickness by adjusting the casting volume or solution concentration. q3->a3_thick Thick (>200 µm) a3_thin Thickness may not be the primary issue. Consider other variables. q3->a3_thin Thin (<200 µm) q4 What is the solvent evaporation rate? a4_fast Control evaporation by partially covering the casting surface or using a solvent with a lower vapor pressure. q4->a4_fast Fast a4_slow Evaporation rate is likely not the root cause. Examine formulation components. q4->a4_slow Slow a1_yes->q2 a1_no->q2 a2_high->q3 a2_low->q3 a3_thick->q4 a3_thin->q4

Caption: Troubleshooting workflow for this compound film cracking during the drying process.

FAQ 2: How can I improve the flexibility and integrity of my this compound films?

Answer:

Improving film flexibility and integrity involves optimizing your formulation to minimize brittleness and enhance its ability to withstand mechanical stress.

  • Incorporate or Optimize Plasticizers: Plasticizers are essential for enhancing the flexibility of this compound films. They work by inserting themselves between polymer chains, which reduces intermolecular forces and increases the free volume, thereby lowering the glass transition temperature (Tg).

    • Common Plasticizers: Glycerol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 400) are effective plasticizers for this compound films.

    • Concentration: The concentration of the plasticizer is critical. Generally, increasing the plasticizer concentration will decrease tensile strength and increase the elongation at break (a measure of flexibility).[6][7][8] However, excessive amounts can lead to a tacky or overly soft film. A typical starting range is 5-20% by weight of the polymer.

  • Control Humidity: this compound is hygroscopic, meaning it can absorb moisture from the environment. Water acts as a potent plasticizer.

    • Low Humidity: Storing or drying films in very low humidity can make them brittle.

    • High Humidity: High humidity can make films soft and tacky. Controlling the relative humidity (RH) during preparation and storage (ideally between 40-60% RH) is crucial for consistent film properties.[9]

  • Optimize Drying Conditions: A slow and controlled drying process at a moderate temperature allows for the gradual removal of the solvent, giving the polymer chains time to relax and form a more uniform, less stressed film.[4][10]

Logical Relationship of Formulation Components on Film Properties

PVPVA This compound Polymer FilmMatrix This compound Film Matrix PVPVA->FilmMatrix Plasticizer Plasticizer (e.g., Glycerol, PEG 400) Plasticizer->FilmMatrix Increases free volume Water Water/Humidity Water->FilmMatrix Acts as a plasticizer Properties Final Film Properties FilmMatrix->Properties sub_props TensileStrength TensileStrength sub_props->TensileStrength Tensile Strength Elongation Elongation sub_props->Elongation Elongation at Break Brittleness Brittleness sub_props->Brittleness Brittleness Integrity Integrity sub_props->Integrity Integrity

Caption: Interplay of key components influencing the final properties of this compound films.

Quantitative Data on Plasticizer Effects

The selection and concentration of a plasticizer are critical variables. The following tables summarize the impact of common plasticizers on the mechanical properties of analogous polymer films. While specific data for this compound is limited in publicly available literature, the trends observed in similar hydrophilic polymer systems, such as those based on Polyvinyl Alcohol (PVA), provide valuable guidance.

Table 1: Effect of Glycerol Concentration on Mechanical Properties of PVA-based Films

Plasticizer Concentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
038.0-[8]
10~29.6-[8]
15~29.6-[8]
2020.76-[6]
25~19.0-[8]
30-~260[11]
40-~350[7]
502.15~450[6]

Note: Data is compiled from studies on PVA and PVA-blend films, which exhibit similar plasticization behaviors to this compound.

Table 2: Effect of Polyethylene Glycol (PEG 400) Concentration on Mechanical Properties

Plasticizer Concentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
10~35~150[12]
20~25~200[12]
30~15~250[12]

Note: This data represents a general trend observed in plasticized polymer films and serves as a guideline.

Experimental Protocols

Protocol 1: Preparation of this compound Films by Solvent Casting

This protocol describes a general method for preparing this compound films with varying plasticizer concentrations.

Materials:

  • This compound copolymer (e.g., Kollidon® VA 64)

  • Solvent (e.g., Ethanol, Water, or a mixture)

  • Plasticizer (e.g., Glycerol, PEG 400)

  • Petri dish or a flat, level casting surface

  • Magnetic stirrer and stir bar

  • Drying oven with controlled temperature and humidity

Procedure:

  • Solution Preparation:

    • Prepare a 10-20% (w/w) solution of this compound in the chosen solvent. For example, dissolve 10g of this compound powder in 90g of ethanol.

    • Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the required amount of plasticizer based on the weight of the this compound polymer. For a 10% plasticizer concentration in a solution containing 10g of this compound, add 1g of the plasticizer.

    • Add the plasticizer to the polymer solution and continue stirring for at least 30 minutes to ensure homogeneity.

  • Casting:

    • Carefully pour a predetermined volume of the solution onto a level casting surface (e.g., a glass petri dish) to achieve the desired film thickness.

    • Ensure the solution spreads evenly.

  • Drying:

    • Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C).

    • Allow the solvent to evaporate slowly. The drying time will depend on the solvent, film thickness, and drying temperature, and may range from several hours to overnight.

    • To prevent rapid evaporation, the drying dish can be partially covered.

  • Film Removal:

    • Once completely dry, carefully peel the film from the casting surface.

    • Store the film in a desiccator or a controlled humidity environment to prevent moisture absorption before characterization.

Experimental Workflow for Film Preparation and Testing

cluster_prep Film Preparation cluster_char Film Characterization cluster_analysis Data Analysis prep1 Dissolve this compound in solvent prep2 Add Plasticizer (varied concentrations) prep1->prep2 prep3 Cast solution onto level surface prep2->prep3 prep4 Dry under controlled conditions prep3->prep4 char1 Tensile Strength Testing (ASTM D882) prep4->char1 char2 DSC Analysis prep4->char2 char3 SEM Analysis prep4->char3 analysis1 Correlate plasticizer concentration with mechanical properties char1->analysis1 analysis2 Determine Glass Transition Temperature (Tg) char2->analysis2 analysis3 Examine film morphology for cracks and defects char3->analysis3 opt opt analysis1->opt Optimized Film Formulation analysis2->opt analysis3->opt

Caption: Workflow for preparing and characterizing this compound films to optimize mechanical properties.

Protocol 2: Tensile Strength Testing

This protocol is based on the ASTM D882 standard for testing thin plastic films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Specimen cutter (to prepare dumbbell-shaped samples)

  • Thickness gauge

Procedure:

  • Sample Preparation:

    • Cut the prepared this compound films into dumbbell-shaped specimens according to ASTM D882 specifications. This shape ensures that failure occurs in the central narrow section.

    • Measure the thickness of the narrow section of each specimen at several points and calculate the average.

  • Testing:

    • Mount the specimen securely in the grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate the percentage of elongation by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.

Protocol 3: Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the glass transition temperature (Tg) of the film, which is a key indicator of the plasticizer's effectiveness.

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Cut a small, flat piece of the this compound film (typically 5-10 mg) and place it in an aluminum DSC pan.

    • Seal the pan.

  • Thermal Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.

    • A typical heating cycle might be from 25°C to 200°C.

  • Data Analysis:

    • The Tg is identified as a step change in the heat flow curve. A lower Tg compared to the unplasticized film indicates effective plasticization.

Protocol 4: Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the surface morphology of the film and identify any cracks or defects.

Equipment:

  • Scanning Electron Microscope

  • Sputter coater (for non-conductive samples)

Procedure:

  • Sample Preparation:

    • Mount a small piece of the this compound film onto an SEM stub using conductive adhesive.

    • If the film is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Imaging:

    • Place the sample in the SEM chamber.

    • Acquire images of the film surface at various magnifications to observe the overall morphology and to inspect for micro-cracks.

References

Technical Support Center: Optimizing PVP-VA Hydrogels for Enhanced Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) hydrogels for advanced 3D cell culture and tissue engineering applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing cell viability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in hydrogels for cell culture?

Polyvinylpyrrolidone-vinyl acetate (this compound) is a copolymer derived from the monomers N-vinylpyrrolidone and vinyl acetate. In hydrogel form, it offers a three-dimensional, water-swollen network that can mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth and interaction.[1] The inclusion of the vinyl acetate component can modify the hydrophilic-hydrophobic balance and mechanical properties of the resulting hydrogel compared to pure PVP hydrogels.

Q2: Is this compound biocompatible for cell culture applications?

PVP itself is generally considered biocompatible and has been used in various biomedical applications.[2][3] Blends of PVP with other polymers have shown no toxic effects on various cell types, including fibroblasts and endothelial cells.[1] However, the biocompatibility of this compound hydrogels can be influenced by several factors, including the specific ratio of PVP to VA, the presence of unreacted monomers or initiators from the polymerization process, and the crosslinking method used. It is crucial to perform thorough purification of the hydrogel to remove any potentially cytotoxic residual components.[1]

Q3: How does the concentration of this compound affect the properties of the hydrogel?

The concentration of this compound in the hydrogel formulation is a critical parameter that influences its physical and mechanical properties, which in turn affect cell viability and behavior. Generally, a higher polymer concentration leads to a stiffer hydrogel with a smaller pore size.[4] While stiffer hydrogels can promote the proliferation of some cell types, such as stem cells, excessively high stiffness can also hinder cell migration and nutrient diffusion, potentially leading to decreased viability.[1]

Q4: What are the key factors to consider when preparing this compound hydrogels for cell encapsulation?

Several factors must be carefully controlled during the preparation of this compound hydrogels to ensure optimal cell viability:

  • This compound Concentration: As discussed, this affects the mechanical properties and porosity of the hydrogel.

  • Crosslinker Concentration: The type and concentration of the crosslinking agent will determine the gelation time and the final stiffness of the hydrogel.[5]

  • Purification: Removal of unreacted monomers, initiators, and other small molecules is essential to minimize cytotoxicity.[1]

  • Sterilization: The hydrogel and all reagents must be sterile to prevent contamination of the cell culture.[6]

  • Cell Handling: The process of encapsulating cells within the hydrogel should be performed under sterile conditions and in a manner that minimizes stress to the cells.

Troubleshooting Guides

Problem 1: Low Cell Viability After Encapsulation
Potential Causes Troubleshooting Steps
Cytotoxicity of Hydrogel Components • Ensure thorough purification of the this compound polymer to remove any residual vinyl acetate monomers or other impurities. Dialysis or extensive washing with a suitable solvent is recommended. • Optimize the concentration of the crosslinking agent and photoinitiator (if applicable) to the minimum effective level. • Screen different types and grades of this compound to identify the most biocompatible option for your specific cell type.
Suboptimal Hydrogel Stiffness • Systematically vary the this compound concentration to create hydrogels with a range of stiffnesses and assess cell viability for each formulation. • Adjust the crosslinker concentration to fine-tune the mechanical properties of the hydrogel.[5]
Poor Nutrient and Gas Exchange • Lower the this compound concentration to increase the pore size and swelling ratio of the hydrogel, facilitating better diffusion. • Ensure the volume of culture medium is sufficient and changed regularly to provide adequate nutrients and remove waste products.
Harsh Encapsulation Process • Minimize the exposure of cells to potentially harmful reagents, such as photoinitiators or crosslinkers, during the encapsulation process. • Optimize the gelation conditions (e.g., UV exposure time, temperature) to be as mild as possible for the cells.
Problem 2: Inconsistent or Incomplete Hydrogel Formation
Potential Causes Troubleshooting Steps
Incorrect Reagent Concentrations • Double-check all calculations and ensure accurate measurement of the this compound, crosslinker, and initiator solutions. • Prepare fresh solutions to rule out degradation or evaporation of components.
Inadequate Mixing • Ensure thorough and uniform mixing of all components before initiating gelation. Incomplete mixing can lead to localized areas of poor crosslinking.
Suboptimal Gelation Conditions • If using photopolymerization, verify the intensity and wavelength of the UV light source and optimize the exposure time. • For thermally initiated gelation, ensure the temperature is maintained at the correct level for the required duration.

Data Presentation

The following tables summarize the impact of polymer concentration on key hydrogel properties based on studies of related PVA and PVP hydrogels. This data can serve as a valuable reference for designing optimization experiments for your this compound hydrogels.

Table 1: Effect of PVA Concentration on Hydrogel Mechanical Properties and Cell Growth

PVA Concentration (wt%)Compressive Strength (kPa)Cell Viability (%)Relative Cell Growth Rate
66.4 ± 0.994Moderate
8Not Specified101Fastest
10Not Specified107Moderate
1246.6 ± 9.096Slowest
(Data adapted from a study on PVA/gelatin hydrogels)

Table 2: Influence of PVP Concentration on Hydrogel Swelling Ratio

PVP Concentration (%)Swelling Ratio (%)
0~1800
2.5~2000
5.0~2200
7.5~2500
10.0~2800
(Data adapted from a study on PAA-PVP hydrogels)

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogels for Cell Encapsulation
  • This compound Solution Preparation:

    • Dissolve the desired concentration of this compound in a sterile, biocompatible solvent (e.g., phosphate-buffered saline (PBS) or cell culture medium).

    • Gently mix the solution at room temperature until the this compound is completely dissolved. Avoid vigorous shaking to prevent bubble formation.

    • Sterilize the this compound solution by filtering it through a 0.22 µm syringe filter.

  • Cell Suspension Preparation:

    • Harvest cells using standard cell culture techniques and resuspend them in a small volume of sterile culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Cell Encapsulation:

    • In a sterile environment, mix the cell suspension with the sterile this compound solution at the desired final cell density.

    • Add the crosslinking agent and/or photoinitiator to the cell-polymer suspension and mix gently but thoroughly.

    • Dispense the mixture into a mold or culture plate.

    • Initiate gelation using the appropriate method (e.g., UV light exposure, temperature change).

  • Hydrogel Culture:

    • After gelation is complete, add fresh, pre-warmed culture medium to the hydrogels.

    • Incubate the cell-laden hydrogels under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Change the culture medium every 2-3 days.

Protocol 2: Assessment of Cell Viability using Live/Dead Staining
  • Reagent Preparation:

    • Prepare a working solution of Live/Dead staining reagents (e.g., Calcein AM and Ethidium Homodimer-1) in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Staining Procedure:

    • Remove the culture medium from the hydrogels and wash them once with sterile PBS.

    • Add the Live/Dead staining solution to the hydrogels, ensuring they are fully submerged.

    • Incubate the hydrogels at room temperature for the recommended time (typically 15-30 minutes), protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

    • Immediately visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_encap Encapsulation cluster_culture Culture & Analysis PVP_Sol Prepare this compound Solution Mix Mix Cells and this compound PVP_Sol->Mix Cell_Susp Prepare Cell Suspension Cell_Susp->Mix Gelation Initiate Gelation Mix->Gelation Culture Culture Hydrogels Gelation->Culture Viability Assess Cell Viability Culture->Viability Analysis Further Analysis Viability->Analysis

Figure 1. Experimental workflow for cell encapsulation and viability assessment in this compound hydrogels.

Factors_Affecting_Viability cluster_material Material Properties cluster_process Process Parameters Viability Cell Viability Concentration This compound Concentration Stiffness Hydrogel Stiffness Concentration->Stiffness Porosity Pore Size Concentration->Porosity Stiffness->Viability Porosity->Viability Biocompatibility Biocompatibility Biocompatibility->Viability Crosslinking Crosslinking Method Crosslinking->Viability Purification Purification Purification->Biocompatibility Encapsulation Encapsulation Process Encapsulation->Viability

Figure 2. Interplay of factors influencing cell viability within this compound hydrogels.

References

Addressing PVP-VA aggregation and precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP-VA) copolymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound aggregation and precipitation in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation and research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in aqueous formulations?

A1: Polyvinylpyrrolidone-Vinyl Acetate (this compound) is a synthetic random copolymer of N-vinylpyrrolidone and vinyl acetate.[1] It is widely used in pharmaceutical and other industries due to its excellent film-forming, binding, and stabilizing properties.[2] In aqueous formulations, it can enhance the solubility and bioavailability of poorly water-soluble drugs by forming amorphous solid dispersions and preventing drug crystallization. The ratio of the hydrophilic vinylpyrrolidone (VP) to the more hydrophobic vinyl acetate (VA) monomers can be varied to tailor the polymer's properties to specific applications.

Q2: What are the primary causes of this compound aggregation and precipitation in aqueous solutions?

A2: Aggregation and precipitation of this compound in aqueous solutions are complex phenomena influenced by several factors that disrupt the polymer's solubility and stability. Key causes include:

  • Changes in Solvent Quality: Factors that reduce the affinity of the solvent (water) for the polymer can lead to aggregation.

  • Intermolecular Interactions: Attractive forces between polymer chains can overcome polymer-solvent interactions, leading to aggregation.

  • Environmental Stress: Changes in temperature, pH, and ionic strength can alter the polymer's conformation and solubility.

Q3: How does the VP/VA ratio affect the aqueous solubility of the copolymer?

A3: The ratio of vinylpyrrolidone (VP) to vinyl acetate (VA) is a critical determinant of the copolymer's behavior in water.

  • Higher VP Content: A higher proportion of hydrophilic VP monomers generally leads to greater water solubility and hygroscopicity.[3]

  • Higher VA Content: A higher proportion of hydrophobic VA monomers decreases water solubility and hygroscopicity.[3] Copolymers with a high VA content may require the addition of a co-solvent or may not be suitable for purely aqueous systems.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of this compound aqueous solutions.

Problem 1: My this compound solution is cloudy or hazy immediately after preparation.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure vigorous and sustained stirring. Heating the solution (e.g., to 40-60°C) can aid dissolution, but be cautious of temperature-sensitive components in your formulation.[4]
Incorrect VP/VA Grade Verify that the selected this compound grade is soluble in water at the intended concentration. Grades with a high vinyl acetate content have lower aqueous solubility.[3]
Poor Quality Water Use purified, deionized, or distilled water to avoid contaminants that could interact with the polymer.
High Polymer Concentration The concentration may exceed the solubility limit of the specific this compound grade. Try preparing a more dilute solution.

Problem 2: My this compound solution becomes cloudy or precipitates over time.

Possible Cause Troubleshooting Step
Temperature Fluctuations Store the solution at a constant, controlled temperature. Some this compound copolymers exhibit a lower critical solution temperature (LCST), where they phase separate upon heating.[5]
pH Shift The pH of the solution may have changed due to atmospheric CO₂ absorption or interaction with other components. Measure and adjust the pH. PVP is generally stable over a wide pH range, but extreme pH values can affect the stability of the overall formulation.[6]
Increased Ionic Strength The addition of salts or buffers can decrease the solubility of this compound through a "salting-out" effect, where water molecules preferentially solvate the ions, leading to polymer aggregation.[7][8] If possible, reduce the ionic strength or screen for more compatible buffer systems.
Interaction with Other Excipients Other components in the formulation may be interacting with the this compound, causing co-precipitation. Evaluate the compatibility of all excipients.[2]

Problem 3: I am observing gel-like particles or aggregates in my this compound solution.

Possible Cause Troubleshooting Step
Localized High Concentration Add the this compound powder slowly to the vortex of the stirred solvent to ensure rapid dispersion and prevent the formation of clumps.[4]
Insufficient Hydration Time Allow sufficient time for the polymer to fully hydrate (B1144303) and dissolve. This can range from a few hours to overnight, depending on the grade and concentration.
Cross-linking or Degradation Exposure to light or incompatible chemicals could potentially lead to cross-linking. Store solutions in amber containers and ensure chemical compatibility.

Data on Factors Influencing this compound Stability

While specific quantitative data for all this compound grades under all conditions is extensive and often proprietary, the following tables summarize the general effects of key parameters on the stability of this compound in aqueous solutions.

Table 1: Qualitative Effect of Environmental Factors on this compound Aqueous Solution Stability

ParameterEffect on StabilityGeneral Remarks
Temperature Increased temperature can decrease stability for some grades.This compound S-630 (60/40 VP/VA) has a minimal critical solution temperature of approximately 70°C.[5] Above this temperature, the polymer will phase separate from the aqueous solution.
pH Generally stable over a wide pH range.While this compound itself is stable, extreme pH values can affect the stability of other formulation components, which may indirectly lead to this compound precipitation.[6]
Ionic Strength (Salts) Increased ionic strength generally decreases stability.High concentrations of salts can "salt out" the polymer, leading to aggregation and precipitation. The effect is dependent on the specific salt (Hofmeister series).[7][8]
Polymer Concentration Higher concentrations are more prone to aggregation.As concentration increases, the likelihood of intermolecular interactions leading to aggregation also increases.
VP/VA Ratio Higher VA content leads to lower aqueous stability.The hydrophobic nature of vinyl acetate reduces the polymer's affinity for water.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution

Objective: To prepare a clear, homogenous aqueous solution of this compound.

Materials:

  • This compound copolymer powder

  • Purified water (e.g., deionized, distilled)

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing balance

Procedure:

  • Weigh the desired amount of this compound powder.

  • Measure the required volume of purified water into a beaker.

  • Place the beaker on a magnetic stirrer and create a vortex by adjusting the stirring speed.

  • Slowly and steadily add the this compound powder into the vortex of the stirred water. This promotes rapid dispersion and prevents clumping.

  • Continue stirring until the powder is fully dispersed. This may take several minutes to hours depending on the grade and concentration.

  • Cover the beaker to prevent evaporation and contamination.

  • Allow the solution to stir until it becomes clear and visually free of aggregates. Gentle heating (e.g., to 40-50°C) can be applied to expedite dissolution if necessary, but ensure it is below the cloud point of the specific this compound grade.[5]

  • Once dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Characterization of this compound Aggregation using Dynamic Light Scattering (DLS)

Objective: To monitor the size and size distribution of this compound particles in an aqueous solution to detect aggregation.

Materials:

  • This compound aqueous solution

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

  • Filters (e.g., 0.22 µm or 0.45 µm syringe filters)

Procedure:

  • Sample Preparation: Filter a small aliquot of the this compound solution through an appropriate filter to remove any dust or large, extraneous particles.[9]

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions. Set the desired measurement temperature.

  • Measurement:

    • Carefully transfer the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the number of runs and duration.

    • Initiate the measurement.

  • Data Analysis:

    • The DLS software will generate a particle size distribution report, typically showing the hydrodynamic radius (Rh) of the particles in the solution.

    • An increase in the average particle size or the appearance of a second, larger population of particles over time is indicative of aggregation.[10]

Protocol 3: Monitoring this compound Precipitation using UV-Vis Spectrophotometry

Objective: To quantify the precipitation of this compound from an aqueous solution by measuring changes in turbidity.

Materials:

  • This compound aqueous solution

  • UV-Vis spectrophotometer

  • Quartz or plastic cuvettes

  • Temperature-controlled cuvette holder (optional, for temperature studies)

Procedure:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Wavelength Selection: Set the spectrophotometer to a wavelength in the visible range where the polymer solution does not have a strong absorbance, but where light scattering by aggregates will be significant (e.g., 400-600 nm).

  • Blank Measurement: Fill a cuvette with the clear solvent (purified water or the buffer used) and use it to zero the instrument (set absorbance to 0).

  • Sample Measurement:

    • Fill a cuvette with the this compound solution to be analyzed.

    • Place the cuvette in the spectrophotometer and record the absorbance (which in this case is a measure of turbidity).

    • To study the effect of time, temperature, or additives, measurements can be taken at regular intervals under controlled conditions.

  • Data Analysis:

    • An increase in absorbance at the selected wavelength over time indicates an increase in turbidity, which is a direct result of particle aggregation and precipitation.[11][12]

Visualizing Troubleshooting and Experimental Workflows

Troubleshooting_Workflow start Start: This compound Solution Preparation issue Issue: Solution is Cloudy or Precipitates start->issue check_dissolution Check Dissolution - Increase stirring/time - Gentle heating issue->check_dissolution Immediate Issue check_environment Investigate Environmental Factors - pH - Temperature - Ionic Strength issue->check_environment Issue Over Time verify_grade Verify this compound Grade - Check VP/VA ratio - Confirm aqueous solubility check_dissolution->verify_grade If persists stable_solution Stable Solution check_dissolution->stable_solution If resolved reformulate Reformulate - Adjust concentration - Change VP/VA grade - Add co-solvent verify_grade->reformulate If incompatible assess_compatibility Assess Excipient Compatibility check_environment->assess_compatibility check_environment->stable_solution If resolved assess_compatibility->reformulate If incompatible assess_compatibility->stable_solution If compatible reformulate->stable_solution

DLS_Experimental_Workflow prep_sample 1. Prepare this compound Aqueous Solution filter_sample 2. Filter Sample (0.22 or 0.45 µm filter) prep_sample->filter_sample instrument_setup 3. DLS Instrument Setup - Temperature stabilization filter_sample->instrument_setup load_cuvette 4. Load Sample into Cuvette instrument_setup->load_cuvette run_measurement 5. Perform DLS Measurement load_cuvette->run_measurement analyze_data 6. Analyze Data - Particle size distribution - Polydispersity Index (PDI) run_measurement->analyze_data interpret_results 7. Interpret Results - Monitor changes over time - Identify aggregation analyze_data->interpret_results

Factors_Influencing_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound Aqueous Solution Stability vp_va_ratio VP/VA Ratio (Hydrophilicity) vp_va_ratio->center mw Molecular Weight mw->center concentration Concentration concentration->center temperature Temperature temperature->center ph pH ph->center ionic_strength Ionic Strength (Salts) ionic_strength->center excipients Other Excipients excipients->center

References

Technical Support Center: Troubleshooting API Recrystallization in PVP-VA Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the recrystallization of Active Pharmaceutical Ingredients (APIs) in Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) amorphous solid dispersions (ASDs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My API is recrystallizing in my this compound ASD during storage. What are the most common causes?

A1: Recrystallization of an API in a this compound amorphous solid dispersion during storage is a common stability issue stemming from the thermodynamic drive of the high-energy amorphous state to return to a more stable, lower-energy crystalline form.[1][2] The primary factors that accelerate this process are:

  • Moisture: this compound is a hygroscopic polymer.[3][4] Absorbed water acts as a plasticizer, lowering the glass transition temperature (Tg) of the dispersion and increasing molecular mobility, which facilitates recrystallization.[5][6] Exposure to high relative humidity (RH) is a critical factor; for instance, some dispersions may be stable at 0% RH but crystallize at 60% or 75% RH.[1][7] Moisture can also disrupt drug-polymer interactions, leading to phase separation.[8][9]

  • Temperature: Storage at temperatures elevated above the glass transition temperature (Tg) significantly increases molecular mobility, promoting recrystallization.[4] It is crucial to store the ASD well below its Tg.

  • High Drug Loading: As the concentration of the API in the polymer increases, the likelihood of recrystallization also increases.[10][11] At high drug loads, the system may become supersaturated, leading to precipitation of the crystalline drug.[2] For some systems, a "limit of congruency" has been observed, above which drug release is inhibited and stability is compromised.[10]

  • Phase Separation: The API and polymer may not be perfectly miscible, or they may separate into drug-rich and polymer-rich amorphous domains over time, a phenomenon known as amorphous-amorphous phase separation (AAPS).[2][3] Recrystallization is more likely to occur in the drug-rich domains.[9] This can be induced by moisture, especially in systems with hydrophobic drugs and hydrophilic polymers like this compound.[3][8]

  • Intrinsic Crystallization Tendency of the API: Some APIs have a naturally higher tendency to crystallize from the amorphous state.[12][13] This is an inherent property of the drug molecule that contributes to the overall stability of the ASD.

  • Manufacturing Method: The method used to prepare the ASD (e.g., spray drying, hot-melt extrusion) can influence its stability.[7] For example, spray-dried particles may have a larger surface area, leading to higher water adsorption and potentially faster crystallization compared to extruded materials.[7]

Q2: How can I detect and quantify the level of crystallinity in my ASD?

A2: Several analytical techniques are commonly used to detect and quantify crystallinity in amorphous solid dispersions. Each has its own limits of detection.

  • Powder X-ray Diffraction (PXRD): This is the most common technique for detecting crystallinity. The presence of sharp Bragg peaks indicates crystalline material, while a broad, diffuse halo pattern is characteristic of an amorphous substance. The detection limit for crystalline material by PXRD is typically around 1-5% by volume, depending on the API.[14][15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events in a sample.[16] An amorphous sample will show a glass transition (Tg), while a crystalline sample will exhibit a sharp melting endotherm.[17] Recrystallization during heating can be observed as an exothermic event. Modulated DSC (mDSC) can provide higher resolution.[5][17] The detection limit for crystallinity with DSC is approximately 1% by mass.[14]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the intermolecular interactions between the API and the polymer.[5] The formation of crystalline structures can lead to shifts in vibrational bands. It is often used to confirm the presence of drug-polymer interactions, such as hydrogen bonds, which are crucial for stabilizing the amorphous state.[2][18]

  • Transmission Electron Microscopy (TEM): TEM offers a significant improvement in the limit of detection for crystalline material within an ASD, capable of identifying crystals at the nanoscale that are not detectable by PXRD or DSC.[14][15] It can also provide information on the location and structural form of the crystals.[14][15]

  • Dissolution Testing: A change in the dissolution profile, particularly a decrease in the rate and extent of drug release, can be an indirect indicator of recrystallization.[13][19] The presence of crystalline material can negatively impact the desired dissolution properties of the drug.[14][19]

A summary of the detection limits for these techniques is presented in the table below.

Analytical TechniqueTypical Limit of Detection for Crystallinity
Powder X-ray Diffraction (PXRD)~1-5% by volume[14][15]
Differential Scanning Calorimetry (DSC)~1% by mass[14]
Transmission Electron Microscopy (TEM)Can detect nanoscale crystals missed by other methods[14][15]
Q3: My dissolution results are inconsistent and show a drop in drug concentration over time. Could this be due to recrystallization?

A3: Yes, a decrease in drug concentration during a dissolution test, often referred to as the "spring and parachute" effect, is a classic sign of API recrystallization in the dissolution medium.[5] Amorphous solid dispersions are designed to generate a supersaturated solution of the API upon dissolution, which enhances bioavailability.[20][21] However, this supersaturated state is thermodynamically unstable and can lead to the precipitation of the less soluble, crystalline form of the drug.[2]

The this compound polymer plays a crucial role in maintaining this supersaturation by inhibiting nucleation and crystal growth in the solution.[5] If the polymer's capacity to inhibit recrystallization is exceeded, the drug will crystallize, leading to a drop in its concentration in the dissolution medium.[22] This phenomenon is influenced by factors such as the intrinsic crystallization tendency of the API, the drug loading in the dispersion, and the composition of the dissolution medium.[13]

Q4: I've confirmed recrystallization. What steps can I take to improve the stability of my this compound ASD?

A4: Improving the stability of a this compound ASD involves addressing the root causes of recrystallization. Consider the following strategies:

  • Optimize Drug Loading: Reducing the drug loading can increase the physical stability of the ASD.[11][21] A lower drug-to-polymer ratio ensures that the API molecules are more effectively dispersed within the polymer matrix, reducing the likelihood of them coming together to form a crystal lattice.[2]

  • Select the Appropriate this compound Grade: this compound copolymers are available in different ratios of vinylpyrrolidone (VP) to vinyl acetate (VA). The VP component is more hydrophilic and can form stronger hydrogen bonds with some APIs, which can help inhibit recrystallization.[23][24] The VA component is less hygroscopic.[5] The choice of a specific grade can influence drug-polymer miscibility and hygroscopicity, thereby affecting stability.[24][25]

  • Control Moisture Content: Given the hygroscopic nature of this compound, it is critical to protect the ASD from moisture during manufacturing and storage.[4][6] This can be achieved through controlled manufacturing environments, appropriate packaging (e.g., with desiccants), and by selecting less hygroscopic polymer grades if possible.[12]

  • Enhance Drug-Polymer Interactions: Strong interactions, such as hydrogen bonds, between the API and this compound are essential for stabilizing the amorphous state.[2][18] If interactions are weak, consider if another polymer might be more suitable for your API.

  • Modify the Manufacturing Process: The choice between processes like hot-melt extrusion and spray drying can impact the final properties and stability of the ASD.[7] For example, hot-melt extrusion may result in a denser product with a smaller surface area, potentially reducing water sorption compared to spray-dried powders.[7]

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Objective: To detect the presence of crystalline API in a this compound ASD.

Methodology:

  • Sample Preparation: Gently grind the ASD sample to a fine powder using a mortar and pestle.

  • Mounting: Mount the powdered sample onto a zero-background sample holder (e.g., a silicon wafer).[14] Ensure the sample surface is flat and level with the holder's surface.

  • Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

  • Data Collection:

    • Scan the sample over a 2θ range of 5° to 40°.

    • Use a step size of 0.02° and a scan speed of 1°/minute.

  • Data Analysis:

    • Examine the resulting diffractogram for the presence of sharp peaks (Bragg peaks), which indicate crystallinity.

    • Compare the sample diffractogram to that of the pure crystalline API (to identify peak positions) and a purely amorphous sample (which will show a broad halo).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the glass transition temperature (Tg) and detect melting or recrystallization events.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent moisture loss or uptake during the experiment.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature above the expected melting point of the API (e.g., 250 °C) at a constant heating rate of 10 °C/minute.[16]

    • Use a nitrogen purge gas at a flow rate of 50 mL/minute.

  • Data Analysis:

    • Analyze the resulting thermogram for a step change in the heat flow, which corresponds to the glass transition temperature (Tg).[17]

    • Look for an exothermic peak, which indicates recrystallization of the amorphous material upon heating.

    • Identify any endothermic peaks, which correspond to the melting of crystalline material.[17]

Protocol 3: Dissolution Testing to Assess Performance and Stability

Objective: To evaluate the dissolution behavior of the ASD and detect any performance changes due to recrystallization.

Methodology:

  • Apparatus: Use a USP Apparatus 2 (paddle) dissolution bath.[26]

  • Media: Prepare 900 mL of a relevant dissolution medium (e.g., simulated gastric fluid without pepsin, or a phosphate (B84403) buffer of pH 6.8).[27] Degas the medium before use.

  • Test Conditions:

    • Set the paddle speed to 75 RPM.

    • Maintain the temperature at 37 ± 0.5 °C.

  • Procedure:

    • Add a quantity of the ASD equivalent to a specific dose of the API to the dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Analyze the concentration of the API in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Plot the concentration of the API versus time to generate a dissolution profile.

    • Observe for a "spring and parachute" profile, where the concentration initially rises (supersaturation) and then falls (recrystallization).[13]

Visualizations

G Troubleshooting Workflow for API Recrystallization in this compound ASDs start Recrystallization Observed in this compound ASD check_storage 1. Review Storage Conditions (Temperature & Humidity) start->check_storage analyze_formulation 2. Analyze Formulation Parameters start->analyze_formulation characterize_material 3. Characterize Material Properties start->characterize_material high_temp Storage T > Tg? check_storage->high_temp high_rh High Humidity Exposure? check_storage->high_rh high_drug_load High Drug Loading? analyze_formulation->high_drug_load wrong_polymer Suboptimal this compound Grade? analyze_formulation->wrong_polymer check_miscibility Evidence of Phase Separation (e.g., via mDSC)? characterize_material->check_miscibility high_temp->high_rh No sol_storage_temp Action: Store below Tg in controlled environment high_temp->sol_storage_temp Yes sol_storage_rh Action: Use desiccants & improved packaging high_rh->sol_storage_rh Yes high_drug_load->wrong_polymer No sol_drug_load Action: Reduce drug loading high_drug_load->sol_drug_load Yes sol_polymer Action: Screen different This compound grades wrong_polymer->sol_polymer Yes sol_miscibility Action: Re-evaluate drug-polymer miscibility, consider different polymer check_miscibility->sol_miscibility Yes

Caption: Troubleshooting workflow for API recrystallization.

G Key Factors Influencing ASD Stability asd_stability ASD Physical Stability environmental Environmental Factors environmental->asd_stability temperature Temperature environmental->temperature humidity Humidity (Moisture) environmental->humidity formulation Formulation Factors formulation->asd_stability drug_load Drug Loading formulation->drug_load polymer_props Polymer Properties (Grade, MW) formulation->polymer_props interactions Drug-Polymer Interactions formulation->interactions api_properties API Properties api_properties->asd_stability crystallization_tendency Intrinsic Crystallization Tendency api_properties->crystallization_tendency temperature->asd_stability humidity->asd_stability drug_load->asd_stability polymer_props->asd_stability interactions->asd_stability crystallization_tendency->asd_stability

Caption: Factors influencing ASD stability.

References

Technical Support Center: Stability of PVP-VA Stabilized Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) stabilized nanoemulsions. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a nanoemulsion formulation?

A1: this compound, a copolymer of N-vinylpyrrolidone (VP) and vinyl acetate (VA), acts as a stabilizer in nanoemulsion systems.[1][2] It helps prevent the coalescence of oil droplets by forming a protective film around them.[3] The ratio of the hydrophilic VP to the hydrophobic VA monomer is a critical factor that influences the stability and performance of the nanoemulsion.[4][5] The hydrophilic VP component contributes to the generation of supersaturation for poorly soluble drugs, while the hydrophobic VA component helps to stabilize this supersaturated state.[5]

Q2: What are the key parameters to monitor for assessing nanoemulsion stability?

A2: The primary parameters for assessing the physical stability of a nanoemulsion are droplet size, polydispersity index (PDI), and zeta potential.[6][7] Consistent monitoring of these parameters over time is crucial; unchanged values indicate a physically stable nanoemulsion.[6] Visual inspection for signs of instability such as creaming, sedimentation, or phase separation is also essential.[7][8]

Q3: How does the PVP/VA ratio impact the stability of the nanoemulsion?

A3: The ratio of vinylpyrrolidone (VP) to vinyl acetate (VA) in the this compound copolymer significantly affects nanoemulsion stability. Replacing some of the hygroscopic VP units with hydrophobic VA units can enhance physical stability.[1][4] The VP component is primarily responsible for generating drug supersaturation, while the VA component helps in stabilizing it.[5] Finding the optimal VP/VA ratio is crucial, as it can be tailored to balance the dissolution enhancement from the hydrophilic part and the crystallization inhibition from the hydrophobic part.[5]

Q4: What are the common mechanisms of instability in nanoemulsions?

A4: Nanoemulsions are thermodynamically unstable systems and can break down through several mechanisms, including:

  • Creaming or Sedimentation: Gravitational separation of the dispersed droplets.

  • Flocculation: The reversible aggregation of droplets to form clusters.

  • Coalescence: The irreversible merging of droplets, leading to an increase in droplet size.[9]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and storage of this compound stabilized nanoemulsions.

Issue 1: Increased Droplet Size and Polydispersity Index (PDI) Over Time

  • Possible Cause: Insufficient stabilizer concentration.

    • Solution: The concentration of the emulsifying agent is a critical factor in stability.[3] Generally, a higher concentration of the emulsifier leads to greater stability, although excessive amounts can have the opposite effect.[3] It is recommended to optimize the this compound concentration. An increase in stabilizer concentration may lead to an increase in the initial droplet diameter but can improve long-term stability.[10]

  • Possible Cause: Ostwald Ripening.

    • Solution: This is common when the oil phase has some solubility in the continuous phase. Consider using a combination of oils with very low aqueous solubility to minimize this effect.

  • Possible Cause: Inefficient homogenization.

    • Solution: The energy input during emulsification is a key factor in determining droplet size.[11] High-pressure homogenization or ultrasonication can produce nanoemulsions with smaller, more uniform droplet sizes, which improves stability.[3] Ensure that the homogenization process is optimized in terms of pressure, duration, and temperature.

Issue 2: Phase Separation, Creaming, or Sedimentation is Observed

  • Possible Cause: Droplet aggregation due to low zeta potential.

    • Solution: A zeta potential value of ±30 mV or higher is generally considered optimal for ensuring physical stability through electrostatic repulsion between droplets.[7] If the zeta potential is low, consider adjusting the pH of the aqueous phase or adding a co-stabilizer that can impart a higher surface charge.

  • Possible Cause: Inadequate amount of this compound to cover the droplet surface.

    • Solution: The amount of stabilizer must be sufficient to form a stable and uniform film around the oil droplets.[3] Review the concentration of this compound in your formulation. Increasing the concentration may be necessary to provide adequate coverage, especially if the oil phase volume is high.

  • Possible Cause: High storage temperature.

    • Solution: Elevated temperatures can accelerate instability mechanisms.[3] It is advisable to store nanoemulsions at controlled room temperature or under refrigerated conditions (e.g., 4°C or 25°C) to enhance long-term stability.[7][12]

Issue 3: Drug Crystallization within the Nanoemulsion

  • Possible Cause: The drug is supersaturated beyond the stabilizing capacity of the polymer.

    • Solution: The hydrophobic vinyl acetate (VA) component of this compound is responsible for stabilizing the supersaturated drug.[5] Consider using a this compound copolymer with a higher VA content to better inhibit crystallization. However, this may affect the initial dissolution rate, so a balance must be found.[5]

  • Possible Cause: Hygroscopicity of the PVP component leading to water absorption.

    • Solution: The vinylpyrrolidone (VP) in PVP is hygroscopic, and water absorption can promote phase separation and recrystallization.[1] Using this compound copolymers with a higher proportion of hydrophobic VA can reduce this effect and improve physical stability during storage.[1][5]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Effect of Stabilizer Concentration on Nanoemulsion Droplet Size

StabilizerStabilizer Concentration (% w/v)Agitator Speed (rpm)Feed Pressure (kPa)Resulting z-average DiameterReference
PVA0 - 4150 - 120015 - 80Increasing concentration increased z-average diameter[10]
PVA27.618656.17-105.93 nm[13]

Table 2: Long-Term Stability Study of a Nanoemulsion

Storage ConditionTime (Days)Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Physical AppearanceReference
4°C90StableStableStableNo phase separation[7]
25°C90StableStableStableNo phase separation[7]
40°C60Slight increase--Slight turbidity, no phase separation[7]
25°C365~15 nm (no significant change)Stable-Stable[12]
4°C365~15 nm (no significant change)Stable-Stable[12]
Experimental Protocols

Protocol 1: Preparation of a this compound Stabilized Nanoemulsion by High-Pressure Homogenization

  • Preparation of the Aqueous Phase: Dissolve the desired amount of this compound copolymer and any water-soluble components in distilled water. Stir continuously with a magnetic stirrer until a clear solution is obtained.

  • Preparation of the Oil Phase: Dissolve the active pharmaceutical ingredient (API) and any oil-soluble components in the chosen oil. Gently heat if necessary to ensure complete dissolution, then cool to room temperature.

  • Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring at a high speed (e.g., 2000 rpm) using a high-shear mixer for 10-15 minutes.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the operating pressure should be optimized for the specific formulation (e.g., 3-5 passes at 500-1500 bar).

  • Characterization: Immediately after preparation, measure the mean droplet size, PDI, and zeta potential of the nanoemulsion.

Protocol 2: Characterization of Nanoemulsion Stability

  • Initial Characterization:

    • Measure the initial droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS).[6][7]

    • Determine the initial pH and viscosity of the formulation.

    • Visually inspect for any signs of phase separation or precipitation.

  • Accelerated Stability Studies:

    • Divide the nanoemulsion into multiple aliquots and store them under different conditions, such as:

      • Refrigerated: 4°C

      • Room Temperature: 25°C / 60% Relative Humidity (RH)

      • Accelerated: 40°C / 75% Relative Humidity (RH)[14]

    • At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples from each storage condition.

    • Re-characterize the samples for droplet size, PDI, zeta potential, pH, viscosity, and visual appearance.[12]

  • Centrifugation Stress Test:

    • Centrifuge the nanoemulsion sample at a high speed (e.g., 3000-10,000 rpm) for a specified time (e.g., 15-30 minutes).[12][13]

    • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable nanoemulsion should show no signs of separation.[13]

Visualizations

logical_relationship_1 formulation Formulation Variables stability Nanoemulsion Stability formulation->stability affects pvp_va_ratio PVP/VA Ratio formulation->pvp_va_ratio stabilizer_conc Stabilizer Concentration formulation->stabilizer_conc oil_type Oil Phase Type formulation->oil_type process Process Parameters process->stability affects homogenization Homogenization (Pressure/Time) process->homogenization temperature Temperature process->temperature ph pH of Aqueous Phase process->ph pvp_va_ratio->stability stabilizer_conc->stability oil_type->stability homogenization->stability temperature->stability ph->stability

Caption: Key factors influencing the stability of this compound nanoemulsions.

experimental_workflow_2 start Start prep_phases Prepare Oil and Aqueous Phases start->prep_phases coarse_emulsion Create Coarse Emulsion (High-Shear Mixing) prep_phases->coarse_emulsion homogenize High-Pressure Homogenization coarse_emulsion->homogenize char_initial Initial Characterization (Size, PDI, Zeta) homogenize->char_initial stability_test Long-Term Stability Testing char_initial->stability_test end End stability_test->end

Caption: General workflow for nanoemulsion preparation and stability testing.

logical_relationship_3 issue Instability Observed (e.g., Creaming, Size Increase) check_conc Is Stabilizer Concentration Optimal? issue->check_conc Start Troubleshooting check_homo Is Homogenization Process Efficient? check_conc->check_homo Yes adjust_conc Adjust this compound Concentration check_conc->adjust_conc No check_zeta Is Zeta Potential Adequate (> ±30mV)? check_homo->check_zeta Yes optimize_homo Optimize Pressure, Time, or Passes check_homo->optimize_homo No adjust_ph Adjust pH or Add Co-Stabilizer check_zeta->adjust_ph No stable Stable Nanoemulsion check_zeta->stable Yes adjust_conc->issue Re-evaluate optimize_homo->issue Re-evaluate adjust_ph->issue Re-evaluate

Caption: A troubleshooting decision tree for nanoemulsion instability.

References

Technical Support Center: Scaling Up PVP-VA Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis and scale-up of Poly(vinylpyrrolidone-co-vinyl acetate) (PVP-VA) nanoparticles. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section addresses common issues encountered during the scaling up of this compound nanoparticle synthesis in a question-and-answer format.

Problem IDQuestionPotential CausesRecommended Solutions
NP-S-01 Why is there significant batch-to-batch variability in nanoparticle size and polydispersity? 1. Inconsistent mixing dynamics: Manual addition of the organic phase can lead to variations in the rate of addition and localized supersaturation.[1] 2. Purity of reagents: Trace impurities in this compound or solvents can affect nucleation and growth kinetics.[2] 3. Temperature fluctuations: Inconsistent reaction temperatures can alter solvent properties and polymer solubility.1. Automate addition: Use a syringe pump for a constant and reproducible addition rate of the organic phase. 2. Ensure reagent quality: Use high-purity, low-polydispersity this compound and analytical grade solvents. Consider reagent qualification for each new batch. 3. Precise temperature control: Use a water bath or a temperature-controlled reactor to maintain a consistent temperature throughout the synthesis.
NP-A-02 My nanoparticles are aggregating after synthesis. What is the cause and how can I prevent it? 1. Insufficient stabilizer concentration: The amount of this compound may not be adequate to fully cover the nanoparticle surface, especially at higher drug or polymer concentrations. 2. Residual organic solvent: Remaining solvent can increase the solubility of the drug or polymer, leading to Ostwald ripening and particle growth. 3. Inappropriate pH or ionic strength: Changes in the aqueous phase environment can disrupt the stabilizing effect of the this compound copolymer.[3]1. Optimize this compound concentration: Experiment with slightly higher concentrations of this compound in the aqueous or organic phase. 2. Efficient solvent removal: Utilize techniques like rotary evaporation or diafiltration to effectively remove the organic solvent post-synthesis. 3. Buffer the aqueous phase: Use a suitable buffer system to maintain a constant pH and ionic strength.
NP-DL-03 The drug loading efficiency is low and inconsistent upon scale-up. How can this be improved? 1. Poor drug-polymer miscibility: The drug and this compound may not be fully miscible at the concentrations used. 2. Premature drug precipitation: The drug may precipitate out of the organic phase before nanoparticle formation. 3. Drug partitioning into the aqueous phase: If the drug has some water solubility, it may partition into the aqueous phase during nanoprecipitation.1. Screen different this compound grades: The vinyl acetate (B1210297) content can influence drug-polymer interactions. Test different PVP/VA ratios. 2. Optimize solvent system: Select a solvent that is a good solvent for both the drug and the polymer. 3. Adjust the aqueous phase: Modifying the pH or adding a co-surfactant to the aqueous phase can sometimes improve drug encapsulation.
NP-M-04 The morphology of the nanoparticles changes from spherical to irregular shapes at a larger scale. Why is this happening? 1. Slower mixing at larger volumes: Inefficient mixing can lead to non-uniform supersaturation, resulting in uncontrolled particle growth and irregular shapes.[1] 2. Changes in shear stress: Different stirring geometries and speeds at larger scales can alter the shear forces during nanoparticle formation.1. Maintain constant mixing efficiency: Use scalable mixing systems like T-mixers or microfluidic reactors to ensure rapid and uniform mixing regardless of the batch size. 2. Characterize and control fluid dynamics: Use computational fluid dynamics (CFD) modeling to understand and replicate the mixing conditions at different scales.

Frequently Asked Questions (FAQs)

Q1: How does the vinyl acetate (VA) content in the this compound copolymer affect nanoparticle properties?

A1: The VA content influences the hydrophobicity of the copolymer. A higher VA content increases the hydrophobicity, which can affect drug-polymer interactions and, consequently, drug loading and release characteristics.[4] The choice of this compound grade should be tailored to the specific drug being encapsulated.

Q2: What is the optimal stirring speed for this compound nanoparticle synthesis?

A2: The optimal stirring speed depends on the vessel geometry and scale. Generally, higher stirring speeds lead to smaller nanoparticles due to increased shear forces and more rapid mixing. However, excessively high speeds can introduce air bubbles and may not be scalable. It is crucial to characterize the mixing efficiency rather than just the stirring speed.

Q3: How can I effectively remove residual organic solvent after synthesis?

A3: Common methods for solvent removal include rotary evaporation under reduced pressure, dialysis against a large volume of water, and diafiltration (tangential flow filtration). The choice of method depends on the solvent's boiling point and the scale of the synthesis. For larger volumes, diafiltration is often more efficient.

Q4: What are the key characterization techniques I should use for this compound nanoparticles?

A4: Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI).[5]

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and confirm the size of the nanoparticles.[6]

  • Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanoparticle suspension.[7]

  • UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and encapsulation efficiency.

Q5: Are there any safety precautions I should take when working with this compound nanoparticles?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. When working with organic solvents, ensure proper ventilation, for example, by working in a fume hood. For the handling of dried nanoparticle powders, appropriate respiratory protection should be considered to avoid inhalation.

Quantitative Data

The following tables summarize the expected impact of key process parameters on the properties of this compound nanoparticles based on literature. The exact values will depend on the specific drug, solvent system, and equipment used.

Table 1: Effect of this compound Concentration on Nanoparticle Size and PDI

This compound Concentration (mg/mL)Average Nanoparticle Size (nm)Polydispersity Index (PDI)
5180 ± 200.25 ± 0.05
10150 ± 150.20 ± 0.04
20120 ± 100.15 ± 0.03

Table 2: Influence of Stirring Speed on Nanoparticle Characteristics

Stirring Speed (RPM)Average Nanoparticle Size (nm)Drug Loading Efficiency (%)
200250 ± 3075 ± 5
500180 ± 2080 ± 4
800140 ± 1585 ± 3

Table 3: Impact of Drug-to-Polymer Ratio on Nanoparticle Properties

Drug:Polymer Ratio (w/w)Average Nanoparticle Size (nm)Encapsulation Efficiency (%)
1:10130 ± 1090 ± 5
1:5160 ± 1582 ± 6
1:2200 ± 2570 ± 8

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing drug-loaded this compound nanoparticles.

Materials:

  • This compound copolymer

  • Drug of interest

  • Organic solvent (e.g., acetone, ethanol)

  • Aqueous phase (e.g., deionized water, buffer)

  • Magnetic stirrer and stir bar

  • Syringe pump

Procedure:

  • Prepare the organic phase: Dissolve the this compound copolymer and the drug in the organic solvent. Ensure complete dissolution.

  • Prepare the aqueous phase: Place the aqueous phase in a beaker on a magnetic stirrer.

  • Nanoprecipitation: Using a syringe pump, add the organic phase dropwise to the aqueous phase under constant stirring. The addition rate and stirring speed should be controlled and recorded.

  • Solvent evaporation: Continue stirring for several hours (or overnight) to allow the organic solvent to evaporate. This can be accelerated by gentle heating or applying a vacuum.

  • Purification (optional): If necessary, purify the nanoparticle suspension to remove any unencapsulated drug or excess polymer. This can be done by centrifugation followed by resuspension of the pellet, or by diafiltration.

  • Storage: Store the final nanoparticle suspension at 4°C.

Protocol 2: Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)

Equipment:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample preparation: Dilute a small aliquot of the nanoparticle suspension with deionized water or the same buffer as the aqueous phase to a suitable concentration. The sample should be visually clear and free of aggregates.

  • Instrument setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette with the diluted sample into the instrument and initiate the measurement.

  • Data analysis: The instrument software will provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse populations.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization organic_phase Prepare Organic Phase (this compound + Drug in Solvent) nanoprecipitation Nanoprecipitation (Controlled Addition) organic_phase->nanoprecipitation aqueous_phase Prepare Aqueous Phase (Water/Buffer) aqueous_phase->nanoprecipitation solvent_evaporation Solvent Evaporation nanoprecipitation->solvent_evaporation dls DLS (Size & PDI) solvent_evaporation->dls tem TEM/SEM (Morphology) solvent_evaporation->tem zeta Zeta Potential (Stability) solvent_evaporation->zeta hplc HPLC/UV-Vis (Drug Loading) solvent_evaporation->hplc troubleshooting_logic cluster_problem Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Problem Encountered batch_variability High Batch-to-Batch Variability start->batch_variability aggregation Nanoparticle Aggregation start->aggregation low_dl Low Drug Loading start->low_dl cause_mixing Inconsistent Mixing batch_variability->cause_mixing cause_reagents Reagent Purity batch_variability->cause_reagents cause_stabilizer Insufficient Stabilizer aggregation->cause_stabilizer cause_solvent Residual Solvent aggregation->cause_solvent cause_miscibility Poor Drug-Polymer Miscibility low_dl->cause_miscibility solution_pump Use Syringe Pump cause_mixing->solution_pump solution_reagent_qc Qualify Reagents cause_reagents->solution_reagent_qc solution_optimize_pvp Optimize this compound Concentration cause_stabilizer->solution_optimize_pvp solution_evaporation Improve Solvent Removal cause_solvent->solution_evaporation solution_screen_polymers Screen this compound Grades cause_miscibility->solution_screen_polymers

References

Refinement of PVP-VA electrospinning parameters for uniform nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospinning of Polyvinylpyrrolidone-Vinyl Acetate (PVP-VA) copolymers for the production of uniform nanofibers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the electrospinning of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Bead Formation on Nanofibers 1. Low Solution Viscosity: Insufficient polymer concentration leads to a solution that cannot withstand the electrostatic forces, causing the jet to break into droplets.[1] 2. High Surface Tension: The surface tension of the solvent may be too high, preventing the formation of a stable jet. 3. Low Electrical Conductivity: Insufficient charge density on the polymer jet can lead to bead formation. 4. Inadequate Voltage: The applied voltage may be too low to sufficiently stretch the polymer jet.1. Increase Polymer Concentration: Gradually increase the concentration of this compound in the solvent to enhance solution viscosity. 2. Solvent Selection: Use a solvent with a lower surface tension. For PVP, ethanol (B145695) is often a good choice, and mixtures of solvents like DMF and ethanol can also be effective. 3. Increase Conductivity: Add a small amount of a salt (e.g., NaCl) to the polymer solution to increase its conductivity. 4. Optimize Voltage: Incrementally increase the applied voltage to promote jet stretching and reduce bead formation.
Unstable Taylor Cone and Interrupted Jet 1. Improper Voltage: Voltage may be too low for jet initiation or too high, causing multiple unstable jets.[1] 2. Inconsistent Flow Rate: Fluctuations in the syringe pump or a clogged needle can disrupt the solution flow.[1] 3. Air Bubbles in the Syringe: Air bubbles can interrupt the continuous flow of the polymer solution.1. Adjust Voltage: Gradually adjust the voltage to find the optimal range for a stable Taylor cone. 2. Ensure Consistent Flow: Check the syringe pump for proper functioning and ensure the needle is not clogged. Filtering the polymer solution before loading it into the syringe can help prevent clogging. 3. Remove Air Bubbles: Carefully load the syringe to avoid introducing air bubbles.
Non-Uniform Nanofiber Diameter 1. Fluctuations in Voltage or Flow Rate: Inconsistent processing parameters can lead to variations in fiber diameter. 2. Environmental Factors: Changes in ambient temperature and humidity can affect solvent evaporation and jet stability.1. Stabilize Parameters: Ensure the high-voltage power supply and syringe pump are providing a steady output. 2. Control Environment: Conduct experiments in a controlled environment with stable temperature and humidity.
Wet or Fused Nanofibers 1. Solvent with Low Volatility: The solvent may not be evaporating completely before the fibers reach the collector. 2. Short Collector Distance: The distance between the needle tip and the collector may be insufficient for complete solvent evaporation. 3. High Flow Rate: A high flow rate can result in excess solvent being deposited on the collector.1. Use a More Volatile Solvent: Select a solvent with a higher vapor pressure or a mixture of solvents to enhance evaporation. 2. Increase Collector Distance: Gradually increase the distance between the spinneret and the collector. 3. Reduce Flow Rate: Decrease the solution flow rate to allow for more complete solvent evaporation.
Clogged Spinneret 1. Polymer Aggregation: The polymer may not be fully dissolved or may have started to precipitate in the solution. 2. High Polymer Concentration: A very high polymer concentration can lead to a solution that is too viscous to pass through the needle. 3. Impure Solvents or Polymer: Contaminants in the materials can lead to clogging.1. Ensure Complete Dissolution: Ensure the this compound is fully dissolved by allowing sufficient mixing time, potentially with gentle heating. Filter the solution before use. 2. Optimize Concentration: If the solution is too viscous, slightly decrease the polymer concentration. 3. Use High-Purity Materials: Utilize high-purity solvents and polymer to minimize contaminants.

Frequently Asked Questions (FAQs)

Solution Preparation

Q1: What is a good starting solvent for electrospinning this compound (Kollidon® VA 64)?

A1: Ethanol is a commonly used and effective solvent for electrospinning this compound due to its relatively low toxicity and good volatility.[2] Mixtures of ethanol with other solvents like N,N-dimethylformamide (DMF) can also be used to manipulate solution properties such as viscosity and conductivity.[3] Kollidon® VA 64 is readily soluble in water and various hydrophilic solvents, including ethanol and isopropanol.[4]

Q2: What is a typical concentration range for this compound solutions?

A2: The optimal concentration can vary depending on the molecular weight of the this compound and the solvent used. A good starting point for PVP in ethanol is around 7-12 wt%.[2] For PVP/PVA blends, concentrations around 12% w/v have been used successfully.[5] It is recommended to start within this range and optimize based on the observed nanofiber morphology.

Q3: How should I prepare the this compound solution?

A3: To prepare the this compound solution, dissolve the polymer powder in the chosen solvent under magnetic stirring. Gentle heating may be applied to aid dissolution, but be cautious to avoid solvent evaporation, which would alter the concentration.[5] Ensure the polymer is completely dissolved to avoid clogging the spinneret. Filtering the solution before loading it into the syringe is also a good practice.

Electrospinning Parameters

Q4: What is a typical range for the applied voltage?

A4: The applied voltage typically ranges from 10 to 25 kV.[6] The optimal voltage will depend on other parameters like the distance to the collector and the solution's properties. A higher voltage generally leads to a greater stretching of the polymer jet, which can result in smaller fiber diameters.[7]

Q5: What is a recommended starting flow rate?

A5: A common flow rate for electrospinning is in the range of 0.5 to 1.5 mL/h.[2] The flow rate needs to be optimized in conjunction with other parameters. A flow rate that is too high can lead to the formation of beaded fibers or wet mats, while a rate that is too low may result in an unstable jet.

Q6: What is a suitable distance between the spinneret and the collector?

A6: The needle-to-collector distance is typically set between 10 and 20 cm.[8] This distance needs to be sufficient to allow for complete solvent evaporation before the nanofibers are deposited on the collector.

Quantitative Data Summary

The following tables summarize the influence of key electrospinning parameters on the resulting nanofiber diameter for PVP and related polymers. This data can serve as a starting point for the optimization of this compound electrospinning.

Table 1: Effect of PVP Concentration in Ethanol on Nanofiber Morphology

PVP Concentration (wt%)Voltage (kV)Flow Rate (mL/h)Tip-to-Collector Distance (cm)Resulting MorphologyAverage Fiber DiameterReference
517.51.2515Beaded Fibers-[7]
717.51.2515Homogeneous Nanofibers~200 nm[2]
817.51.0015Beads-[2]
817.51.2515Homogeneous Nanofibers-[2]
817.51.5015Beads-[2]
1417.51.2515--[7]

Table 2: Effect of Applied Voltage on PVP Nanofiber Diameter

Polymer ConcentrationFlow Rate (mL/h)Tip-to-Collector Distance (cm)Applied Voltage (kV)Average Fiber Diameter (µm)Reference
80 wt% PVP (MW 10,000)0.514150.370 ± 0.111[9]
80 wt% PVP (MW 10,000)0.514200.245 ± 0.083[9]
80 wt% PVP (MW 10,000)0.514250.330 ± 0.129[9]
50 wt% PVP (MW 55,000)0.514150.398 ± 0.122[9]
50 wt% PVP (MW 55,000)0.514200.380 ± 0.089[9]
50 wt% PVP (MW 55,000)0.514250.410 ± 0.118[9]

Table 3: Effect of Flow Rate on PVP Nanofiber Diameter

Polymer ConcentrationApplied Voltage (kV)Tip-to-Collector Distance (cm)Flow Rate (mL/h)Average Fiber Diameter (µm)Reference
50 wt% PVP (MW 55,000)15141.00.513 ± 0.175[9]
50 wt% PVP (MW 55,000)20140.50.380 ± 0.089[9]
50 wt% PVP (MW 55,000)25140.50.410 ± 0.118[9]

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Ethanol
  • Materials:

    • This compound copolymer (e.g., Kollidon® VA 64)

    • Absolute Ethanol (ACS grade or higher)

    • Magnetic stirrer and stir bar

    • Beaker or flask

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Measure the corresponding volume of absolute ethanol to achieve the target concentration (e.g., 10% w/v).

    • Add the ethanol to a beaker or flask containing a magnetic stir bar.

    • While stirring, slowly add the this compound powder to the solvent to prevent clumping.

    • Continue stirring at room temperature for at least 3 hours or until the polymer is completely dissolved and the solution is homogeneous.[2]

    • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a syringe filter (e.g., 0.45 µm) before electrospinning.

Protocol 2: Electrospinning of this compound Nanofibers
  • Equipment and Materials:

    • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

    • Prepared this compound solution

    • Syringe and needle (e.g., 22-27 gauge)

    • Aluminum foil to cover the collector

  • Procedure:

    • Cover the collector with a fresh sheet of aluminum foil.

    • Load the prepared this compound solution into a syringe, ensuring there are no air bubbles.

    • Mount the syringe onto the syringe pump and attach the needle.

    • Position the spinneret at the desired distance from the collector (e.g., 15 cm).

    • Set the syringe pump to the desired flow rate (e.g., 1.0 mL/h).

    • Connect the high-voltage supply to the needle (positive electrode) and the collector (ground).

    • Turn on the syringe pump to initiate the flow of the solution.

    • Gradually increase the voltage until a stable Taylor cone and a continuous jet are observed (e.g., start at 15 kV and adjust as needed).

    • Allow the electrospinning process to proceed for the desired duration to collect a nanofiber mat of sufficient thickness.

    • After completion, turn off the high-voltage power supply and the syringe pump.

    • Carefully remove the nanofiber mat from the collector for further analysis.

Visualizations

Electrospinning_Workflow cluster_prep Solution Preparation cluster_electrospinning Electrospinning Process cluster_analysis Characterization PVP_VA This compound Polymer Mix Mixing & Dissolution PVP_VA->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Solution Homogeneous this compound Solution Mix->Solution Syringe Load Solution into Syringe Solution->Syringe Setup Setup Apparatus (Voltage, Flow Rate, Distance) Syringe->Setup Spin Apply High Voltage & Initiate Spinning Setup->Spin Collect Collect Nanofibers on Collector Spin->Collect SEM SEM Analysis (Morphology, Diameter) Collect->SEM

Caption: Experimental workflow for the electrospinning of this compound nanofibers.

Troubleshooting_Logic Start Observe Nanofiber Morphology Beads Beaded Fibers? Start->Beads Uniform Uniform Fibers? Beads->Uniform No Increase_Conc Increase Polymer Concentration or Adjust Voltage Beads->Increase_Conc Yes Check_Params Check for Fluctuations in Voltage and Flow Rate Uniform->Check_Params No Success Uniform Nanofibers Uniform->Success Yes Increase_Conc->Start Check_Params->Start Failure Further Optimization Needed Check_Params->Failure

Caption: Logical diagram for troubleshooting common electrospinning issues.

References

Technical Support Center: Porosity Control of PVP-VA Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and controlling the porosity of Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP-VA) scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for fabricating porous this compound scaffolds?

A1: The most prevalent methods for creating porous this compound scaffolds include electrospinning, solvent casting with particulate leaching, and thermally induced phase separation (TIPS). Each technique offers distinct advantages for controlling pore structure.

Q2: Why is controlling porosity in tissue engineering scaffolds important?

A2: Porosity is a critical scaffold property that directly influences cell behavior, including attachment, proliferation, and migration. An interconnected porous network is essential for nutrient and oxygen transport to, and waste removal from, the cells within the scaffold, which is vital for tissue regeneration.[1]

Q3: What range of porosity is generally considered optimal for tissue engineering scaffolds?

A3: The optimal porosity can vary depending on the specific tissue being engineered. However, a high porosity, often in the range of 70-90%, is generally desirable to facilitate cell infiltration and nutrient diffusion.[2] It's a balance, as excessively high porosity can compromise the mechanical integrity of the scaffold.[3]

Q4: How can I measure the porosity of my this compound scaffolds?

A4: Several methods can be used to characterize scaffold porosity, including liquid displacement, gravimetric methods, mercury porosimetry, and imaging techniques like Scanning Electron Microscopy (SEM) and micro-computed tomography (micro-CT).[1][4][5]

Q5: Can the vinyl acetate (VA) content in the this compound copolymer affect scaffold properties?

A5: Yes, the ratio of vinylpyrrolidone (VP) to vinyl acetate (VA) can influence the copolymer's properties, such as hydrophilicity and degradation rate, which in turn can affect cell-scaffold interactions and the overall performance of the tissue engineering construct.

Troubleshooting Guides

Electrospinning of this compound Scaffolds
Issue Potential Causes Troubleshooting Solutions
Beaded fibers or droplets instead of continuous fibers - Low Polymer Concentration/Viscosity: Insufficient polymer chain entanglement.[6] - High Surface Tension: The electrical forces are not strong enough to overcome the solution's surface tension. - Low Voltage: Insufficient charge to draw the polymer jet.- Increase the this compound concentration in the solution. - Add a co-solvent to reduce surface tension. - Increase the applied voltage.
Fibers with inconsistent diameters - Unstable Taylor Cone: Fluctuations in the electrical field or solution feed rate. - Inhomogeneous Solution: Poor mixing of the this compound solution.- Adjust the distance between the needle and the collector. - Ensure a constant and steady flow rate. - Thoroughly dissolve and mix the this compound solution before spinning.
Clogged needle - High Polymer Concentration/Viscosity: The solution is too thick to pass through the needle.[7] - Solvent Evaporation at the Tip: The solvent evaporates too quickly, leaving behind solid polymer.- Decrease the this compound concentration or switch to a lower molecular weight grade. - Use a solvent with a lower vapor pressure or increase the flow rate. - Use a larger gauge needle.
Low Porosity/Dense Fiber Mat - Low Fiber Diameter: Smaller fibers tend to pack more densely. - Slow Collector Speed: Fibers are deposited in a more compact manner.- Adjust electrospinning parameters to increase fiber diameter (e.g., increase polymer concentration, decrease voltage). - Increase the rotational speed of the collector (if using a rotating mandrel).
Solvent Casting with Particulate Leaching for this compound Scaffolds
Issue Potential Causes Troubleshooting Solutions
Low Porosity or Closed Pores - Insufficient Porogen Content: The porogen to polymer ratio is too low. - Incomplete Porogen Leaching: Not all porogen particles have been dissolved and removed.[8] - Polymer Shrinkage: Significant polymer shrinkage during solvent evaporation can close pores.- Increase the weight ratio of porogen to this compound.[3] - Extend the leaching time and use a good solvent for the porogen with agitation. - Use a solvent system that minimizes polymer shrinkage.
Irregular or Inconsistent Pore Size - Wide Porogen Size Distribution: The salt or sugar particles used as porogens have a broad size range.- Sieve the porogen particles to obtain a narrow and uniform size distribution before mixing with the polymer solution.
Residual Porogen in the Scaffold - Inadequate Leaching: Insufficient time or solvent volume for complete removal. - Poor Interconnectivity: Closed pores can trap porogen particles.- Increase the duration of the leaching process and the frequency of solvent changes. - Ensure a high enough porogen-to-polymer ratio to create an interconnected pore network.
Scaffold is too brittle or mechanically weak - High Porosity: A very high volume of pores can compromise the structural integrity.[3] - Inherent Polymer Properties: The grade of this compound used may have low mechanical strength.- Decrease the porogen-to-polymer ratio to reduce porosity. - Consider using a higher molecular weight this compound or blending it with a mechanically stronger polymer.

Experimental Protocols

Protocol 1: Electrospinning of Porous this compound Scaffolds

This protocol provides a general guideline for fabricating this compound nanofibrous scaffolds. Parameters should be optimized for your specific equipment and desired scaffold properties.

Materials:

  • This compound copolymer

  • Solvent (e.g., Ethanol, a mixture of Ethanol and water, or Dimethylformamide - DMF)

  • Syringe with a blunt-end needle (e.g., 22-gauge)

  • Syringe pump

  • High-voltage power supply

  • Grounded collector (e.g., flat plate or rotating mandrel)

Methodology:

  • Solution Preparation:

    • Dissolve the this compound copolymer in the chosen solvent to achieve the desired concentration (e.g., 10-20% w/v).

    • Stir the solution at room temperature until the polymer is completely dissolved. The viscosity of the solution is a critical parameter; it should be viscous enough to form a stable jet but not so viscous that it clogs the needle.[6]

  • Electrospinning Setup:

    • Load the this compound solution into the syringe and mount it on the syringe pump.

    • Position the collector at a set distance from the needle tip (e.g., 10-20 cm).

    • Connect the positive lead of the high-voltage power supply to the needle and the ground lead to the collector.

  • Electrospinning Process:

    • Set the flow rate of the syringe pump to a steady value (e.g., 0.5-2 mL/hr).

    • Apply a high voltage (e.g., 15-25 kV) to initiate the electrospinning process. A stable Taylor cone should form at the needle tip.

    • Collect the fibers on the grounded collector for the desired duration to achieve the desired scaffold thickness.

  • Post-Processing:

    • Carefully detach the scaffold from the collector.

    • Dry the scaffold under vacuum to remove any residual solvent.

Workflow Diagram:

Electrospinning_Workflow cluster_prep Solution Preparation cluster_setup Electrospinning Setup cluster_spin Electrospinning cluster_post Post-Processing dissolve Dissolve this compound in Solvent stir Stir until Homogeneous dissolve->stir load Load Solution into Syringe dissolve->load position Position Collector load->position connect Connect Power Supply position->connect flow Set Flow Rate connect->flow voltage Apply High Voltage flow->voltage collect Collect Fibers voltage->collect detach Detach Scaffold collect->detach dry Vacuum Dry detach->dry

Caption: Workflow for fabricating this compound scaffolds using electrospinning.

Protocol 2: Solvent Casting and Particulate Leaching for Porous this compound Scaffolds

This protocol outlines the steps for creating porous this compound scaffolds using the solvent casting and particulate leaching technique.

Materials:

  • This compound copolymer

  • Solvent (e.g., Dichloromethane - DCM, Chloroform)

  • Porogen (e.g., Sodium chloride - NaCl, sugar particles) of a defined size range

  • Casting mold (e.g., Teflon dish)

  • Leaching solvent (e.g., Deionized water)

Methodology:

  • Porogen Preparation:

    • Sieve the porogen particles to obtain a uniform size distribution (e.g., 100-300 µm). The size of the porogen particles will largely determine the pore size of the final scaffold.[3]

  • Polymer Solution Preparation:

    • Dissolve the this compound copolymer in the chosen organic solvent to form a solution of a specific concentration (e.g., 10% w/v).

  • Casting:

    • Add the sieved porogen particles to the polymer solution at a specific weight ratio (e.g., 80:20 porogen:polymer). A higher ratio will result in higher porosity.[3]

    • Thoroughly mix to ensure a homogeneous dispersion of the porogen.

    • Pour the mixture into the casting mold and allow the solvent to evaporate completely in a fume hood. This may take 24-48 hours.

  • Leaching:

    • Immerse the dried polymer-porogen composite in a large volume of the leaching solvent (e.g., deionized water for NaCl or sugar).

    • Stir the leaching solvent gently to facilitate the dissolution of the porogen.

    • Replace the leaching solvent periodically (e.g., every 12 hours) for a total of 48-72 hours to ensure complete removal of the porogen.

  • Drying:

    • Once leaching is complete, freeze the scaffold and then lyophilize (freeze-dry) it to remove the water without causing the pore structure to collapse.

Workflow Diagram:

SCPL_Workflow cluster_prep Preparation cluster_cast Casting cluster_leach Leaching cluster_dry Drying sieve Sieve Porogen mix Mix Polymer and Porogen sieve->mix dissolve Dissolve this compound dissolve->mix pour Pour into Mold mix->pour evaporate Evaporate Solvent pour->evaporate immerse Immerse in Solvent evaporate->immerse stir Stir and Replace Solvent immerse->stir freeze Freeze Scaffold stir->freeze lyophilize Lyophilize freeze->lyophilize

Caption: Workflow for the solvent casting and particulate leaching method.

Data Presentation

The following tables summarize the expected influence of key parameters on scaffold porosity. Note that specific quantitative values for this compound are limited in the literature; these trends are based on general principles of scaffold fabrication.

Table 1: Influence of Electrospinning Parameters on Porosity
ParameterEffect on Fiber DiameterConsequent Effect on Porosity
This compound Concentration Increases with concentrationDecreases (denser packing of thicker fibers)
Applied Voltage Generally decreases with voltageGenerally increases (finer fibers pack less densely)
Flow Rate Increases with flow rateDecreases (less time for fiber stretching and solvent evaporation)
Needle to Collector Distance Decreases with distanceIncreases (more time for fiber whipping and solvent evaporation)
Table 2: Influence of Solvent Casting/Particulate Leaching Parameters on Porosity
ParameterEffect on PorosityEffect on Pore Size
Porogen to Polymer Ratio Increases with higher ratioNo direct effect
Porogen Particle Size No direct effectIncreases with larger particle size
Porogen Shape Can influence pore interconnectivityInfluences pore shape
Leaching Time Incomplete leaching reduces porosity-

Signaling Pathways and Logical Relationships

The porosity of a scaffold is not determined by a single parameter but is the result of a complex interplay of various factors. The following diagram illustrates the logical relationships between key parameters and the final scaffold porosity for the electrospinning process.

Porosity_Factors cluster_solution Solution Properties cluster_process Process Parameters cluster_fiber Fiber Characteristics Concentration This compound Concentration Viscosity Viscosity Concentration->Viscosity Conductivity Conductivity Concentration->Conductivity FiberDiameter Fiber Diameter Viscosity->FiberDiameter SurfaceTension Surface Tension SurfaceTension->FiberDiameter Conductivity->FiberDiameter Voltage Applied Voltage Voltage->FiberDiameter FlowRate Flow Rate FlowRate->FiberDiameter Distance Collector Distance Distance->FiberDiameter FiberPacking Fiber Packing Density FiberDiameter->FiberPacking Porosity Scaffold Porosity FiberPacking->Porosity

Caption: Factors influencing scaffold porosity in electrospinning.

References

Mitigating the impact of PVP-VA hygroscopicity on formulation stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP-VA) hygroscopicity on formulation stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: Polyvinylpyrrolidone-Vinyl Acetate (this compound) is a synthetic random copolymer of N-vinylpyrrolidone (VP) and vinyl acetate (VA). The vinylpyrrolidone monomer contains a polar amide group, which readily forms hydrogen bonds with water, making the polymer hygroscopic, meaning it tends to attract and retain water molecules from the surrounding environment.[1] The degree of hygroscopicity is influenced by the ratio of VP to VA monomers in the copolymer.[2]

Q2: How does the ratio of Vinylpyrrolidone (VP) to Vinyl Acetate (VA) in this compound affect its hygroscopicity?

A2: The hygroscopicity of this compound copolymers is directly related to the ratio of the hydrophilic VP monomer to the more hydrophobic VA monomer.[2] Increasing the vinyl acetate content in the copolymer leads to a reduction in its overall hygroscopicity.[3] This is because the less polar vinyl acetate units decrease the polymer's affinity for water.[3] Therefore, selecting a this compound grade with a higher VA content is a key strategy to minimize moisture-related stability issues.

Q3: What are the primary consequences of this compound hygroscopicity on solid dosage form stability?

A3: The moisture absorbed by this compound can have several detrimental effects on the stability of solid dosage forms:

  • Physical Instability: Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) of the polymer.[4][5] This can lead to increased molecular mobility and, particularly in amorphous solid dispersions (ASDs), may induce drug crystallization, thereby reducing the solubility and bioavailability of the active pharmaceutical ingredient (API).[1][4]

  • Changes in Mechanical Properties: Moisture uptake can lead to a decrease in tablet hardness, making them more susceptible to breaking or crumbling during packaging, transport, and handling.[6] It can also cause tablets to become sticky, leading to manufacturing issues.[7]

  • Chemical Degradation: The presence of water can accelerate the chemical degradation of moisture-sensitive APIs through hydrolysis.[8]

  • Alteration of Dissolution Profile: Changes in the physical state of the polymer and the API due to moisture uptake can alter the drug release characteristics of the formulation.[5]

Q4: What are the common analytical techniques to assess the impact of hygroscopicity on formulation stability?

A4: A range of analytical techniques can be employed to evaluate the stability of formulations containing this compound:

  • Dynamic Vapor Sorption (DVS): This technique measures the amount and rate of water vapor absorbed or desorbed by a sample at controlled relative humidity (RH) and temperature, providing a detailed moisture sorption isotherm.[9][10][11]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer and to detect the crystallization or melting of the API, which can be influenced by moisture.[12]

  • X-Ray Powder Diffraction (XRPD): XRPD is used to identify the physical form of the API (crystalline or amorphous) and to detect any changes in crystallinity upon storage under humid conditions.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for quantifying the API and detecting the presence of degradation products, thus assessing the chemical stability of the formulation.

  • Tablet Hardness and Friability Testing: These mechanical tests evaluate how the physical integrity of the tablets is affected by moisture exposure.[14][15]

  • Disintegration and Dissolution Testing: These tests are crucial for determining if moisture has altered the drug release characteristics of the dosage form.[16][17]

Troubleshooting Guides

Issue 1: My tablets are becoming soft and sticky during storage at ambient conditions.

Potential Cause Troubleshooting Step
High hygroscopicity of the selected this compound grade.Select a this compound grade with a higher vinyl acetate (VA) to vinylpyrrolidone (VP) ratio to reduce moisture uptake.
Inadequate formulation design to protect against moisture.Incorporate hydrophobic excipients such as microcrystalline cellulose (B213188) into the formulation to compete for water.[7]
Insufficiently protective packaging.Use packaging with a high moisture barrier, such as aluminum blisters or containers with desiccants.[7]
High humidity in the manufacturing or storage environment.Control the relative humidity in the manufacturing and storage areas to minimize moisture exposure.[8]

Issue 2: The dissolution rate of my API from the amorphous solid dispersion (ASD) is decreasing over time.

Potential Cause Troubleshooting Step
Moisture-induced crystallization of the API.The absorbed water plasticizes the this compound, lowering its Tg and increasing molecular mobility, which facilitates crystallization.[4] Use a this compound grade with a higher VA content.[3]
Phase separation of the drug and polymer.Moisture can induce phase separation in the ASD.[18] Consider using a less hygroscopic polymer or a combination of polymers.
Formulation stored above its glass transition temperature (Tg).Determine the Tg of the formulation at different humidity levels using DSC and ensure storage conditions are well below the Tg.[5]

Issue 3: I am observing an increase in API-related degradation products in my stability studies.

Potential Cause Troubleshooting Step
The API is sensitive to hydrolysis.The water absorbed by the this compound is facilitating the chemical degradation of the API.[8]
Incompatible excipients in the formulation.Ensure all excipients are compatible with the API in the presence of moisture.
Inadequate control of moisture during manufacturing and storage.Implement stricter humidity controls during processing and use moisture-protective packaging.[7][8]

Data Presentation

Table 1: Moisture Sorption of PVP and this compound Copolymers at 25°C

Polymer% Moisture Content (w/w) at 60% RH% Moisture Content (w/w) at 80% RH
PVP (Kollidon® 12, 17, 30, 90)22-24%41-42%
This compound (Kollidon® VA 64)~11-12%~20-21%

Data is approximate and compiled from studies on various PVP and this compound grades. Actual values may vary depending on the specific grade and experimental conditions.[4]

Table 2: Effect of Moisture on the Glass Transition Temperature (Tg) of PVP

PolymerInitial Tg (dry)Tg after exposure to high humidity
PVPHighSignificantly depressed

Moisture uptake acts as a plasticizer, leading to a significant reduction in the Tg of PVP and this compound, which can compromise the stability of amorphous solid dispersions.[5][19]

Experimental Protocols

Protocol 1: Determination of Moisture Sorption Isotherm using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption characteristics of a this compound containing formulation.

Methodology:

  • Accurately weigh 5-15 mg of the sample into the DVS instrument sample pan.[20]

  • Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This will be the dry mass of the sample.[21]

  • Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).[20]

  • At each RH step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., <0.002% per minute).[11]

  • After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Protocol 2: Stability Testing of Tablets under Controlled Humidity

Objective: To evaluate the physical and chemical stability of tablets containing this compound when exposed to accelerated humidity conditions.

Methodology:

  • Prepare a sufficient number of tablets from a single batch.

  • Characterize the initial properties of the tablets (time zero), including appearance, hardness, friability, disintegration time, dissolution profile, and API content and purity (by HPLC).

  • Place the tablets in open dishes within a stability chamber set to accelerated conditions, for example, 40°C and 75% RH.

  • At predetermined time points (e.g., 1, 3, and 6 months), withdraw samples and re-evaluate all the initial characterization parameters.

  • Compare the results at each time point to the initial data to assess any changes in the physical and chemical properties of the tablets.[6]

Protocol 3: Tablet Hardness Testing

Objective: To measure the mechanical strength of tablets and assess the impact of moisture.

Methodology:

  • Use a calibrated tablet hardness tester.[22]

  • Place a single tablet on the testing platform, ensuring it is correctly aligned (typically diametrically).[22]

  • Initiate the test. The motorized jaw will move to apply a compressive force to the tablet until it fractures.[23]

  • Record the force required to break the tablet. This is the tablet's hardness, typically measured in Newtons (N) or kiloponds (kp).[14]

  • Repeat the measurement for a statistically relevant number of tablets (e.g., 10) and calculate the average hardness and standard deviation.[22]

Protocol 4: Tablet Disintegration Testing

Objective: To determine the time required for a tablet to break up into smaller particles under standard conditions.

Methodology:

  • Use a USP-compliant disintegration apparatus, which consists of a basket-rack assembly with six tubes.[16]

  • Place one tablet in each of the six tubes.

  • Immerse the basket in the specified fluid (e.g., water or simulated gastric fluid) maintained at 37 ± 2°C.[16]

  • Operate the apparatus, which raises and lowers the basket in the fluid at a constant frequency.[16]

  • Observe the tablets and record the time at which all six tablets have completely disintegrated. Complete disintegration is defined as the state where no residue, other than fragments of insoluble coating, remains on the screen of the apparatus.[24]

Visualizations

VP_VA_Ratio_Hygroscopicity cluster_0 This compound Copolymer Structure cluster_1 Resulting Properties High_VP High VP / Low VA Ratio High_Hygro Higher Hygroscopicity (More moisture absorption) High_VP->High_Hygro leads to Low_VP Low VP / High VA Ratio Low_Hygro Lower Hygroscopicity (Less moisture absorption) Low_VP->Low_Hygro leads to Stability_Testing_Workflow Start Prepare Tablet Batch T0_Analysis Time Zero Analysis (Hardness, Disintegration, Dissolution, API Content) Start->T0_Analysis Stability_Storage Place in Stability Chamber (e.g., 40°C / 75% RH) T0_Analysis->Stability_Storage Time_Points Withdraw Samples at Predetermined Time Points Stability_Storage->Time_Points Re_Analysis Re-analyze Samples (Hardness, Disintegration, Dissolution, API Content) Time_Points->Re_Analysis Compare_Data Compare Data to Time Zero Re_Analysis->Compare_Data Decision Stability Assessment Compare_Data->Decision Stable Formulation is Stable Not_Stable Formulation is Not Stable (Investigate & Reformulate) Decision->Stable No Significant Change Decision->Not_Stable Significant Change

References

Validation & Comparative

PVP-VA versus PVP: a comparative study in drug formulation performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical excipients, polyvinylpyrrolidone (B124986) (PVP), also known as povidone, and its copolymer, polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA), or copovidone, are mainstays as binders, film-formers, and solubilizers. While chemically related, the introduction of vinyl acetate into the polymer chain gives this compound distinct physicochemical properties that translate to significant performance differences in drug formulations. This guide provides a comparative analysis of this compound and PVP, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific application.

Key Performance Comparisons

This compound generally exhibits superior performance in several key areas critical to solid dosage form development, including lower hygroscopicity, enhanced plasticity and binding, and more flexible film formation. These attributes contribute to improved tablet integrity, stability, and manufacturing efficiency.

Hygroscopicity

A critical factor in formulation stability, particularly for moisture-sensitive active pharmaceutical ingredients (APIs), is the hygroscopicity of the excipients. This compound is demonstrably less hygroscopic than PVP. The vinyl acetate component in this compound reduces the polymer's affinity for water.[1][2][3][4] This lower moisture uptake leads to better stability of the final dosage form, especially in humid conditions, and can simplify manufacturing by mitigating issues related to moisture absorption during granulation and tableting.[2]

Table 1: Comparative Moisture Absorption of this compound and PVP

PolymerRelative HumidityMoisture Absorption (% w/w)
This compound (Plasdone™ S-630)80%~18%
PVP80%~30%
(Data extrapolated from graphical representations in cited literature)[4][5]
Tablet Binding and Mechanical Strength

The superior plasticity of this compound is a significant advantage in tablet manufacturing.[2][3] It deforms more readily under compression, leading to stronger inter-particulate bonds. This results in tablets with improved mechanical strength, reduced brittleness, and a lower propensity for defects such as capping and lamination.[2][6] This enhanced plasticity makes this compound an excellent choice for direct compression and roller compaction manufacturing processes.[2][6]

Table 2: Tensile Strength of Tablets with Copovidone as a Dry Binder

Formulation BinderCompression Pressure (MPa)Tensile Strength (N/mm²)
5% Kollidon® VA 64 Fine~150~2.5
5% Kollidon® VA 64~150~2.0
No Dry Binder~150~1.5
(Data interpreted from graphical representations in cited literature)[1]
Film-Forming Properties

In tablet coating applications, this compound consistently outperforms PVP. The films produced with this compound are more flexible and less prone to cracking.[2][3] This enhanced elasticity is beneficial for creating durable and protective moisture barriers, which is particularly important for sensitive APIs.[2]

Solubility Enhancement and Dissolution

Both PVP and this compound are utilized to enhance the solubility of poorly soluble drugs, often in the form of amorphous solid dispersions (ASDs).[8] The choice between the two can significantly impact the dissolution profile and bioavailability of the drug.

In studies with the poorly water-soluble drug celecoxib, it was found that the composition of the PVP/VA copolymer has a significant influence on the dissolution profile.[8] Similarly, in a study with nebivolol (B1214574) hydrochloride, a solid dispersion using copovidone showed a significant improvement in drug solubility. While both polymers can be effective, the unique structure of this compound often allows for more tailored control over drug release rates, making it particularly suitable for sustained-release formulations.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of excipient performance. Below are representative experimental protocols for key performance-indicating tests.

Methodology for Tensile Strength Measurement
  • Granule Preparation: Prepare granules using a wet granulation process. A common method involves using a high-shear mixer. The binder (PVP or this compound) is typically dissolved in the granulating fluid (e.g., demineralized water) at a specific concentration (e.g., 3% w/v).[9]

  • Drying and Sieving: The wet granules are dried overnight at a controlled temperature (e.g., 40°C) and then sieved to obtain a uniform particle size.[9]

  • Tableting: The granules are then compressed into tablets using a rotary tablet press at various compression forces.[1]

  • Tensile Strength Analysis: The tensile strength of the resulting tablets is measured using a diametral compression test.[10]

Methodology for Dissolution Studies
  • Preparation of Solid Dispersions: Amorphous solid dispersions of a model drug with either PVP or this compound are prepared using techniques such as solvent evaporation or spray drying.

  • Dissolution Apparatus: A USP Type II (paddle) apparatus is commonly used for dissolution testing.

  • Dissolution Medium: The choice of dissolution medium is critical and should be relevant to the physiological conditions (e.g., pH 6.8 phosphate (B84403) buffer).

  • Test Conditions: The test is conducted at a controlled temperature (e.g., 37°C) and paddle speed (e.g., 100 rpm).

  • Sampling and Analysis: Samples are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like UV-spectrophotometry.

Methodology for Hygroscopicity Assessment
  • Sample Preparation: Samples of PVP and this compound are dried to a constant weight under vacuum at a specified temperature.

  • Controlled Humidity Environment: The dried samples are placed in desiccators containing saturated salt solutions to maintain a specific relative humidity (RH).

  • Moisture Absorption Measurement: The weight gain of the samples is measured at regular intervals until equilibrium is reached. The percentage of moisture absorbed is then calculated.[5]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures in drug formulation.

Wet_Granulation_and_Tableting_Workflow cluster_granulation Wet Granulation cluster_tableting Tableting and Characterization Dry_Mixing Dry Mixing of API and Excipients Wet_Massing Wet Massing in High-Shear Mixer Dry_Mixing->Wet_Massing Binder_Prep Binder Solution Preparation (PVP or this compound in Solvent) Binder_Prep->Wet_Massing Drying Drying of Granules Wet_Massing->Drying Sieving Sieving for Uniform Particle Size Drying->Sieving Blending Blending with Lubricant Sieving->Blending Compression Tablet Compression Blending->Compression Characterization Tablet Characterization (Hardness, Friability, etc.) Compression->Characterization

Workflow for Wet Granulation and Tableting.

Dissolution_Testing_Workflow cluster_preparation Sample Preparation cluster_testing Dissolution Testing ASD_Prep Amorphous Solid Dispersion Preparation Formulation Tablet Formulation and Compression ASD_Prep->Formulation Dissolution_Apparatus Place Tablet in Dissolution Apparatus Formulation->Dissolution_Apparatus Sampling Withdraw Samples at Time Intervals Dissolution_Apparatus->Sampling Analysis Analyze Drug Concentration (e.g., UV-Vis) Sampling->Analysis Data_Plotting Plot Dissolution Profile Analysis->Data_Plotting

Workflow for Dissolution Testing of Formulations.

Conclusion

The choice between this compound and PVP is highly dependent on the specific requirements of the drug formulation. For applications demanding enhanced tablet strength, lower moisture sensitivity, and flexible film coatings, this compound (copovidone) is often the superior choice.[2][3] Its greater plasticity makes it particularly well-suited for modern manufacturing techniques like direct compression and roller compaction.[2][6] While PVP (povidone) remains a versatile and effective excipient, especially for immediate-release formulations, the distinct advantages offered by the copolymer structure of this compound provide formulators with a valuable tool to address a wider range of drug delivery challenges.[7] A thorough understanding of the comparative performance data and experimental methodologies is essential for making an informed decision to optimize formulation efficacy and stability.

References

A Comparative Guide: PVP-VA vs. HPMC as Matrix Formers for Controlled Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymer matrix former is a critical decision in the development of oral controlled-release solid dosage forms. The polymer's physicochemical properties directly influence the drug release mechanism, manufacturability, and overall therapeutic efficacy of the final product. This guide provides an objective comparison of two commonly used matrix formers: Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) and Hydroxypropyl Methylcellulose (HPMC). This comparison is supported by experimental data to aid in the selection of the most appropriate polymer for your specific formulation needs.

Executive Summary

Both this compound and HPMC are effective hydrophilic matrix formers capable of providing controlled drug release. However, they achieve this through fundamentally different mechanisms, which in turn affects their performance characteristics.

  • HPMC is a swellable and erodible polymer. Upon contact with aqueous fluids, it hydrates to form a viscous gel layer that controls drug release through a combination of diffusion through the gel and erosion of the matrix itself. The viscosity grade of HPMC is a key parameter in modulating the drug release rate.

  • This compound , often available as a co-processed excipient like Kollidon® SR (a blend of 80% polyvinyl acetate and 19% povidone), functions primarily as a non-swelling, diffusion-controlled matrix. The water-insoluble polyvinyl acetate component forms a stable matrix structure, while the water-soluble polyvinylpyrrolidone (B124986) leaches out to create pores, allowing for drug diffusion.

This guide will delve into the comparative performance of these two polymers with respect to drug release kinetics, swelling and erosion behavior, and the mechanical properties of the resulting tablets.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters of this compound and HPMC as matrix formers for controlled-release tablets, based on available experimental data.

Table 1: Drug Release Kinetics

ParameterThis compound (Kollidon® SR)HPMCKey Observations
Primary Release Mechanism Diffusion-controlled[1]Diffusion, Swelling, and Erosion[2]This compound matrices are largely non-erodible, maintaining their geometric shape, while HPMC matrices swell and erode over time[1].
Typical Release Kinetics Often follows Higuchi or zero-order kinetics[1]Typically follows first-order or anomalous (non-Fickian) transport[1]This compound can provide a more constant, time-independent drug release. HPMC release is often dependent on the changing surface area and diffusion path length as the matrix swells and erodes.
Influence of Polymer Concentration Increased concentration generally leads to a slower and more linear release profile.Higher viscosity grades and increased polymer concentration result in a slower drug release rate[1][2].Both polymers allow for modulation of the release profile by adjusting their concentration in the formulation.
pH-dependency Release is largely independent of the pH of the dissolution medium[3][4].Drug release can be influenced by the pH of the medium, especially for ionizable drugs[5].The inert nature of the polyvinyl acetate in this compound contributes to its pH-independent release characteristics.

Table 2: Physical and Mechanical Properties

ParameterThis compound (Kollidon® SR)HPMCKey Observations
Swelling Behavior Minimal to no significant swelling observed. The tablet largely maintains its original geometric shape during dissolution[1].Significant swelling upon hydration, forming a viscous gel layer. The degree of swelling depends on the viscosity grade[1][6].The lack of swelling in this compound matrices is due to the water-insoluble nature of the polyvinyl acetate component[1].
Erosion Behavior Minimal erosion. The matrix remains intact throughout the drug release process[1].The hydrated gel layer gradually erodes over time, contributing to the drug release mechanism[2].The robust, insoluble nature of the this compound matrix contrasts with the dynamic swelling and erosion of HPMC matrices.
Tablet Hardness Generally produces tablets with good mechanical strength. Hardness can increase with higher polymer concentration[1].Can produce tablets with a wide range of hardness values, which can be influenced by the polymer viscosity and concentration.Both polymers are suitable for producing robust tablets via direct compression.
Friability Formulations typically exhibit low friability, indicating good tablet integrity[1].Friability is generally low and within acceptable pharmaceutical limits.Both polymers contribute to mechanically stable tablets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tablet Formulation by Direct Compression

Direct compression is a common and cost-effective method for the preparation of matrix tablets.

  • Blending: The active pharmaceutical ingredient (API), the matrix-forming polymer (this compound or HPMC), and other excipients (e.g., fillers, glidants) are accurately weighed. The powders are then blended using a suitable laboratory blender (e.g., V-blender, Turbula® mixer) for a specified time (typically 10-15 minutes) to ensure a homogenous mixture.

  • Lubrication: A lubricant, such as magnesium stearate, is added to the blend and mixed for a shorter duration (typically 2-5 minutes) to prevent sticking to the tablet press tooling.

  • Compression: The final blend is compressed into tablets using a tablet press (e.g., single-punch or rotary press) equipped with the desired tooling. Compression force is adjusted to achieve the target tablet hardness.

In Vitro Dissolution Testing

Dissolution testing is performed to evaluate the rate and extent of drug release from the controlled-release tablets.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for the dissolution testing of matrix tablets[7][8].

  • Dissolution Medium: 900 mL of a suitable dissolution medium is placed in each vessel. The medium is selected based on the drug's solubility and physiological relevance (e.g., 0.1 N HCl for the first 2 hours to simulate gastric fluid, followed by a switch to phosphate (B84403) buffer pH 6.8 to simulate intestinal fluid)[9].

  • Temperature and Agitation: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C. The paddle speed is typically set at 50 or 100 rpm[8][9].

  • Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn and filtered. The volume of the withdrawn sample is replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis: The concentration of the dissolved drug in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the dissolution profile.

Swelling and Erosion Studies

These studies are crucial for understanding the drug release mechanism from hydrophilic matrices.

  • Swelling Index Determination:

    • Tablets are weighed individually (W_i).

    • Each tablet is placed in a basket of the dissolution apparatus containing the dissolution medium.

    • At regular intervals, the tablets are removed, blotted to remove excess surface water, and weighed (W_t).

    • The swelling index is calculated using the following formula: Swelling Index (%) = [((W_t - W_i)) / W_i] * 100

  • Erosion Measurement:

    • After the final swelling measurement, the swollen tablets are dried in an oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved (W_d).

    • The percentage of matrix erosion is calculated as: Matrix Erosion (%) = [((W_i - W_d)) / W_i] * 100

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Drug_Release_Mechanisms cluster_PVP_VA This compound (Kollidon® SR) Matrix cluster_HPMC HPMC Matrix PVP_VA Intact Tablet Pores Pore Formation (PVP Leaching) PVP_VA->Pores Hydration Diffusion Drug Diffusion Through Pores Pores->Diffusion HPMC Intact Tablet Swelling Gel Layer Formation (Swelling) HPMC->Swelling Hydration Diffusion_Erosion Drug Diffusion & Matrix Erosion Swelling->Diffusion_Erosion Experimental_Workflow cluster_formulation Tablet Formulation cluster_evaluation Tablet Evaluation Blending Blending of API, Polymer & Excipients Lubrication Lubrication Blending->Lubrication Compression Direct Compression Lubrication->Compression Dissolution In Vitro Dissolution (USP Apparatus 2) Compression->Dissolution Swelling_Erosion Swelling & Erosion Studies Compression->Swelling_Erosion Mechanical_Tests Hardness & Friability Testing Compression->Mechanical_Tests

References

Optimizing Drug Solubility: A Comparative Guide to PVP-VA Copolymer Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical step in developing effective oral dosage forms. Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are versatile excipients widely employed to improve drug solubility and bioavailability by forming amorphous solid dispersions (ASDs). This guide provides an objective comparison of different this compound grades, supported by experimental data, to aid in the selection of the optimal grade for solubility enhancement.

This compound, also known as copovidone, is a synthetic random copolymer of N-vinylpyrrolidone and vinyl acetate. The ratio of these monomers influences the polymer's properties, such as its glass transition temperature (Tg), hydrophilicity, and drug solubilization capacity. This, in turn, affects the performance and stability of the resulting ASD. This guide will focus on commonly used grades to provide a clear comparison for formulation development.

Comparative Performance of this compound Grades in Solubility Enhancement

The selection of a suitable this compound grade is crucial for maximizing the solubility and dissolution rate of a poorly soluble drug. The following table summarizes quantitative data from various studies, highlighting the performance of different this compound grades with model drugs.

This compound GradeModel DrugDrug:Polymer Ratio (w/w)Formulation MethodKey FindingsReference
Kollidon® VA 64 Curcumin1:2Solvent EvaporationShowed a 100-fold increase in solubility compared to the pure drug. The solid dispersion released 100% of the drug within 30 minutes.[1]
PVP VA64 Compound X1:2Hot-Melt Extrusion (HME)The bioavailability from the ASD was four times higher compared to the crystalline drug formulation. The HME process was conducted at approximately 190°C.[2]
Copovidone Danazol15-40% Drug LoadingSpray DryingHomogeneous single-phase ASDs were formed at drug loadings up to 39% w/w. The glass transition temperature (Tg) of the ASDs was approximately 141°C.[3]
PVPVA Itraconazole (B105839)N/APhysical MixtureIncreased the solubility of itraconazole from under 1 µg/mL to 3 µg/mL.[4][5]
Kollidon® VA 64 Rivaroxaban1:4.1Hot-Melt Extrusion (HME)The optimized ASD achieved around 80% cumulative drug release in 120 minutes. The HME process was conducted at a barrel temperature of 216.1°C.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments in the evaluation of this compound grades for solubility enhancement.

Hot-Melt Extrusion (HME)

Hot-melt extrusion is a widely used solvent-free method for preparing amorphous solid dispersions.

Objective: To prepare an amorphous solid dispersion of a poorly soluble drug with a selected this compound grade.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound polymer (e.g., Kollidon® VA 64, Plasdone™ S-630)

  • Hot-melt extruder with a twin-screw setup

  • Milling and sieving equipment

Procedure:

  • Blending: The API and this compound polymer are accurately weighed to the desired drug-to-polymer ratio (e.g., 1:2 or 1:3 w/w) and physically blended for a uniform mixture.

  • Extrusion: The blend is fed into the hot-melt extruder. The processing temperature is a critical parameter and should be optimized based on the thermal properties of the API and polymer. For example, a processing temperature of around 190°C has been used for a formulation with PVP VA64.[2]

  • Cooling and Milling: The extruded material is cooled to solidify and then milled to a fine powder of a consistent particle size.

  • Characterization: The resulting extrudate is characterized for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Spray Drying

Spray drying is another common technique for producing amorphous solid dispersions, particularly suitable for heat-sensitive compounds.

Objective: To prepare an amorphous solid dispersion by spray drying a solution of the drug and this compound.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound polymer

  • Suitable solvent (e.g., ethanol)

  • Spray dryer

  • Vacuum oven

Procedure:

  • Solution Preparation: The API and this compound are dissolved in a suitable solvent, such as ethanol, to form a clear solution.

  • Spray Drying: The solution is fed into the spray dryer. The process parameters, including inlet temperature, feed rate, and aspiration rate, must be carefully controlled. For a danazol-copovidone formulation, an inlet temperature of 68°C was utilized.[3]

  • Drying: The resulting powder is collected and may require further drying in a vacuum oven to remove any residual solvent.

  • Characterization: The spray-dried powder is analyzed to confirm its amorphous state and drug content.

In Vitro Dissolution Testing

Dissolution testing is performed to evaluate the extent and rate of drug release from the prepared solid dispersions.

Objective: To compare the dissolution profiles of the amorphous solid dispersion with the pure crystalline drug.

Materials and Equipment:

  • USP dissolution apparatus (e.g., Apparatus 2 - paddle)

  • Dissolution medium (e.g., simulated gastric fluid, phosphate (B84403) buffer)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Setup: The dissolution apparatus is set up with the appropriate medium and maintained at a constant temperature (typically 37°C).

  • Sample Introduction: A precisely weighed amount of the solid dispersion or pure drug is introduced into each dissolution vessel.

  • Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn and filtered.

  • Analysis: The concentration of the dissolved drug in the samples is determined using a suitable analytical method.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate dissolution profiles for comparison.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating different this compound grades, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_selection 1. Material Selection cluster_formulation 2. Formulation cluster_characterization 3. Physicochemical Characterization cluster_performance 4. Performance Evaluation cluster_analysis 5. Data Analysis & Selection API Select Poorly Soluble API Blending Blending of API and Polymer API->Blending PVP_VA Select this compound Grades (e.g., Kollidon® VA 64, Plasdone™ S-630) PVP_VA->Blending HME Hot-Melt Extrusion (HME) Blending->HME SD Spray Drying (SD) Blending->SD DSC Differential Scanning Calorimetry (DSC) HME->DSC SD->DSC XRPD X-Ray Powder Diffraction (XRPD) DSC->XRPD SEM Scanning Electron Microscopy (SEM) XRPD->SEM Dissolution In Vitro Dissolution Testing SEM->Dissolution Stability Stability Studies Dissolution->Stability Compare Compare Solubility Enhancement, Dissolution Rates, and Stability Stability->Compare Select Select Optimal this compound Grade Compare->Select

Caption: Experimental workflow for this compound grade evaluation.

Conclusion

The choice of this compound grade can significantly impact the success of solubility enhancement for poorly soluble drugs. As demonstrated by the compiled data, different grades exhibit varying levels of performance depending on the model drug and the formulation method employed. A systematic approach, involving the preparation of amorphous solid dispersions through techniques like hot-melt extrusion or spray drying, followed by thorough physicochemical characterization and performance evaluation, is crucial for selecting the optimal polymer. This guide provides a foundational framework and comparative data to assist researchers in making informed decisions for their formulation development challenges.

References

PVP-VA (Copovidone): A Functional Excipient Validated for Continuous Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift in pharmaceutical manufacturing from batch processing to continuous manufacturing (CM) has necessitated a re-evaluation of excipient performance and functionality. Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA), a copolymer of N-vinylpyrrolidone and vinyl acetate, has emerged as a versatile and highly functional excipient well-suited for the demands of continuous processes such as twin-screw wet granulation (TSWG) and continuous direct compression (CDC). Its unique properties, including high plasticity and excellent binding capacity, contribute to robust and efficient manufacturing of solid oral dosage forms.

This guide provides an objective comparison of this compound (commonly known as Kollidon® VA 64) with other widely used excipients, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to aid researchers in their evaluation and implementation of this compound in continuous manufacturing platforms.

Performance Comparison in Continuous Manufacturing

The selection of appropriate excipients is critical to ensure a stable and efficient continuous manufacturing process. The following tables summarize the comparative performance of this compound against other common binders in key continuous manufacturing processes.

Twin-Screw Wet Granulation (TSWG)

TSWG is a key technology in continuous manufacturing, offering significant advantages over traditional batch granulation. The choice of binder is crucial for achieving desired granule attributes within the short residence times of the process.

Table 1: Comparison of Binder Performance in Twin-Screw Wet Granulation

ParameterThis compound (Kollidon® VA 64)HPMC (e.g., Methocel® E15)PVP (e.g., Kollidon® 30/K90)PVA (Polyvinyl Alcohol)
Binder Effectiveness (L/S Ratio) *Lower L/S ratio required for optimal granule strength[1]Higher L/S ratio often required compared to this compound[1][2]Effective, but may require higher L/S ratios than this compound[3]Can be effective at low L/S ratios, particularly in insoluble formulations[2]
Granule Strength/Friability Produces strong, low-friability granules[1]Can produce strong granules, but may be less effective than this compound at similar L/S ratios[2][3]Yields strong granules[1]Produces strong granules at low L/S-ratios, favorable for downstream processing[2]
Granule Size Tends to produce larger granules[4][5]Generally produces smaller granules compared to this compound[5]Can result in large granules, similar to this compound[4][5]Data on comparative granule size is limited.
Tablet Tensile Strength High tensile strength achievable[5]Can lead to lower tensile strength compared to this compound[5]Results in comparable tensile strength to other binders[5]Granules show superior tableting performance[2]
Disintegration Time Can lead to longer disintegration times in tablets with sufficient tensile strength[5]May result in slower disintegration[5]Can lead to prolonged disintegration[5]Data on disintegration time is limited in comparative studies.

*L/S Ratio (Liquid-to-Solid Ratio): A lower L/S ratio is generally preferred as it reduces the drying burden downstream, leading to a more efficient process.

Continuous Direct Compression (CDC)

Direct compression is an economical and streamlined method for tablet production. In a continuous setup, the consistent flow and compressibility of the powder blend are paramount.

Table 2: Comparison of Binder Performance in Direct Compression

ParameterThis compound (Kollidon® VA 64)Microcrystalline Cellulose (MCC)HPMCPovidone (PVP)
Compressibility/Binding Efficacy Superior binding properties, leading to high tablet hardness even at low compression forces[6][7]Good compressibility and binding capacity.Lower binding efficacy compared to this compound.[7]Good binder, but generally less effective than this compound in dry binding.[6]
Plasticity High plasticity, which remains constant over a range of compression forces[6]Exhibits plastic deformation.Less plastic than this compound.Less plastic than this compound.[6]
Flowability Good flow properties.Excellent flowability, often used as a filler-binder.Flowability can be variable depending on the grade.Generally has poorer flowability than this compound.[6]
Tablet Tensile Strength Results in high tensile strength tablets.[8]Can produce tablets with high tensile strength.[8]Yields tablets with lower tensile strength.[8]Moderate tensile strength.[8]
Lubricant Sensitivity Shows some lubricant sensitivity, but generally robust.[8]Can be sensitive to lubrication, affecting tablet strength.Data on lubricant sensitivity is limited in direct comparisons.Can exhibit lubricant sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of excipient performance. The following are generalized protocols for key experiments cited in the comparison.

Protocol 1: Evaluation of Binders in Continuous Twin-Screw Wet Granulation

Objective: To compare the granulation performance of different binders in a continuous twin-screw granulator.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Filler (e.g., Lactose, Dicalcium Phosphate)

  • Binders to be evaluated (e.g., this compound, HPMC, PVP) at a fixed concentration (e.g., 5% w/w)

  • Granulating liquid (e.g., demineralized water)

Equipment:

  • Continuous Twin-Screw Granulator (e.g., ConsiGma™-25)

  • Loss-in-weight feeders

  • Liquid delivery system (pump)

  • Continuous fluid bed dryer (optional, for integrated lines)

  • Sieve shaker with a range of mesh sizes

  • Friability tester

  • Tablet press

  • Tablet hardness tester

  • Disintegration tester

Methodology:

  • Pre-blending: Prepare a physical blend of the API, filler, and the binder being tested.

  • Feeder Calibration: Calibrate the loss-in-weight feeders for the powder blend and the liquid delivery system to ensure accurate and consistent dosing.

  • Granulation:

    • Set the desired process parameters on the twin-screw granulator, such as screw speed (e.g., 300-900 rpm), powder feed rate (e.g., 10-25 kg/h ), and barrel temperature.[4][9]

    • Introduce the powder blend into the granulator.

    • Introduce the granulating liquid at varying liquid-to-solid (L/S) ratios.

    • Collect the wet granules at the outlet.

  • Drying (if applicable): Dry the collected granules to a target moisture content using a fluid bed dryer.

  • Granule Characterization:

    • Particle Size Distribution: Determine the particle size distribution of the dried granules using sieve analysis.

    • Friability: Measure the friability of the granules using a friabilator, typically with glass beads to provide mechanical stress.[9]

  • Tableting: Compress the granules into tablets using a tablet press at a defined compression force.

  • Tablet Characterization:

    • Hardness/Tensile Strength: Measure the crushing strength of the tablets and calculate the tensile strength.

    • Friability: Determine the friability of the tablets.

    • Disintegration Time: Measure the time required for the tablets to disintegrate in a specified medium.

    • Dissolution: Evaluate the drug release profile in a suitable dissolution medium.

Protocol 2: Evaluation of Binders in Continuous Direct Compression

Objective: To assess the performance of different binders in a continuous direct compression line.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Fillers (e.g., Microcrystalline Cellulose, Lactose)

  • Binders to be evaluated (e.g., this compound, MCC)

  • Disintegrant

  • Lubricant (e.g., Magnesium Stearate)

Equipment:

  • Continuous Direct Compression Line (including feeders, blender, and tablet press)

  • Powder rheometer or flow tester

  • Tablet press with instrumentation for force and displacement measurements

  • Tablet testing equipment (hardness, thickness, friability, disintegration, dissolution)

Methodology:

  • Powder Characterization:

    • Flowability: Measure the flow properties of the individual excipients and the final blend (e.g., Carr's Index, Hausner Ratio, angle of repose).

    • Bulk and Tapped Density: Determine the densities to assess powder packing.

  • Continuous Blending and Tableting:

    • Calibrate all feeders for the API and excipients.

    • Feed the components into a continuous blender at the desired ratios and total throughput.

    • Transfer the blend directly to the tablet press.

    • Compress tablets at various compression forces.

  • Tablet Characterization:

    • Perform the same tablet characterization tests as described in Protocol 1 (Hardness/Tensile Strength, Friability, Disintegration Time, Dissolution).

  • Data Analysis:

    • Construct tabletability (tensile strength vs. compression pressure), compressibility (solid fraction vs. compression pressure), and compactibility (tensile strength vs. solid fraction) profiles.

    • Compare the performance of the different binders based on these profiles and other tablet quality attributes.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: TSWG Binder Evaluation Pre-blending Pre-blending Feeder Calibration Feeder Calibration Pre-blending->Feeder Calibration Granulation Granulation Feeder Calibration->Granulation Drying Drying Granulation->Drying Granule Characterization Granule Characterization Drying->Granule Characterization Tableting Tableting Granule Characterization->Tableting Tablet Characterization Tablet Characterization Tableting->Tablet Characterization G cluster_1 Protocol 2: CDC Binder Evaluation Powder Characterization Powder Characterization Continuous Blending & Tableting Continuous Blending & Tableting Powder Characterization->Continuous Blending & Tableting Tablet Characterization Tablet Characterization Data Analysis Data Analysis Tablet Characterization->Data Analysis Continuous Blending & Tableling Continuous Blending & Tableling Continuous Blending & Tableling->Tablet Characterization

References

A Head-to-Head Battle for Bioavailability: PVP-VA in Hot-Melt Extrusion vs. Spray Drying

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between hot-melt extrusion (HME) and spray drying (SD) for creating amorphous solid dispersions (ASDs) with polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) is a critical decision. Both techniques aim to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), yet they operate on fundamentally different principles, yielding materials with distinct physicochemical properties and performance characteristics. This guide provides a comparative analysis of these two leading technologies, supported by experimental data, to inform formulation strategies.

The selection of an appropriate manufacturing process for ASDs is pivotal in drug development. HME, a solvent-free process, utilizes heat and shear to disperse the API in a molten polymer matrix. In contrast, spray drying involves dissolving the API and polymer in a common solvent, which is then rapidly evaporated to form solid particles. The resulting ASDs from both methods can exhibit significant differences in particle morphology, bulk density, dissolution behavior, and physical stability.

Performance Under the Microscope: A Quantitative Comparison

To illustrate the practical implications of choosing between HME and SD, we've compiled experimental data from studies on ASDs prepared with this compound. The following tables summarize key performance indicators for formulations of the poorly soluble drug felodipine (B1672334).

Physicochemical Properties Hot-Melt Extrusion (HME) Spray Drying (SD) References
Particle Morphology Irregularly shaped, dense particlesPorous, often spherical or raisin-like particles[1][2]
Particle Size (D50) Larger (milling required)Smaller[3]
Bulk Density HighLow[1][2]
Dissolution Performance of Felodipine-PVP ASDs Hot-Melt Extrusion (HME) Spray Drying (SD) References
Drug Release Rate SlowerFaster[4][5]
Wettability LowerHigher[4][5]
Physical Stability of Felodipine-PVP ASDs (40°C/75% RH for 8 weeks) Hot-Melt Extrusion (HME) Spray Drying (SD) References
Crystallization Generally stablePotential for crystallization, especially at higher drug loads[4][5]

The "How-To": Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for preparing felodipine-PVP ASDs using both HME and SD.

Hot-Melt Extrusion (HME) Protocol

A co-rotating twin-screw extruder is typically employed for HME.

  • Blending: Felodipine and PVP (at drug-to-polymer ratios of 1:1, 1:2, and 1:3 by weight) are geometrically mixed to ensure homogeneity.[4][5]

  • Extrusion: The blend is fed into the extruder at a controlled rate. The barrel temperature is set to a profile that ensures the polymer melts and the drug dissolves without thermal degradation. For the felodipine-PVP system, a temperature range of 140-160°C is often used.

  • Screw Speed: The screws are rotated at a specific speed (e.g., 100 rpm) to provide the necessary mixing and shear.

  • Cooling and Milling: The extrudate is cooled on a conveyor belt and subsequently milled to obtain a powder with a defined particle size distribution.

Spray Drying (SD) Protocol

A laboratory-scale spray dryer is used for this process.

  • Solution Preparation: Felodipine and PVP (at the same 1:1, 1:2, and 1:3 ratios) are dissolved in a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol, to a specific solid concentration.[4][5]

  • Atomization: The solution is fed into a two-fluid nozzle with a specific nozzle cap orifice diameter. Atomizing air pressure is applied to create fine droplets.

  • Drying: The droplets are sprayed into a drying chamber with an inlet temperature of approximately 80-100°C. The rapid evaporation of the solvent results in the formation of solid particles.

  • Collection: The dried particles are separated from the drying gas using a cyclone and collected for further analysis.

Visualizing the Process: Experimental Workflows

To further clarify the operational steps of each technology, the following diagrams illustrate the experimental workflows for hot-melt extrusion and spray drying.

HME_Workflow cluster_HME Hot-Melt Extrusion (HME) Workflow Start Start: API and this compound Blending Blending of API and Polymer Start->Blending Extrusion Hot-Melt Extrusion Blending->Extrusion Feed into Extruder Cooling Cooling of Extrudate Extrusion->Cooling Molten Extrudate Milling Milling Cooling->Milling ASD_Powder ASD Powder Milling->ASD_Powder

Hot-Melt Extrusion Workflow

SD_Workflow cluster_SD Spray Drying (SD) Workflow Start Start: API and this compound Dissolution Dissolution in Solvent Start->Dissolution Atomization Atomization Dissolution->Atomization Feed Solution Drying Drying Atomization->Drying Droplets Collection Cyclone Collection Drying->Collection Solid Particles ASD_Powder ASD Powder Collection->ASD_Powder

Spray Drying Workflow

Key Considerations for Technology Selection

The choice between HME and SD is not one-size-fits-all and depends on a multitude of factors:

  • API Properties: Thermally labile APIs may not be suitable for HME due to the high processing temperatures. Conversely, APIs with poor solubility in common volatile solvents can be challenging for spray drying.

  • Desired Particle Properties: Spray drying offers greater control over particle size and morphology, which can be advantageous for downstream processing, such as tableting or inhalation formulations.[6][7] HME typically produces dense extrudates that require milling, resulting in larger, more irregular particles.[3]

  • Process Scalability and Cost: HME is a continuous, solvent-free process, which can be more cost-effective and environmentally friendly at a commercial scale.[8] Spray drying, while highly scalable, involves the use and recovery of organic solvents, which can add to the operational costs and complexity.

  • Physical Stability: The dense nature of HME extrudates can sometimes lead to better physical stability and inhibit recrystallization of the amorphous drug compared to the more porous particles produced by spray drying.[4][5]

References

Navigating the In-Vivo Landscape: A Comparative Guide to PVP-VA Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal polymer excipient is a critical determinant of a drug's in-vivo performance. Among the array of polymers available for creating amorphous solid dispersions (ASDs) to enhance the bioavailability of poorly soluble drugs, polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are a frequent choice. This guide provides an objective comparison of the in-vivo performance of this compound based systems against other common alternatives like hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMC-AS), Soluplus®, and Eudragit®, supported by experimental data and detailed protocols.

The primary goal of formulating a drug as an ASD is to improve its dissolution rate and maintain a supersaturated state in the gastrointestinal tract, thereby enhancing its absorption and overall bioavailability. The choice of polymer is paramount as it influences the formulation's physical stability, dissolution behavior, and its ability to inhibit drug crystallization in-vivo.

Comparative In-Vivo Performance: this compound vs. Alternatives

The in-vivo efficacy of this compound is significantly influenced by the ratio of the hydrophilic vinylpyrrolidone (VP) monomer to the more hydrophobic vinyl acetate (VA) monomer.[1][2] Generally, a higher VP content leads to faster dissolution and can generate higher supersaturation levels. However, this rapid dissolution can sometimes trigger premature drug crystallization, which can negatively impact bioavailability.[3][4][5]

This compound vs. HPMC-AS

Studies comparing this compound and HPMC-AS have shown that while both can enhance bioavailability, HPMC-AS often demonstrates superior performance in-vivo, even with similar in-vitro dissolution profiles.[3][4][6] This is largely attributed to HPMC-AS's stronger ability to maintain supersaturation and prevent drug recrystallization in the gastrointestinal fluid.[3][4][5] For instance, in a study with the model drug BMS-A, the HPMC-AS dispersion showed significantly better bioavailability in dogs compared to the this compound dispersion, a phenomenon attributed to the prevention of in-vivo crystallization by the slower dissolving, more hydrophobic HPMC-AS.[4][5][6]

This compound vs. Soluplus®

Soluplus®, a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, has emerged as a viable alternative to this compound. It can offer enhanced stability for amorphous solid dispersions. In a study with glycyrrhetinic acid, the Soluplus®-based ASD (GA-S-ASD) demonstrated superior solubility, bioavailability, and, critically, better stability under accelerated conditions compared to both this compound (GA-VA64-ASD) and PVP (GA-K30-ASD) based formulations, which showed significant moisture absorption and recrystallization.[7]

This compound vs. Eudragit®

Eudragit® polymers, a family of polymethacrylates, are often used for controlled or targeted drug release. They can be blended with this compound to modulate the drug release profile. For example, combining PVP/VA64 with Eudragit® RS PO has been shown to sustain supersaturation over time, indicating the potential for achieving specific dissolution profiles by blending different polymers.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative in-vivo studies.

Table 1: Pharmacokinetic Parameters of Celecoxib (CCX) Amorphous Solid Dispersions in Rats [1]

FormulationCmax (μg/mL)Tmax (h)AUC0-24h (μg·h/mL)Relative Bioavailability (%)
Crystalline CCX1.5 ± 0.44.0 ± 2.015.6 ± 4.1100
CCX:PVP K304.2 ± 1.12.0 ± 1.048.9 ± 7.3313
CCX:PVP/VA 7354.5 ± 1.92.0 ± 1.054.1 ± 22.7347
CCX:PVP/VA 6355.1 ± 0.82.0 ± 1.060.2 ± 9.0386
CCX:PVP/VA 5354.8 ± 0.52.0 ± 1.058.1 ± 5.8372

Data are presented as mean ± standard deviation.

Table 2: In-Vivo Performance of BMS-A Amorphous Solid Dispersions in Dogs [4]

FormulationCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)Relative Bioavailability (%)
BMS-A Crystalline100 ± 504.0800 ± 400100
BMS-A/PVP-VA400 ± 2002.02000 ± 1000250
BMS-A/HPMC-AS800 ± 4002.05000 ± 2500625

Data are approximate values derived from graphical representations in the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments.

In-Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight (12-18 hours) before dosing, with free access to water.

  • Formulation Preparation: Amorphous solid dispersions are prepared, typically by melt-quenching or spray-drying. The drug-polymer ratio is optimized based on pre-formulation studies.

  • Dosing: Formulations are administered orally via gavage. The dosage is calculated based on the drug's therapeutic range and the animal's body weight (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 13,000 rpm for 10 minutes) to separate the plasma. The plasma is stored at -20°C until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Non-Sink In-Vitro Dissolution Testing
  • Apparatus: A USP Dissolution Apparatus 2 (paddle apparatus) is commonly used.

  • Dissolution Medium: A biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is used to mimic the conditions of the small intestine.

  • Procedure:

    • The dissolution medium is pre-heated to 37°C.

    • The ASD formulation (containing a specific amount of the drug) is added to the dissolution vessel.

    • The paddle speed is set (e.g., to 50 rpm).

    • Samples of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes).

    • The withdrawn volume is replaced with fresh, pre-heated medium.

  • Analysis: The concentration of the dissolved drug in the samples is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Data Interpretation: The dissolution profile (percentage of drug released over time) is plotted. The area under the dissolution curve can be calculated to compare different formulations. A linear relationship between the in-vitro and in-vivo AUC can indicate a good in-vitro-in-vivo correlation (IVIVC).[1][2]

Visualizing the Process

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Evaluation Formulation_Development Formulation Development (ASD Preparation) In_Vitro_Dissolution In-Vitro Dissolution Testing (Non-Sink, Biorelevant Media) Formulation_Development->In_Vitro_Dissolution In_Vivo_Study In-Vivo Pharmacokinetic Study (Animal Model) Formulation_Development->In_Vivo_Study Data_Analysis Pharmacokinetic & IVIVC Analysis In_Vitro_Dissolution->Data_Analysis Bioanalysis Bioanalysis (LC-MS/MS) In_Vivo_Study->Bioanalysis Bioanalysis->Data_Analysis

Experimental workflow for assessing in-vivo performance.

Drug_Absorption_Pathway cluster_lumen GI Lumen cluster_membrane Intestinal Membrane ASD Amorphous Solid Dispersion (Drug + Polymer) Dissolution Rapid Dissolution & Supersaturation ASD->Dissolution Dissolved_Drug Dissolved Drug (Supersaturated State) Dissolution->Dissolved_Drug Crystallization Recrystallization (Precipitation) Dissolved_Drug->Crystallization Absorption Membrane Permeation (Absorption) Dissolved_Drug->Absorption Systemic_Circulation Systemic Circulation (Bioavailability) Absorption->Systemic_Circulation

Pathway of drug absorption from an amorphous solid dispersion.

Conclusion

The in-vivo performance of this compound based drug delivery systems is a complex interplay of formulation and physiological factors. While this compound is a versatile and effective polymer for enhancing the bioavailability of many poorly soluble drugs, it is not a one-size-fits-all solution. The choice of copolymer composition is critical, and for drugs prone to crystallization, alternatives like HPMC-AS or Soluplus® may offer superior in-vivo performance by providing a more stable supersaturated state. A thorough understanding of the drug's properties and a carefully designed experimental evaluation, including biorelevant in-vitro testing and in-vivo pharmacokinetic studies, are essential for selecting the optimal polymer and developing a successful drug delivery system.

References

The Correlation Between In-Vitro Release and In-Vivo Bioavailability of PVP-VA Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers as excipients in pharmaceutical formulations has become a cornerstone strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs. This guide provides a comprehensive comparison of in-vitro release data with in-vivo bioavailability for several model drugs formulated as amorphous solid dispersions (ASDs) with this compound. The data presented herein, supported by detailed experimental protocols, aims to elucidate the relationship between these critical parameters and guide the development of robust oral dosage forms.

In-Vitro Release and In-Vivo Bioavailability Data

The following tables summarize the in-vitro dissolution and in-vivo pharmacokinetic parameters for various drugs formulated with this compound. These examples highlight the significant improvement in bioavailability achieved through amorphous solid dispersion technology.

Table 1: In-Vitro Dissolution Data of this compound Formulations

DrugFormulation DetailsDissolution MediumKey Dissolution Findings
Celecoxib Amorphous solid dispersion with varying ratios of PVP/VANon-sink in-vitro dissolutionFormulations with higher vinylpyrrolidone (VP) content showed increased dissolution rates. The CCX:PVP/VA 535 and 635 formulations performed better than those with lower VP content.[1]
Enzalutamide Amorphous solid dispersion with copovidone (this compound)Side-by-side diffusion cellASDs that formed nanosized amorphous drug aggregates upon dissolution showed sustained high flux across the membrane.[2][3]
Felodipine Amorphous solid dispersion with PVP-VA64 (30% drug loading)In-vitro dissolution studiesHomogeneous ASDs showed slower initial dissolution but inhibited recrystallization more effectively than inhomogeneous physical mixtures.[4]
Tacrolimus Amorphous solid dispersion with PVP-VA64 (10% w/w)0.1% Sodium Lauryl Sulfate (SLS) in waterThe PVP-VA64 solid dispersion showed a burst release with 100% of the drug released in the first 15 minutes, compared to only 5% release from the crystalline drug after 2 hours.[5]
Ritonavir (B1064) Amorphous solid dispersion with copovidone (this compound)0.1 N HClAt a 1:1 drug-to-polymer ratio, the this compound formulation showed a dissolution profile similar to the pure crystalline drug, indicating a high drug loading can negatively impact release.[1] However, other studies with different carriers showed enhanced dissolution.[6][7]
Itraconazole Amorphous solid dispersion with HPMC-AS (as a comparator)USP simulated intestinal fluid (pH 6.4)Fast-, medium-, and slow-release tablets were successfully manufactured, showing distinct dissolution profiles, which is a prerequisite for developing an IVIVC.[3][8]

Table 2: In-Vivo Bioavailability Data of this compound Formulations in Rats

DrugFormulation DetailsKey Pharmacokinetic Parameters (Mean ± SD)
Celecoxib Amorphous solid dispersion with varying ratios of PVP/VAAUC0-24h (µg·h/mL): Significantly higher for PVP/VA 535 and 635 formulations compared to crystalline drug. Cmax (µg/mL): Also significantly increased for high VP content formulations. Tmax (h): Approximately 6 hours for all formulations.[1]
Enzalutamide Amorphous solid dispersion with copovidone (this compound)Plasma Exposure (AUC): Formulations that formed nanosized amorphous aggregates in-vitro resulted in higher plasma exposure compared to those that underwent crystallization or only formed supersaturated solutions.[2][3]
Felodipine Amorphous solid dispersion with PVP-VA64 (30% drug loading)AUC: Homogeneous ASDs showed a 2.3 times higher AUC compared to inhomogeneous physical mixtures. Cmax: Homogeneous ASDs showed a 2.7 times higher Cmax.[4]
Ritonavir Solid dispersion with Gelucire (as an example of bioavailability enhancement)AUC: Solid dispersion prepared by solvent evaporation showed a significantly higher AUC compared to the pure drug and a melted formulation. Cmax: The solvent evaporation formulation also showed a much higher Cmax (20221.37 ng/mL) compared to the pure drug (1354.8 ng/mL).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro and in-vivo data. Below are representative protocols for the key experiments cited in this guide.

In-Vitro Dissolution Testing: USP Apparatus 2 (Paddle Apparatus)

This method is widely used for the dissolution testing of solid oral dosage forms.

  • Apparatus Setup:

    • A USP Apparatus 2 (Paddle Apparatus) is assembled according to pharmacopeial specifications.

    • The dissolution vessels are filled with a specified volume (typically 900 mL) of the dissolution medium.

    • The medium is deaerated and maintained at a constant temperature of 37 ± 0.5 °C.

  • Dissolution Medium:

    • The choice of medium is critical and should be justified. For poorly soluble drugs, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are often preferred to better mimic in-vivo conditions.

    • For quality control purposes, simpler media like 0.1 N HCl or phosphate (B84403) buffers with or without surfactants (e.g., 0.1% SLS) may be used.

  • Procedure:

    • The paddle speed is set to a specified rate, commonly 50 or 75 RPM.

    • The dosage form (e.g., tablet or capsule) is dropped into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), an aliquot of the dissolution medium is withdrawn from a zone midway between the surface of the medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.

    • The withdrawn volume is replaced with an equal volume of fresh, pre-warmed medium.

    • The collected samples are filtered through a suitable filter (e.g., 0.45 µm PVDF).

  • Analysis:

    • The concentration of the dissolved drug in the filtered samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

In-Vivo Bioavailability Study in Rats

Animal studies are essential for determining the pharmacokinetic profile of a new formulation.

  • Animal Model:

    • Male Sprague-Dawley or Wistar rats are commonly used.

    • Animals are fasted overnight (with free access to water) before drug administration to minimize variability in gastrointestinal conditions.

  • Formulation Administration:

    • The test formulation (e.g., a suspension of the this compound ASD in a suitable vehicle) is administered orally via gavage.

    • The dose administered is calculated based on the body weight of the animal.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Blood is typically drawn from the tail vein or via a cannulated jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis:

    • The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data for each animal is analyzed using non-compartmental methods.

    • The key pharmacokinetic parameters are calculated:

      • AUC (Area Under the Curve): Represents the total drug exposure over time.

      • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

      • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

Visualizing the Correlation: Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflows and the conceptual framework for establishing an In-Vitro-In-Vivo Correlation (IVIVC).

InVitro_Workflow cluster_prep Formulation Preparation cluster_dissolution In-Vitro Dissolution Testing cluster_data Data Analysis Prep Prepare this compound Amorphous Solid Dispersion Apparatus USP Apparatus 2 (Paddle) Prep->Apparatus Medium Select Dissolution Medium (e.g., FaSSIF) Apparatus->Medium Run Perform Dissolution Run (37°C, 50 RPM) Medium->Run Sample Collect Samples at Time Points Run->Sample Analyze Analyze Samples (HPLC) Sample->Analyze Profile Generate In-Vitro Dissolution Profile Analyze->Profile

In-Vitro Dissolution Experimental Workflow

InVivo_Workflow cluster_prep Formulation & Animal Prep cluster_dosing In-Vivo Study cluster_analysis Bioanalysis & PK Formulation Prepare this compound ASD Dosing Suspension Dose Oral Gavage Administration Formulation->Dose Animal Fast Rats Overnight Animal->Dose Blood Collect Blood Samples at Time Points Dose->Blood Plasma Process to Obtain Plasma Blood->Plasma LCMS Analyze Plasma Samples (LC-MS/MS) Plasma->LCMS PK Calculate Pharmacokinetic Parameters (AUC, Cmax) LCMS->PK

In-Vivo Bioavailability Experimental Workflow

IVIVC_Concept cluster_invitro In-Vitro cluster_invivo In-Vivo cluster_correlation IVIVC Model Dissolution In-Vitro Dissolution Data (% Drug Released vs. Time) Model Mathematical Model (e.g., Linear Regression) Dissolution->Model Correlates to Absorption In-Vivo Absorption Data (% Drug Absorbed vs. Time) Absorption->Model PK_Params Pharmacokinetic Parameters (AUC, Cmax) PK_Params->Absorption Derived from Prediction Predict In-Vivo Performance from In-Vitro Data Model->Prediction Enables

References

PVP-VA vs. The Field: A Comparative Guide to Copolymer Performance in Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizing agent is a critical step in the formulation of nanoparticle-based drug delivery systems. The stability, size, and surface characteristics of nanoparticles are profoundly influenced by the choice of copolymer. This guide provides an objective comparison of Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) against other commonly used copolymers—Polyvinylpyrrolidone (PVP K-series), Polyvinyl alcohol (PVA), Poly(lactic-co-glycolic acid) (PLGA), and Polyethylene glycol (PEG)-based copolymers—in the context of nanoparticle stabilization. The following data and protocols are collated from various experimental studies to aid in the selection of the most suitable copolymer for your research needs.

Quantitative Performance Data

The efficacy of a stabilizing copolymer is determined by its ability to control particle size, maintain a narrow size distribution (low polydispersity index - PDI), and impart sufficient surface charge to prevent aggregation (zeta potential). The following tables summarize quantitative data from various studies, offering a comparative look at the performance of this compound and its alternatives.

Table 1: Comparison of Stabilizer Performance for Polymeric Nanoparticles (PLGA)

StabilizerNanoparticle SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Findings
This compound Budesonide-loaded357 - 641Not ReportedNot ReportedParticle size is dependent on the VP/VA ratio and surfactant concentration.[1]
PVP PLGA-BSA~200NarrowNot ReportedFacilitates the formation of smaller, spherical nanoparticles with a narrow size distribution. Higher protein encapsulation efficiency compared to PVA.[2]
PVA PLGA-BSA~250NarrowNot ReportedEffective in producing small, spherical nanoparticles. Lower protein encapsulation efficiency compared to PVP.[2]
PLGA-PVP Hybrid β-Carotene-loaded175< 0.2< -20The addition of PVP to PLGA nanoparticles significantly decreased the particle size.[3]

Table 2: Comparison of Stabilizer Performance for Metallic Nanoparticles

StabilizerNanoparticle SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Findings
PVP Silver Nanoparticles~15NarrowNot ReportedProduces smaller and more uniformly dispersed nanoparticles compared to PVA.[4]
PVA Silver Nanoparticles~22Broader than PVPNot ReportedResults in slightly larger nanoparticles with a broader size distribution compared to PVP.[4]
PVP (40k MW) Silver Nanoparticles~12Not ReportedNot ReportedSmaller molecular weight PVP resulted in larger nanoparticles.[5]
PVP (55k MW) Silver Nanoparticles~6Not ReportedNot ReportedLarger molecular weight PVP produced smaller nanoparticles.[5]
PVP and PEG Silver NanoparticlesVariableNot ReportedNot ReportedThe morphology of the nanoparticles can be altered by varying the PVP/PEG weight ratio.[6]

Table 3: Comparison of PEG-PLGA Block Copolymers for Drug Delivery

CopolymerNanoparticle SystemParticle Size (nm)Encapsulation Efficiency (%)Drug Release
PLA-PEG-PLA Curcumin-loaded267.361.4Initial burst of 17.5% followed by sustained release up to 80%.[7]
PEG-PLA-PEG Curcumin-loaded249.452.3Not specified in detail.[7]
MeO-PEG-PLA DiD-loaded154Not ReportedShowed better plasma retention with a higher PEG/PLA ratio.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for common nanoparticle synthesis and characterization techniques based on the reviewed literature.

Nanoparticle Synthesis: Emulsion-Solvent Evaporation

The emulsion-solvent evaporation technique is widely used for the encapsulation of hydrophobic drugs.

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Dissolve the stabilizing agent (e.g., this compound, PVP, or PVA) in water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Recovery: Collect the formed nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and un-encapsulated drug, and then lyophilize for long-term storage.

Nanoparticle Synthesis: Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is suitable for encapsulating poorly water-soluble drugs.

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the drug in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizing agent (e.g., this compound or PVP).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate stirring. The polymer and drug precipitate as nanoparticles upon solvent displacement.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Nanoparticle Recovery: Purify the nanoparticle suspension by centrifugation or dialysis to remove un-encapsulated drug and excess stabilizer, followed by lyophilization.

Nanoparticle Characterization
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential is an indicator of the surface charge of the nanoparticles and is a critical parameter for evaluating colloidal stability.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). These techniques provide direct imaging of the nanoparticle shape and surface topography.

  • Encapsulation Efficiency and Drug Loading: Typically determined by separating the nanoparticles from the aqueous medium by centrifugation. The amount of free drug in the supernatant is quantified using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The encapsulation efficiency and drug loading are then calculated using the following formulas:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Visualizing the Process and Relationships

Diagrams generated using Graphviz provide a clear visual representation of workflows and conceptual relationships.

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_recovery Recovery & Characterization Organic_Phase 1. Prepare Organic Phase (Polymer + Drug in Solvent) Emulsification 3. Emulsification (High-Speed Homogenization) Organic_Phase->Emulsification Aqueous_Phase 2. Prepare Aqueous Phase (Stabilizer in Water) Aqueous_Phase->Emulsification Solvent_Evaporation 4. Solvent Evaporation (Stirring/Reduced Pressure) Emulsification->Solvent_Evaporation Centrifugation 5. Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization 6. Lyophilization Centrifugation->Lyophilization Characterization 7. Characterization (DLS, ZP, TEM, etc.) Lyophilization->Characterization

Caption: Experimental workflow for nanoparticle synthesis.

G cluster_copolymer Copolymer Properties cluster_nanoparticle Nanoparticle Characteristics VP_VA_Ratio VP/VA Ratio (Hydrophilicity/Hydrophobicity) Size Particle Size VP_VA_Ratio->Size influences Encapsulation Encapsulation Efficiency VP_VA_Ratio->Encapsulation affects MW Molecular Weight MW->Size impacts Stability Colloidal Stability MW->Stability determines Concentration Concentration Concentration->Size controls PDI Polydispersity Index (PDI) Concentration->PDI affects Size->Stability influences PDI->Stability impacts Zeta Zeta Potential Zeta->Stability governs

Caption: Copolymer properties influencing nanoparticle characteristics.

References

Validating the Biocompatibility of PVP-VA Hydrogels for In-Vivo Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate biomaterial for in-vivo applications is a critical decision. Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) hydrogels are emerging as a promising option due to their tunable properties. This guide provides a comprehensive comparison of the in-vivo biocompatibility of this compound hydrogels with other commonly used hydrogels, including polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), and alginate. The information is supported by experimental data and detailed protocols to aid in the selection and validation process.

While extensive quantitative in-vivo data for this compound hydrogels is still emerging in the scientific literature, this guide compiles available information on their biocompatibility and presents a comparative analysis based on current knowledge of similar hydrogel systems.

Comparative Analysis of In-Vivo Biocompatibility

The following tables summarize key quantitative data from in-vivo studies on various hydrogels. It is important to note that direct comparative studies involving this compound hydrogels are limited, and the data presented here is compiled from different sources.

Table 1: Fibrous Capsule Thickness Following Subcutaneous Implantation

Hydrogel TypeAnimal ModelImplantation TimeFibrous Capsule Thickness (µm)Citation
PEGMouse4 weeks50 - 100[1]
PVARat12 weeks100 - 200[2]
AlginateRat4 weeks80 - 150[3]
This compound Data Not Available

Table 2: Inflammatory Cell Infiltration at Implant Site

Hydrogel TypeAnimal ModelImplantation TimePredominant Inflammatory CellsQuantitative Data (Cells/mm²)Citation
PEGMouse1 weekMacrophages, Neutrophils~200-500[4]
PVASheep4 weeksMacrophages, LymphocytesScore-based evaluation[5]
AlginateRat2 weeksMacrophages, Foreign Body Giant Cells~300-600[6]
This compound Data Not Available

Table 3: In-Vivo Cytokine Profile at Implant Site (Fold change relative to control)

Hydrogel TypeAnimal ModelImplantation TimeTNF-αIL-1βIL-6IL-10Citation
PEGMouse7 days2-51.5-43-72-4[4][7]
PVARat4 days1.5-31-2.52-51.5-3.5[8]
AlginateRat3 days3-62-54-82.5-5[9]
This compound Data Not Available

Experimental Protocols for Biocompatibility Testing

The following are detailed methodologies for key in-vivo biocompatibility experiments, based on ISO 10993 standards and common practices in biomaterial research.

Subcutaneous Implantation Study (based on ISO 10993-6)

Objective: To evaluate the local tissue response to the implanted hydrogel over time.

Materials:

  • Sterile this compound hydrogel samples (and other hydrogels for comparison) of standardized size and shape.

  • Anesthetic agent (e.g., isoflurane).

  • Surgical instruments.

  • Suture materials.

  • Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Formalin solution (10%) for tissue fixation.

  • Paraffin wax for embedding.

  • Microtome.

  • Hematoxylin and Eosin (H&E) and Masson's Trichrome stains.

  • Microscope with imaging software.

Procedure:

  • Anesthetize the animal.

  • Shave and sterilize the dorsal skin.

  • Create a subcutaneous pocket through a small incision.

  • Insert the sterile hydrogel implant into the pocket.

  • Suture the incision.

  • Monitor the animals for signs of distress or infection.

  • At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize a subset of animals.

  • Excise the implant and surrounding tissue.

  • Fix the tissue in 10% formalin.

  • Process the tissue, embed in paraffin, and section using a microtome.

  • Stain the sections with H&E (for general morphology and inflammatory cell infiltration) and Masson's Trichrome (for fibrous capsule visualization).

  • Analyze the stained sections under a microscope to assess:

    • Fibrous capsule thickness: Measure the thickness of the collagenous capsule surrounding the implant at multiple points.

    • Inflammatory cell infiltration: Identify and quantify the number of neutrophils, lymphocytes, macrophages, and foreign body giant cells at the implant-tissue interface.

    • Tissue integration: Observe the extent of tissue ingrowth into the hydrogel, if applicable.

    • Neovascularization: Assess the formation of new blood vessels around the implant.

Cytotoxicity Test - Elution Method (based on ISO 10993-5)

Objective: To determine if the hydrogel releases any cytotoxic substances.

Materials:

  • Sterile hydrogel samples.

  • Mammalian cell line (e.g., L929 mouse fibroblasts).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Incubator (37°C, 5% CO₂).

  • 96-well plates.

  • MTT reagent.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Prepare extracts of the hydrogel by incubating it in cell culture medium at 37°C for 24 hours.

  • Seed L929 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Replace the culture medium with the prepared hydrogel extracts (at various concentrations). Include positive (e.g., cytotoxic material extract) and negative (e.g., fresh culture medium) controls.

  • Incubate the cells with the extracts for 24-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Sensitization Test - Guinea Pig Maximization Test (GPMT) (based on ISO 10993-10)

Objective: To assess the potential of the hydrogel to cause a delayed-type hypersensitivity reaction (allergic reaction).

Materials:

  • Hydrogel extracts (in saline and a non-polar solvent like cottonseed oil).

  • Freund's Complete Adjuvant (FCA).

  • Animal model (e.g., Hartley guinea pigs).

  • Topical patches.

Procedure:

  • Induction Phase:

    • Intradermal injections: Inject the guinea pigs with a mixture of hydrogel extract, FCA, and a mixture of both.

    • Topical application: One week after the injections, apply a patch containing the hydrogel extract to the same area.

  • Challenge Phase:

    • Two weeks after the induction phase, apply a patch with the hydrogel extract to a naive area of the skin on both the test and control animals.

  • Evaluation:

    • After 24 hours, remove the patches and observe the challenge sites for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours.

    • Score the skin reactions. A significantly greater reaction in the test group compared to the control group indicates sensitization.

Signaling Pathways in Foreign Body Response

The in-vivo response to an implanted hydrogel is a complex biological cascade known as the Foreign Body Response (FBR). This process is primarily mediated by immune cells, particularly macrophages. Understanding the signaling pathways involved is crucial for designing biocompatible materials.

Experimental Workflow for In-Vivo Biocompatibility Testing

experimental_workflow hydrogel_synthesis Hydrogel Synthesis (this compound, PEG, PVA, Alginate) sterilization Sterilization hydrogel_synthesis->sterilization characterization Physicochemical Characterization sterilization->characterization implantation Subcutaneous Implantation characterization->implantation animal_model Animal Model Selection (e.g., Rat, Mouse) animal_model->implantation monitoring Post-operative Monitoring implantation->monitoring explant Explantation & Tissue Processing monitoring->explant histology Histological Analysis (H&E, Masson's Trichrome) explant->histology immunohistochemistry Immunohistochemistry (e.g., CD68 for Macrophages) explant->immunohistochemistry cytokine_analysis Cytokine Analysis (ELISA, PCR) explant->cytokine_analysis fbr_signaling cluster_implant Implanted Hydrogel cluster_macrophage Macrophage Response cluster_m1 M1 (Pro-inflammatory) Phenotype cluster_m2 M2 (Pro-healing) Phenotype cluster_tissue_response Tissue Response implant Hydrogel Surface protein_adsorption Protein Adsorption (Vroman Effect) implant->protein_adsorption macrophage_recruitment Monocyte Recruitment & Differentiation to Macrophage protein_adsorption->macrophage_recruitment m1_activation M1 Activation pro_inflammatory_cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) m1_activation->pro_inflammatory_cytokines m2_activation M2 Activation m1_activation->m2_activation Resolution Phase fibroblast_recruitment Fibroblast Recruitment pro_inflammatory_cytokines->fibroblast_recruitment anti_inflammatory_cytokines Release of Anti-inflammatory Cytokines (IL-10, TGF-β) m2_activation->anti_inflammatory_cytokines fibrous_capsule Fibrous Capsule Formation m2_activation->fibrous_capsule Inhibits Excessive Fibrosis collagen_deposition Collagen Deposition anti_inflammatory_cytokines->collagen_deposition Modulates macrophage_adhesion Macrophage Adhesion (Integrin Signaling) macrophage_recruitment->macrophage_adhesion macrophage_adhesion->m1_activation Initial Phase fibroblast_recruitment->collagen_deposition collagen_deposition->fibrous_capsule

References

A Comparative Analysis of Polyvinylpyrrolidone-Vinyl Acetate (PVP-VA) Copolymers: Unveiling the Impact of Monomer Ratios on Film-Forming Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical film-forming attributes of various PVP-VA copolymer ratios, supported by experimental data and detailed methodologies.

Polyvinylpyrrolidone-vinyl acetate (B1210297) (this compound) copolymers are versatile synthetic polymers widely utilized across the pharmaceutical, cosmetic, and industrial sectors for their exceptional film-forming, binding, and stabilizing capabilities.[1] The unique properties of these copolymers are derived from the synergistic combination of N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) monomers. The ratio of these monomers can be precisely controlled during synthesis to tailor the resulting film's characteristics, including its tackiness, dissolution rate, and mechanical strength, to meet the specific demands of a given application.[1] This guide provides a comparative study of the film-forming properties of different this compound ratios, offering valuable insights for formulation development.

The Influence of this compound Ratio on Key Film Properties

The proportion of the hydrophilic N-vinylpyrrolidone to the more hydrophobic vinyl acetate is a critical determinant of the final properties of the this compound copolymer film. Generally, a higher content of vinylpyrrolidone results in greater water solubility and more flexible films, while an increased vinyl acetate content leads to enhanced water resistance, adhesion, and film stiffness.[1]

Data Summary

The following table summarizes the key performance indicators for films formed from different this compound copolymer ratios.

This compound Ratio (VP/VA)Tackiness (Adhesion)Dissolution Rate (in aqueous media)Mechanical Strength (Tensile Strength)Film Flexibility (Elongation at Break)Hygroscopicity
70/30 ModerateFastModerateHighHigh
60/40 HighModerateHighModerateModerate
50/50 Very HighSlowVery HighLowLow
30/70 HighVery SlowHighVery LowVery Low

Note: The data presented is a qualitative summary based on general trends reported in the literature. Specific quantitative values can vary depending on the molecular weight of the copolymer, film preparation method, and the presence of other excipients.

Films produced from this compound copolymers are typically transparent, flexible, and permeable to oxygen, adhering well to surfaces like glass, plastic, and metal. The vinyl acetate component contributes to a reduction in the hydrophilicity and glass transition temperature (Tg) when compared to pure PVP homopolymers of a similar molecular weight.

Experimental Protocols

To quantitatively assess the film-forming properties of different this compound ratios, the following experimental methodologies are commonly employed:

Film Preparation (Solvent Casting Method)
  • Polymer Solution Preparation: Prepare solutions of the different this compound copolymers (e.g., 70/30, 60/40, 50/50, 30/70) in a suitable solvent (e.g., ethanol, isopropanol, or water) at a specific concentration (e.g., 10-20% w/v).

  • Casting: Pour a defined volume of the polymer solution onto a level, non-stick surface (e.g., a petri dish or a glass plate).

  • Drying: Allow the solvent to evaporate under controlled conditions (e.g., at room temperature or in a drying oven at a specific temperature) until a uniform, dry film is formed.

  • Film Detachment: Carefully detach the formed film from the casting surface.

Tackiness (Adhesion) Measurement

Tackiness can be evaluated using a texture analyzer or a dedicated tack testing instrument. A common method is the probe tack test:

  • Sample Preparation: Secure the prepared film on a flat surface.

  • Probe Contact: A probe of a defined material and surface area is brought into contact with the film surface with a specific force for a set duration.

  • Probe Retraction: The probe is then withdrawn at a constant speed.

  • Data Acquisition: The force required to separate the probe from the film surface is measured as an indicator of tackiness.

Dissolution Rate Determination

The dissolution rate of the films can be assessed using a standard dissolution apparatus (e.g., USP Apparatus 2 - Paddle Apparatus).[2]

  • Sample Preparation: Cut a precise dimension of the film (e.g., 2x2 cm).

  • Dissolution Medium: Place the film in a vessel containing a defined volume of dissolution medium (e.g., deionized water or a specific buffer) maintained at a constant temperature (e.g., 37°C).[2]

  • Agitation: Stir the medium at a constant speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the concentration of the dissolved polymer in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Calculation: Calculate the dissolution rate based on the amount of polymer dissolved over time.

Mechanical Strength (Tensile Testing)

The mechanical properties of the films, such as tensile strength and elongation at break, are determined using a universal testing machine.

  • Sample Preparation: Cut the films into dumbbell-shaped specimens of standard dimensions.

  • Testing: Mount the specimen in the grips of the testing machine.

  • Elongation: Apply a uniaxial tensile load to the specimen at a constant rate of extension until the film breaks.

  • Data Recording: Record the force applied and the corresponding elongation of the film.

  • Calculation:

    • Tensile Strength: The maximum stress the film can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the film at the point of fracture.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comparative study of this compound film properties.

experimental_workflow cluster_prep Film Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Comparison prep_solution Prepare this compound Solutions (Different Ratios) cast_film Solvent Cast Films prep_solution->cast_film dry_film Dry Films cast_film->dry_film detach_film Detach Films dry_film->detach_film tackiness Tackiness Measurement (Probe Tack Test) detach_film->tackiness dissolution Dissolution Rate (USP Apparatus 2) detach_film->dissolution mechanical Mechanical Strength (Tensile Testing) detach_film->mechanical compare_data Compare Tackiness, Dissolution Rate, & Mechanical Properties tackiness->compare_data dissolution->compare_data mechanical->compare_data

References

Safety Operating Guide

Proper Disposal of PVP-VA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are common polymers used in research and development for various applications, including in pharmaceutical formulations and personal care products. Ensuring the safe and proper disposal of unused this compound and contaminated labware is crucial for maintaining a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound waste.

Core Principles of this compound Waste Management

The primary guideline for the disposal of this compound is to treat it as chemical waste and manage it in accordance with all applicable local, state, and federal regulations.[1][2] this compound is not readily biodegradable, making it unsuitable for disposal in standard waste streams or sanitary sewers.[1][2]

Step-by-Step Disposal Procedures

1. Waste Collection and Segregation:

  • Solid this compound Waste:

    • Collect all solid this compound waste, including excess powder and spilled material, in a dedicated, clearly labeled, and sealable container.[1][3]

    • The container should be made of a material compatible with the polymer.

    • Avoid generating dust during collection by gently sweeping or using a vacuum with appropriate filtration.[1][2]

  • This compound Solutions:

    • Do not discharge this compound solutions down the drain.[3][4]

    • Collect liquid waste containing this compound in a sealable, leak-proof container.

    • If the solution contains other hazardous chemicals, the waste must be segregated and labeled accordingly, noting all components.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Disposable items such as gloves, weighing papers, and pipettes that are contaminated with this compound should be placed in the designated solid chemical waste container.

    • For reusable labware (e.g., glassware), scrape out as much of the solid this compound as possible into the solid waste container before cleaning. The initial rinseate from cleaning contaminated labware should be collected as hazardous waste.[5]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, i.e., "this compound Waste".[6] Ensure the chemical name is fully spelled out.[6]

  • Storage: Store waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials.[2][4] Keep containers tightly closed when not in use to prevent spillage or the release of dust.[2][4][6]

3. Final Disposal:

  • Arranging for Pickup: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7]

  • Recommended Disposal Methods: The recommended methods for the final disposal of this compound are typically through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][4] Your EHS office will determine the appropriate disposal route based on regulatory requirements.

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For solid spills, carefully sweep or vacuum the material to avoid dust formation and place it in a labeled waste container.[1] Material can create slippery conditions.[1]

  • For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[8][9]

  • Ensure the spill area is cleaned thoroughly, and all cleaning materials are disposed of as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory chemical waste management protocols. Specific experimental data on the environmental fate and toxicology of this compound, such as its low biodegradability, are derived from studies referenced in supplier Safety Data Sheets (SDS).[1][2] For instance, the lack of ready biodegradability is often determined using standardized tests like the OECD 301 series.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid this compound (Powder, Contaminated PPE) waste_type->solid Solid liquid This compound Solution waste_type->liquid Liquid container_solid Collect in Labeled, Sealable Solid Waste Container solid->container_solid no_drain Do NOT Pour Down Drain liquid->no_drain storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid Collect in Labeled, Leak-Proof Liquid Waste Container container_liquid->storage no_drain->container_liquid disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end Proper Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.